sodium;heptanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2.Na/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTDPTPUELYEPL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sodium Heptanoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium heptanoate (B1214049), the sodium salt of heptanoic acid, is a versatile short-chain fatty acid salt with increasing significance in various scientific and industrial sectors.[1][2][3] Its utility spans from use as a food additive and preservative to applications in pharmaceutical formulations as an emulsifier and stabilizer.[1][2][3] In the realm of life sciences, it serves as a valuable biochemical reagent for studying fatty acid metabolism and as a carbon source in cell culture.[1][2] This technical guide provides an in-depth overview of the fundamental physicochemical properties of sodium heptanoate, detailed experimental protocols for its characterization, and an exploration of its known biological signaling pathways.
Physicochemical Properties
The core physicochemical properties of sodium heptanoate are summarized in the tables below, providing a comprehensive reference for laboratory and developmental applications.
General and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₇H₁₃NaO₂ | [4] |
| Molecular Weight | 152.17 g/mol | [4] |
| Appearance | White to off-white powder/crystal | [4] |
| Melting Point | 350 °C | [3] |
| Boiling Point | 222.6 °C at 760 mmHg | [5] |
| Density | 1.204 g/cm³ | [3] |
| pKa of Heptanoic Acid | 4.89 (at 25 °C) | [6][7] |
Solubility
| Solvent | Solubility | Reference |
| Water | 100 mg/mL (ultrasonication may be required) | [2] |
| Heptanoic Acid in Water | 0.2419 g/100 mL (at 15 °C) | [6][7][8] |
| Heptanoic Acid in Water | 2.82 x 10³ mg/L (at 25 °C) | [5] |
| Heptanoic Acid in Ethanol | Very soluble | [8] |
| Heptanoic Acid in Ether | Very soluble | [8] |
| Heptanoic Acid in Acetone | Soluble | [5] |
| Heptanoic Acid in DMF | Soluble | [5] |
| Heptanoic Acid in DMSO | Soluble | [5] |
Spectroscopic Data
| Technique | Key Features | Reference |
| ¹H NMR | Spectra available in D₂O. | [9] |
| ¹³C NMR | Spectra available in D₂O. | [9] |
| FT-IR | Spectra available (KBr wafer). | [6] |
| Raman | Spectra available. | [9] |
| Mass Spectrometry | Data available. | [10] |
Experimental Protocols
This section provides detailed methodologies for the characterization of sodium heptanoate.
Determination of Melting Point
The melting point of sodium heptanoate can be determined using a standard capillary melting point apparatus.
Protocol:
-
Ensure the sodium heptanoate sample is completely dry and finely powdered.[11]
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[12]
-
Place the capillary tube into the heating block of the melting point apparatus.[12]
-
Heat the block at a medium rate to approximately 20 °C below the expected melting point.[12]
-
Decrease the heating rate to about 1-2 °C per minute to ensure accurate determination.[7]
-
Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range represents the melting point.[12]
Solubility Assessment
A standard shake-flask method can be employed to determine the solubility of sodium heptanoate in a given solvent.
Protocol:
-
Add an excess amount of sodium heptanoate to a known volume of the desired solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent.
-
Quantify the concentration of sodium heptanoate in the diluted solution using an appropriate analytical technique, such as HPLC or titration.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Spectroscopic Analysis
¹H and ¹³C NMR Protocol:
-
Dissolve approximately 5-10 mg of sodium heptanoate in a deuterated solvent (e.g., D₂O) in an NMR tube.[13] The final volume should be around 0.6-0.7 mL.
-
Add a small amount of an internal standard (e.g., TMS or a suitable water-soluble standard) if quantitative analysis is required.
-
Acquire the ¹H NMR spectrum. For quantitative results, ensure a sufficient relaxation delay between scans.
-
Acquire the ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.[14] A larger number of scans will be necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[14]
Thin Solid Film Protocol:
-
Dissolve a small amount of sodium heptanoate in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[1]
-
Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[1]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[1]
-
Mount the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the infrared spectrum.
KBr Pellet Protocol:
-
Grind a small amount of sodium heptanoate with dry potassium bromide (KBr) powder in a mortar and pestle.[15]
-
Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.[16]
-
Place the pellet in the sample holder and acquire the spectrum.[16]
Biological Signaling Pathways
Sodium heptanoate, as a short-chain fatty acid, is known to influence cellular processes through at least two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G protein-coupled receptors (GPCRs).
Histone Deacetylase (HDAC) Inhibition
Short-chain fatty acids, including the heptanoate anion, can act as inhibitors of HDACs.[17] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[18] By inhibiting HDACs, sodium heptanoate can lead to hyperacetylation of histones, a more open chromatin structure, and altered gene expression.[18] This can subsequently affect cell cycle progression, differentiation, and apoptosis.[18]
G Protein-Coupled Receptor (GPCR) Activation
Certain GPCRs are activated by short-chain fatty acids. Upon binding of sodium heptanoate to its specific GPCR on the cell surface, a conformational change is induced in the receptor.[19] This activates an associated heterotrimeric G protein, leading to the exchange of GDP for GTP on the Gα subunit.[19] The activated Gα and Gβγ subunits then dissociate and modulate the activity of downstream effector proteins, such as adenylyl cyclase or phospholipase C, initiating a cascade of intracellular signaling events.[20]
Experimental Workflow: In Vitro Cell-Based Assay
The following workflow outlines a general procedure for assessing the biological effects of sodium heptanoate on a specific cell line in vitro.
Workflow Description:
-
Cell Seeding & Culture: Plate the chosen cell line at an appropriate density in multi-well plates and culture under standard conditions until they reach the desired confluency.
-
Sodium Heptanoate Treatment: Prepare a range of concentrations of sodium heptanoate in the appropriate cell culture medium. Treat the cells with these concentrations for various time points to assess both dose-dependent and time-dependent effects.
-
Incubation: Incubate the treated cells for the predetermined time periods under standard cell culture conditions.
-
Endpoint Assay: Following incubation, perform the desired endpoint assay. This could include assays for cell viability (e.g., MTT, LDH), gene expression (e.g., qPCR, RNA-seq), protein expression (e.g., Western blot, ELISA), or specific cellular functions.
-
Data Analysis & Interpretation: Analyze the data collected from the endpoint assays to determine the effects of sodium heptanoate on the cells. Statistical analysis should be performed to determine the significance of the observed effects.
Conclusion
This technical guide provides a comprehensive overview of the basic properties of sodium heptanoate, offering valuable data and protocols for researchers and professionals in drug development and related fields. The presented information on its physicochemical characteristics, analytical methodologies, and biological activities serves as a foundational resource for further investigation and application of this multifaceted compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS 10051-45-3: Sodium heptanoate | CymitQuimica [cymitquimica.com]
- 4. Sodium Heptanoate | 10051-45-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Heptanoic acid CAS#: 111-14-8 [m.chemicalbook.com]
- 7. Heptanoic acid | 111-14-8 [chemicalbook.com]
- 8. Enanthic acid - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. Allosteric sodium in class A GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Exposome-Explorer - Heptanoic acid (Compound) [exposome-explorer.iarc.fr]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. eng.uc.edu [eng.uc.edu]
- 17. gsartor.org [gsartor.org]
- 18. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jackwestin.com [jackwestin.com]
- 20. G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of Sodium Heptanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium heptanoate (B1214049), the sodium salt of the seven-carbon medium-chain fatty acid heptanoic acid, has garnered significant scientific interest for its potential therapeutic applications, particularly in neurological disorders characterized by metabolic dysregulation. This technical guide provides a comprehensive overview of the core mechanisms of action of sodium heptanoate, focusing on its metabolic, neuromodulatory, and potential epigenetic effects. Detailed experimental methodologies, quantitative data from key studies, and visualizations of relevant pathways are presented to offer a thorough understanding for researchers and professionals in drug development.
Core Mechanism: A Tale of Two Metabolites and Anaplerosis
The primary mechanism of action of sodium heptanoate revolves around its role as an alternative energy substrate for the brain, particularly under conditions of impaired glucose metabolism. Unlike long-chain fatty acids, heptanoate can readily cross the blood-brain barrier. Once inside the central nervous system, it is primarily taken up and metabolized by glial cells, specifically astrocytes.
Through the process of β-oxidation, heptanoate is broken down into two key metabolites: acetyl-CoA and propionyl-CoA . This metabolic fate is what distinguishes heptanoate from even-chain fatty acids, which only produce acetyl-CoA.
-
Acetyl-CoA enters the tricarboxylic acid (TCA) cycle to fuel ATP production, providing a direct source of energy.
-
Propionyl-CoA is converted to succinyl-CoA, which is a crucial intermediate of the TCA cycle. This process of replenishing TCA cycle intermediates is known as anaplerosis . By bolstering the pool of TCA cycle intermediates, heptanoate enhances the cycle's overall capacity and function.[1][2][3][4][5][6][7]
This dual contribution of providing both a fuel source (acetyl-CoA) and replenishing the metabolic machinery (propionyl-CoA) is central to the therapeutic potential of sodium heptanoate.
Signaling Pathway: Heptanoate Metabolism and the TCA Cycle
The metabolic cascade of sodium heptanoate within an astrocyte is depicted below.
Neuromodulatory Effects: The Glutamate-Glutamine Cycle
The metabolism of heptanoate in astrocytes has a significant impact on neurotransmitter cycling, particularly the glutamate-glutamine cycle. Glutamate is the primary excitatory neurotransmitter, and its excess in the synaptic cleft can be neurotoxic. Astrocytes play a key role in clearing synaptic glutamate, converting it to glutamine, which is then shuttled back to neurons to be reconverted into glutamate.
Studies have shown that administration of heptanoate leads to a significant increase in brain glutamine levels.[1][2][3][4] This suggests that the anaplerotic effect of heptanoate enhances the capacity of astrocytes to synthesize glutamine from glutamate, thereby promoting efficient neurotransmitter recycling and protecting neurons from excitotoxicity.
Quantitative Data on Brain Metabolites
The following table summarizes the quantitative changes in key brain metabolites observed in a study using a mouse model of Glucose Transporter Type 1 Deficiency (G1D), a condition with impaired brain glucose uptake.
| Metabolite | Control Group | G1D Mouse Model + Heptanoate | Fold Change | Reference |
| Acetyl-CoA (nmol/g) | ~2.5 | ~4.0 | ~1.6x | [1][8] |
| Glutamine (μmol/g) | ~4.0 | ~6.0 | ~1.5x | [1][8] |
| Glutamate (μmol/g) | ~10.0 | ~10.0 | No significant change | [1][8] |
Neuroprotective Properties
In vitro studies have demonstrated the neuroprotective effects of heptanoate. Pre-treatment of cultured neurons with heptanoate has been shown to protect against cell death induced by oxygen-glucose deprivation (OGD), a model for ischemic injury, and against N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity. Furthermore, incubation of cultured astrocytes with heptanoate enhances mitochondrial respiration and ATP turnover, suggesting that it not only provides fuel but also improves mitochondrial function, which is crucial for cellular resilience against stress.
Logical Relationship: From Metabolism to Neuroprotection
The neuroprotective effects of sodium heptanoate are a direct consequence of its metabolic actions.
Effects on the Gut Microbiome
Emerging evidence suggests that sodium heptanoate can modulate the composition of the gut microbiome. In a study with weaned piglets challenged with Escherichia coli, dietary supplementation with sodium heptanoate resulted in a reduction of Enterobacteriaceae in the colon. This indicates a potential role for sodium heptanoate in shaping the gut microbial landscape, which could have systemic implications through the gut-brain axis.
Histone Deacetylase (HDAC) Inhibition: A Putative but Minor Role
Short-chain fatty acids (SCFAs), such as butyrate (B1204436) and propionate, are well-known inhibitors of histone deacetylases (HDACs).[9][10][11][12][13] HDAC inhibition leads to hyperacetylation of histones, which can alter gene expression and is a mechanism implicated in the anti-inflammatory and anti-cancer effects of some SCFAs.
While heptanoate is a medium-chain fatty acid, the potential for HDAC inhibition has been considered. However, direct evidence for potent HDAC inhibition by heptanoate is currently lacking, and its IC50 values are not well-established in the literature. It is generally considered to be a much weaker HDAC inhibitor than butyrate. Therefore, while a minor contribution from HDAC inhibition cannot be entirely ruled out, it is not considered a primary mechanism of action for sodium heptanoate's therapeutic effects.
Comparative IC50 Values for HDAC Inhibition by SCFAs
| Short-Chain Fatty Acid | IC50 (in nuclear extracts) | Reference |
| Butyrate | 0.09 mM | [9] |
| Propionate | ~0.18 mM | [9] |
| Heptanoate | Not well-established | N/A |
Experimental Protocols
Analysis of Brain Metabolites using 13C-labeled Heptanoate and NMR/Mass Spectrometry
This protocol provides a generalized workflow for tracing the metabolic fate of sodium heptanoate in the brain.
Objective: To quantify the incorporation of carbon from heptanoate into key brain metabolites.
Methodology:
-
Animal Model: Utilize a relevant animal model (e.g., mouse model of a neurological disorder).
-
Infusion: Administer 13C-labeled sodium heptanoate (e.g., [1,2-13C2]heptanoate) via intravenous infusion.
-
Tissue Collection: At predetermined time points, euthanize the animals and rapidly collect brain tissue. Flash-freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Metabolite Extraction: Homogenize the brain tissue in a suitable solvent (e.g., perchloric acid) to precipitate proteins and extract small molecule metabolites.
-
Sample Preparation: Neutralize and lyophilize the extract. Reconstitute the sample in a suitable buffer for analysis.
-
Analysis:
-
13C Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 13C NMR spectra to identify and quantify the 13C-labeled metabolites. This technique allows for the determination of the specific carbon positions that are labeled.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatize the metabolites to make them volatile (for GC-MS) and separate them chromatographically. The mass spectrometer will detect the mass-to-charge ratio of the fragments, allowing for the quantification of 13C enrichment in different metabolites.
-
-
Data Analysis: Analyze the spectra to determine the concentration and isotopic enrichment of metabolites such as glutamate, glutamine, and TCA cycle intermediates.
Experimental Workflow: 13C Heptanoate Brain Metabolism Study
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD)
This protocol outlines a general procedure to assess the neuroprotective effects of sodium heptanoate against ischemic-like injury in cultured neurons.
Objective: To determine if sodium heptanoate can protect neurons from cell death induced by OGD.
Methodology:
-
Cell Culture: Culture primary neurons (e.g., from rat hippocampus or cortex) or a neuronal cell line.
-
Pre-treatment: Incubate the neuronal cultures with varying concentrations of sodium heptanoate for a specified period (e.g., 24 hours).
-
OGD Induction:
-
Replace the culture medium with a glucose-free medium.
-
Place the cultures in a hypoxic chamber with a low oxygen atmosphere (e.g., 95% N2, 5% CO2) for a duration that induces significant cell death in control cultures (e.g., 60-90 minutes).
-
-
Reperfusion: Return the cultures to a normoxic incubator with regular, glucose-containing medium.
-
Assessment of Cell Viability: After a recovery period (e.g., 24 hours), assess cell viability using methods such as:
-
MTT assay: Measures mitochondrial metabolic activity.
-
LDH assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
Live/Dead staining: Uses fluorescent dyes to distinguish between live and dead cells.
-
-
Data Analysis: Compare the viability of neurons pre-treated with sodium heptanoate to that of untreated control cultures subjected to OGD.
Conclusion
The primary mechanism of action of sodium heptanoate is its role as a metabolic therapy, particularly for the brain. By providing both a direct energy source in the form of acetyl-CoA and replenishing the TCA cycle through propionyl-CoA (anaplerosis), it enhances cerebral energy metabolism. This metabolic enhancement, which occurs predominantly in glial cells, supports the glutamate-glutamine cycle, leading to improved neurotransmitter homeostasis and neuroprotection. While it may have minor effects on the gut microbiome and potentially weak HDAC inhibitory activity, its core therapeutic potential lies in its ability to fuel and fortify cellular metabolism in the face of energetic stress. This in-depth understanding is critical for the continued development and targeted application of sodium heptanoate in various neurological and metabolic disorders.
References
- 1. Heptanoate as a neural fuel: energetic and neurotransmitter precursors in normal and glucose transporter I-deficient (G1D) brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Heptanoate as a neural fuel: energetic and neurotransmitter precursors in normal and glucose transporter I-deficient (G1D) brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long‐Chain Fatty Acid Oxidation Disorders Treated With Triheptanoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anaplerotic reactions - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. gsartor.org [gsartor.org]
- 10. Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short-Chain HDAC Inhibitors Differentially Affect Vertebrate Development and Neuronal Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs [frontiersin.org]
- 13. Histone deacetylase inhibition by gut microbe-generated short chain fatty acids entrains intestinal epithelial circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Solubility of Sodium Heptanoate for Researchers and Pharmaceutical Scientists
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the solubility of sodium heptanoate (B1214049) in various solvents, a critical parameter for its application in research, drug development, and chemical manufacturing. Sodium heptanoate, the sodium salt of heptanoic acid, is a versatile molecule utilized as an emulsifier, surfactant, and, notably, as a permeation enhancer in pharmaceutical formulations to improve the bioavailability of poorly soluble drugs.[1][2] Understanding its solubility characteristics is paramount for optimizing its function in these roles.
Physicochemical Properties of Sodium Heptanoate
Sodium heptanoate is a white to almost white crystalline powder.[1][3][4] As a sodium salt of a medium-chain fatty acid, it exhibits amphiphilic properties, possessing both a hydrophilic carboxylate head and a hydrophobic heptyl tail. This structure dictates its behavior in different solvents.
Molecular Formula: C₇H₁₃NaO₂[1][5]
Molecular Weight: 152.17 g/mol [1][5]
Solubility of Sodium Heptanoate in Various Solvents
Aqueous Solubility
Sodium heptanoate is known to be soluble in water.[2][3] One source indicates a solubility of 100 mg/mL (10 g/100 mL) in water, although the specific temperature for this measurement is not provided.[6] The solubility of sodium carboxylates in water is generally high due to the strong ion-dipole interactions between the charged carboxylate group and water molecules.[7]
Solubility in Organic Solvents
The solubility of sodium heptanoate in organic solvents is governed by the principle of "like dissolves like." The presence of the nonpolar alkyl chain suggests some solubility in organic solvents, while the ionic carboxylate group limits its solubility in nonpolar solvents.
Table 1: Quantitative and Qualitative Solubility of Sodium Heptanoate
| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility |
| Water | Polar Protic | 100 mg/mL[6] | Soluble[2][3] |
| Ethanol | Polar Protic | Data not available | Less soluble than in water[8] |
| Methanol | Polar Protic | Data not available | Likely soluble |
| Acetone | Polar Aprotic | Data not available | Sparingly soluble to insoluble |
| Ethyl Acetate | Moderately Polar | Data not available | Likely sparingly soluble |
| Diethyl Ether | Nonpolar | Data not available | Likely insoluble |
| Hexane | Nonpolar | Data not available | Insoluble |
| Toluene | Nonpolar | Data not available | Insoluble |
Note: The qualitative assessments are based on the general solubility trends of sodium carboxylates and the physicochemical properties of sodium heptanoate.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for formulation development and research. The following are detailed methodologies for key experiments related to the solubility and properties of sodium heptanoate.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a solid in a liquid.[9]
Objective: To determine the saturation concentration of sodium heptanoate in a specific solvent at a controlled temperature.
Materials:
-
Sodium heptanoate (high purity)
-
Solvent of interest (e.g., water, ethanol)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS, or a validated titration method)
Procedure:
-
Add an excess amount of sodium heptanoate to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid is necessary to ensure that equilibrium is reached.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to allow equilibrium to be established (typically 24-72 hours). Preliminary studies may be needed to determine the time required to reach equilibrium.
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a known volume of an appropriate solvent to bring the concentration within the analytical range of the chosen analytical method.
-
Analyze the concentration of sodium heptanoate in the diluted sample using a validated analytical method.
-
Calculate the original solubility in the solvent, taking into account the dilution factor.
Determination of Critical Micelle Concentration (CMC)
As a surfactant, sodium heptanoate can form micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC). The CMC is an important parameter for understanding its emulsifying and permeation-enhancing properties.[10]
Objective: To determine the CMC of sodium heptanoate in an aqueous solution.
Method: Surface Tension Measurement
Materials:
-
Sodium heptanoate
-
High-purity water
-
Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of sodium heptanoate in water at a concentration well above the expected CMC.
-
Prepare a series of dilutions of the stock solution with varying concentrations of sodium heptanoate.
-
Measure the surface tension of each solution using a tensiometer at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the sodium heptanoate concentration.
-
The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau or a much shallower slope. The concentration at which this break in the curve occurs is the CMC.[11]
Role of Solubility in Drug Delivery: Permeation Enhancement
A key application of sodium heptanoate in the pharmaceutical industry is as a permeation enhancer for oral drug delivery.[1][12] Its solubility and surfactant properties are central to this function. The proposed mechanism involves the transient and reversible disruption of the intestinal epithelial barrier.
Logical Workflow of Permeation Enhancement by Sodium Heptanoate
The following diagram illustrates the logical workflow of how sodium heptanoate is thought to enhance the permeation of co-administered drugs across the intestinal epithelium.
Caption: Logical workflow of sodium heptanoate as a permeation enhancer.
This workflow illustrates that upon dissolution in the gastrointestinal fluid, sodium heptanoate interacts with the epithelial cell membrane, leading to increased membrane fluidity and modulation of tight junctions.[13][14] These effects facilitate the passage of co-administered drugs through both the transcellular (across the cells) and paracellular (between the cells) pathways, ultimately leading to enhanced systemic absorption.
Experimental Workflow for Assessing Permeation Enhancement
A common in vitro model to study intestinal drug absorption and the effect of permeation enhancers is the Caco-2 cell monolayer model.
Caption: Experimental workflow for Caco-2 cell permeability assay.
This workflow outlines the key steps in assessing the permeation-enhancing effect of sodium heptanoate using a Caco-2 cell model, a widely accepted in vitro method.
Conclusion
The solubility of sodium heptanoate is a critical factor influencing its diverse applications, particularly in the pharmaceutical field as a permeation enhancer. While detailed quantitative solubility data in a wide range of organic solvents remains an area for further investigation, its high aqueous solubility is well-established. The experimental protocols provided in this guide offer a framework for researchers to determine its solubility and related properties with high accuracy. A deeper understanding of its solubility and mechanism of action will continue to drive its effective utilization in the development of advanced drug delivery systems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 10051-45-3: Sodium heptanoate | CymitQuimica [cymitquimica.com]
- 3. Sodium Heptanoate | 10051-45-3 | TCI AMERICA [tcichemicals.com]
- 4. Sodium Heptanoate | 10051-45-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Sodium heptanoate | C7H13NaO2 | CID 23663651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. Safety concerns over the use of intestinal permeation enhancers: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intestinal surfactant permeation enhancers and their interaction with enterocyte cell membranes in a mucosal explant system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
Thermal Stability of Sodium Heptanoate: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current understanding of the thermal stability of sodium heptanoate (B1214049). Due to a notable lack of specific experimental data in publicly available literature, this guide synthesizes established knowledge on similar compounds and general thermal analysis principles to offer a foundational resource. Researchers are advised to use this document as a starting point and to conduct specific experimental verification for precise quantitative analysis.
Introduction
Sodium heptanoate (CH₃(CH₂)₅COONa) is the sodium salt of heptanoic acid, a seven-carbon saturated fatty acid. It finds applications in various industrial and research settings, including as a precursor in chemical synthesis and as a component in certain formulations. Understanding its thermal stability is crucial for determining safe handling and storage temperatures, predicting degradation pathways, and ensuring the integrity of manufacturing processes and final products.
Physicochemical Properties
A summary of the key physicochemical properties of sodium heptanoate is presented in Table 1. It is important to note the discrepancy in the reported melting point values from different sources, highlighting the need for definitive experimental determination.
Table 1: Physicochemical Properties of Sodium Heptanoate
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NaO₂ | [1][2] |
| Molecular Weight | 152.17 g/mol | [1][2] |
| Appearance | White to almost white powder or crystal | [2] |
| CAS Number | 10051-45-3 | [1] |
| Melting Point | 230-240 °C | [3] |
| 350 °C | [4] | |
| Decomposition Temperature | No data available | [4] |
Thermal Decomposition Profile
Alkali metal alkanoates, including sodium salts, are generally more stable when heated in an inert atmosphere (e.g., nitrogen or argon) compared to an oxidizing atmosphere (e.g., air or oxygen). In the presence of oxygen, decomposition can be initiated at or near the melting point.
The primary decomposition pathway for sodium carboxylates upon heating is the decarboxylation to form a ketone. For sodium heptanoate, the expected major decomposition product is 7-tridecanone (B47724) (dihexyl ketone), with sodium carbonate as a solid residue.
A logical diagram illustrating this expected decomposition pathway is provided below.
Experimental Protocols for Thermal Analysis
For researchers intending to perform thermal analysis on sodium heptanoate, the following generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These protocols are based on standard methodologies for the analysis of organic salts and should be optimized for the specific instrumentation used.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of residual material.
Objective: To determine the thermal stability and decomposition profile of sodium heptanoate.
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Parameters:
-
Sample Preparation: A small, representative sample of sodium heptanoate (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment.
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., 30 °C).
-
Ramp up to a final temperature well above the expected decomposition range (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Collection: The mass of the sample is recorded continuously as a function of temperature. The resulting data is typically plotted as percentage mass loss versus temperature. The first derivative of this curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal events such as melting, crystallization, and solid-solid phase transitions, and to determine the enthalpy changes associated with these events.
Objective: To determine the melting point and other phase transitions of sodium heptanoate.
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Parameters:
-
Sample Preparation: A small amount of sodium heptanoate (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: A purge of inert gas (e.g., nitrogen) is maintained over the sample and reference.
-
Temperature Program:
-
Equilibrate at a temperature below any expected transitions (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point.
-
Cool the sample at a controlled rate back to the starting temperature.
-
A second heating cycle is often performed to observe the behavior of the sample after the initial thermal history has been erased.
-
-
Data Collection: The heat flow to or from the sample is recorded as a function of temperature. Endothermic events (like melting) and exothermic events are observed as peaks in the DSC thermogram.
The logical workflow for conducting a comprehensive thermal analysis of sodium heptanoate is depicted in the following diagram.
Summary of Thermal Data
Due to the absence of specific experimental data for sodium heptanoate in the reviewed literature, the following tables are presented as templates for researchers to populate with their own findings. For comparative purposes, data for potassium heptanoate is included where available, as it may provide an indication of the expected thermal behavior.
Table 2: Thermogravimetric Analysis (TGA) Data
| Parameter | Sodium Heptanoate | Potassium Heptanoate (for comparison) |
| Decomposition Onset Temperature (°C) | Data not available | ~420 °C |
| Temperature of Maximum Decomposition Rate (°C) | Data not available | Data not available |
| Mass Loss at 500 °C (%) | Data not available | ~6.3% (initial stage) |
| Final Residue (%) | Data not available | Data not available |
| Atmosphere | Specify | Inert |
Table 3: Differential Scanning Calorimetry (DSC) Data
| Thermal Event | Sodium Heptanoate | Potassium Heptanoate (for comparison) |
| Melting Point (Peak Temperature, °C) | Conflicting data (230-240 or 350) | ~298 °C (Melting to Liquid Crystal) |
| Enthalpy of Fusion (J/g) | Data not available | ~62 J/g |
| Other Phase Transitions (°C) | Data not available | Solid-solid transitions at ~63 °C and ~75 °C |
Conclusion
This technical guide consolidates the currently available information on the thermal stability of sodium heptanoate. The significant gaps in quantitative data, particularly from TGA and DSC analyses, underscore the necessity for direct experimental investigation. The provided generalized protocols and theoretical framework are intended to support researchers in designing and executing these studies. A thorough thermal characterization will be invaluable for the safe and effective use of sodium heptanoate in research and industrial applications.
References
A Technical Guide to the Material Safety Data Sheet for Sodium Heptanoate
Introduction
Sodium heptanoate (B1214049) (CAS No: 10051-45-3), also known as sodium enanthate, is the sodium salt of the seven-carbon saturated fatty acid, heptanoic acid.[1][2][3][4] It presents as a white to off-white crystalline solid or powder.[1][4] In research and pharmaceutical development, sodium heptanoate is utilized for its properties as a surfactant, emulsifier, and preservative.[3][5] It also serves as a biochemical reagent in studies related to fatty acid metabolism and as a component in some drug delivery systems.[4][5] Given its application in sensitive research environments, a thorough understanding of its safety profile is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth summary of the material safety data for sodium heptanoate, focusing on its physical and chemical properties, hazards, and the necessary protocols for safe handling and emergency response.
Physicochemical Properties
The fundamental physical and chemical characteristics of sodium heptanoate are summarized below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NaO₂ | [1][6] |
| Molecular Weight | 152.17 g/mol | [1][2] |
| Appearance | White to almost white powder/crystal | [1][4] |
| Melting Point | 350 °C | [1] |
| Boiling Point | 222.6 °C at 760 mmHg | [6] |
| Flash Point | 99.2 °C | [6] |
| Relative Density | 1.204 g/cm³ | [1] |
| Solubility | Soluble in water | [3] |
Hazard Identification and GHS Classification
The hazard classification for sodium heptanoate can vary between suppliers. One supplier classifies the substance with multiple hazards, while other aggregated sources and suppliers indicate it does not meet the criteria for a hazardous substance.[1][2][7] This discrepancy underscores the importance of consulting the specific Safety Data Sheet (SDS) provided by the manufacturer of the material in use.
A summary of the more cautious classification is provided below.[1]
| GHS Classification | Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. |
| STOT - Single Exposure (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation. |
Precautionary Statements: [1]
-
Prevention: P261, P264, P270, P271, P280
-
Response: P302+P352, P304+P340, P305+P351+P338, P330
-
Storage: P403+P233, P405
-
Disposal: P501
Toxicological Profile
The toxicological effects are primarily derived from the GHS hazard classifications.[1] Standard SDS documents summarize these hazards but do not typically include detailed experimental protocols or quantitative data (e.g., LD50). The primary known effects are irritation to the skin, eyes, and respiratory system, and it is considered harmful if ingested.[1]
| Toxicological Endpoint | Effect |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory Sensitization | May cause respiratory irritation.[1] |
| Germ Cell Mutagenicity | No data available.[1] |
| Carcinogenicity | No data available.[1] |
| Reproductive Toxicity | No data available.[1] |
Safety and Handling Protocols
Adherence to strict safety protocols is essential when working with any chemical reagent. The following sections and diagrams outline the necessary procedures for personal protection, handling, and storage of sodium heptanoate.
Personal Protective Equipment (PPE) Protocol
Proper PPE is the first line of defense against chemical exposure. The required equipment for handling sodium heptanoate is illustrated below.
Safe Handling Protocol
-
Ventilation: Always use sodium heptanoate in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1][7]
-
Contact Avoidance: Avoid direct contact with skin, eyes, and clothing.[1] Do not breathe dust or spray.[1]
-
Hygiene: Wash hands thoroughly after handling the substance.[1] Do not eat, drink, or smoke in the laboratory area.[1]
-
Aerosol Formation: Take precautions to avoid the formation of dust and aerosols during handling.[1]
Storage Protocol
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[1]
-
Conditions: Store in a cool, well-ventilated, and dry place.[1] Recommended storage temperatures range from 4°C to room temperature (<15°C), depending on the supplier.[1][8]
-
Security: The substance should be stored locked up.[1]
-
Incompatibilities: Keep away from strong acids, alkalis, and oxidizing or reducing agents.[1]
Emergency Protocols
In the event of an accidental exposure, spill, or fire, the following protocols and workflows should be immediately initiated.
First Aid Measures
The appropriate first aid response depends on the route of exposure. Immediate and correct action can significantly mitigate potential harm.
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR) but avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1][7][9] |
| Skin Contact | Remove all contaminated clothing. Rinse the affected skin area thoroughly with large amounts of soap and water for at least 15 minutes. Seek medical attention.[1][9] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids apart to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention from a physician.[1][9] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention from a physician.[1][10] |
First Aid Decision Workflow
The following diagram outlines the decision-making process for responding to an exposure event.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[1][7]
-
Special Hazards: Combustion may produce irritant and toxic fumes.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with fumes and the substance.[1]
Accidental Release Protocol
A systematic approach to spill containment and cleanup is critical to prevent environmental contamination and further exposure.
Stability and Reactivity
Understanding the chemical stability and reactivity of sodium heptanoate is crucial for preventing hazardous reactions.
| Parameter | Description |
| Chemical Stability | Stable under recommended storage conditions.[1] |
| Possibility of Hazardous Reactions | No data available, but reactions are possible with incompatible materials.[1] |
| Conditions to Avoid | Direct sunlight, sources of ignition, and high temperatures.[1] |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[1] |
| Hazardous Decomposition Products | Under fire conditions, may decompose to emit toxic fumes, including carbon oxides.[1] |
Sodium heptanoate is a valuable compound in research and development but requires careful handling due to its potential hazards, including irritation to the skin, eyes, and respiratory system, and harm if swallowed.[1] Professionals must wear appropriate personal protective equipment, work in well-ventilated areas, and adhere to strict storage and handling protocols. Familiarity with the emergency procedures outlined in this guide is essential for ensuring a safe laboratory environment. Always refer to the specific SDS provided by the supplier for the most accurate and detailed information.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Sodium heptanoate | C7H13NaO2 | CID 23663651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 10051-45-3: Sodium heptanoate | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sodium heptanoate | CAS#:10051-45-3 | Chemsrc [chemsrc.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Sodium Heptanoate | 10051-45-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. en.hesperian.org [en.hesperian.org]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Exploratory Studies on Sodium Heptanoate Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium heptanoate (B1214049), the sodium salt of the seven-carbon fatty acid heptanoic acid, is a molecule of increasing interest in various scientific and therapeutic fields. As an odd-chain fatty acid, its metabolism offers unique biochemical pathways that differentiate it from the more common even-chain fatty acids. This technical guide provides a comprehensive overview of the current state of exploratory research into the effects of sodium heptanoate, with a focus on its metabolic, cardiovascular, and neurological implications. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development, offering a detailed look at experimental findings, methodologies, and potential mechanisms of action.
Metabolic Fate and Anaplerotic Potential
The primary distinguishing feature of sodium heptanoate is its metabolism via β-oxidation to yield both acetyl-CoA and propionyl-CoA.[1] This is in contrast to even-chain fatty acids, which only produce acetyl-CoA.[1] The resulting propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle (CAC), through a process known as anaplerosis.[1] This replenishment of CAC intermediates is crucial for maintaining cellular energy homeostasis, particularly under conditions of metabolic stress.
Furthermore, heptanoate can be metabolized by the liver into five-carbon (C5) ketone bodies, namely β-ketopentanoate and β-hydroxypentanoate. These C5 ketone bodies can cross the blood-brain barrier and serve as an alternative energy source for the brain, a property that has sparked interest in its potential therapeutic applications for neurological disorders associated with impaired glucose metabolism.[1]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from various preclinical studies investigating the effects of sodium heptanoate.
Table 1: Effects on Myocardial Metabolism in a Swine Model of Ischemia-Reperfusion
| Parameter | Control (Saline) | Heptanoate (0.4 mM) | Hexanoate (Negative Control) | Reference |
| Citric Acid Cycle Intermediates (nmol/g wet wt) | [2] | |||
| Citrate | N/A | No significant change | No significant change | [2] |
| α-Ketoglutarate | N/A | Significant reduction | Significant reduction | [2] |
| Succinate | N/A | No significant change | Significant increase (1.8-fold) | [2] |
| Fumarate | N/A | >2-fold increase | No significant change | [2] |
| Malate | N/A | >2-fold increase | No significant change | [2] |
| Sum of CAC Intermediates | N/A | Significantly increased | No significant difference from control | [2] |
N/A: Specific baseline values for the control group were not provided in the search results.
Table 2: Effects on Feed Efficiency and Growth in Gilthead Sea Bream (Sparus aurata)
| Diet Group | Fish Meal (FM) Content | Sodium Heptanoate Supplementation | Feed Efficiency (FE) (Weeks 1-4) | Overall Growth (11 weeks) | Reference |
| D1 | 200 g/kg | None | 0.88 | 13-14 g to 81-84 g | [3] |
| D2 | 200 g/kg | 3 g/kg | 0.99 | 13-14 g to 81-84 g | [3] |
| D3 | 50 g/kg | None | N/A | 13-14 g to 81-84 g | [3] |
| D4 | 50 g/kg | 3 g/kg | N/A | 13-14 g to 81-84 g | [3] |
N/A: Data for this specific time point was not highlighted in the search results for these groups.
Table 3: Effects on Brain Metabolites in a Mouse Model of Glucose Transporter Type 1 Deficiency (G1D)
| Metabolite | Normal Mice | G1D Mice | Reference |
| Acetyl-CoA | N/A | Significantly higher with heptanoate infusion | [4] |
| Glutamine | N/A | Significantly higher with heptanoate infusion | [4] |
N/A: Specific quantitative values were not available in the provided search results. The study by Marin-Valencia et al., 2013, is the primary source for this data.
Experimental Protocols
This section details the methodologies employed in key studies to investigate the effects of sodium heptanoate.
Myocardial Metabolism in a Swine Model
-
Animal Model: Anesthetized pigs subjected to a 60% reduction in coronary blood flow for 60 minutes, followed by 30 minutes of reperfusion.[5]
-
Treatment Groups:
-
Saline control
-
Sodium heptanoate (0.4 mM)
-
Hexanoate (negative control, 0.4 mM)
-
-
Administration: Treatment was initiated during the last 30 minutes of ischemia and continued throughout reperfusion.[5]
-
Sample Analysis: Myocardial tissue was analyzed for the content of citric acid cycle intermediates.[2]
In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation Model)
-
Cell Culture: Primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used.
-
Oxygen-Glucose Deprivation (OGD):
-
Culture medium is replaced with a glucose-free medium.
-
Cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a defined period (e.g., 4-6 hours).
-
-
Reoxygenation: The glucose-free medium is replaced with complete culture medium, and the cells are returned to a normoxic incubator for 24 hours.
-
Treatment: Sodium heptanoate is typically added to the culture medium before, during, or after the OGD period.
-
Assessment of Neuroprotection: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity, or the LDH (lactate dehydrogenase) release assay, which measures membrane integrity.[6]
Corrosion Inhibition Assessment
-
Electrochemical Measurements: Stationary electrochemical techniques like voltamperometry and chronopotentiometry are used to evaluate the corrosion inhibition properties of sodium heptanoate.
-
Experimental Setup:
-
Working Electrode: Copper or carbon steel.
-
Reference Electrode: Saturated Calomel Electrode (SCE).
-
Auxiliary Electrode: Platinum wire.
-
-
Test Solution: A solution containing sodium heptanoate at a specific concentration (e.g., 0.08 M) and pH (e.g., pH 8) is used.[2]
-
In Situ Analysis: Electrochemical Atomic Force Microscopy (ECAFM) can be employed to visualize the formation of the protective film on the metal surface in real-time.[2]
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which sodium heptanoate exerts its effects are still under investigation. However, based on its metabolic products and the effects observed in various studies, several potential pathways can be hypothesized.
Metabolic Reprogramming and Energy Stress Sensing
The production of acetyl-CoA and anaplerotic propionyl-CoA from heptanoate metabolism directly impacts cellular energy status. This can influence key energy-sensing pathways such as the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathways. While direct evidence is limited, it is plausible that by providing an alternative energy source and replenishing CAC intermediates, sodium heptanoate could modulate these pathways to promote cell survival under metabolic stress.
Neurotransmitter Metabolism in Glial Cells
Studies suggest that heptanoate is preferentially metabolized by glial cells, particularly astrocytes.[7] The metabolism of heptanoate leads to an increase in glutamine levels in the brain.[4] Glutamine is a precursor for the neurotransmitter glutamate. This suggests that sodium heptanoate may play a role in supporting the glutamate-glutamine cycle, which is essential for normal neurotransmission.
Experimental Workflow for In Vitro Assessment
The following diagram illustrates a typical workflow for assessing the effects of sodium heptanoate in an in vitro cell culture model.
Conclusion and Future Directions
Exploratory studies on sodium heptanoate have revealed its unique metabolic properties and potential therapeutic applications in diverse areas, from cardiovascular and neurological health to aquaculture. Its role as an anaplerotic substrate and a precursor to alternative neural fuels warrants further investigation.
Future research should focus on:
-
Elucidating the specific signaling pathways directly modulated by sodium heptanoate and its metabolites.
-
Conducting more extensive in vivo studies to translate the promising in vitro findings, particularly in the context of neuroprotection.
-
Optimizing dosing and delivery methods for potential therapeutic applications.
-
Investigating its long-term effects and safety profile in various preclinical models.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon as the scientific community continues to unravel the multifaceted effects of sodium heptanoate.
References
- 1. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 2. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. color | Graphviz [graphviz.org]
- 5. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heptanoate as a neural fuel: energetic and neurotransmitter precursors in normal and glucose transporter I-deficient (G1D) brain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Pathways Involving Sodium Heptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium heptanoate (B1214049), the sodium salt of the seven-carbon fatty acid heptanoic acid, has garnered significant interest in the scientific community for its unique metabolic properties and therapeutic potential.[1][2] Unlike even-chain fatty acids, the metabolism of this odd-chain fatty acid provides both a source of energy and a mechanism for replenishing key metabolic intermediates.[3][4] This technical guide provides a comprehensive overview of the biochemical pathways involving sodium heptanoate, its quantitative effects, and the experimental protocols used to elucidate its metabolic fate and function. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolism, neuroscience, and therapeutic development.
Biochemical Pathways of Sodium Heptanoate
Sodium heptanoate is primarily available for metabolism through the hydrolysis of triheptanoin (B1683035), a synthetic triglyceride composed of three heptanoic acid molecules attached to a glycerol (B35011) backbone.[4][5] Following oral administration, triheptanoin is broken down by pancreatic lipases in the gastrointestinal tract, releasing heptanoate and glycerol.[5] Heptanoate is then absorbed and transported to various tissues, including the liver and brain, where it enters the mitochondria to be metabolized.[4][6]
Mitochondrial Beta-Oxidation
The primary metabolic fate of heptanoate is mitochondrial beta-oxidation.[4] As a medium-chain fatty acid, heptanoate can cross the inner mitochondrial membrane without the need for the carnitine shuttle system.[4] Within the mitochondrial matrix, heptanoate undergoes a series of enzymatic reactions catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD) and other beta-oxidation enzymes.[4]
The beta-oxidation of the seven-carbon heptanoyl-CoA proceeds through two and a half cycles, yielding:
-
Two molecules of Acetyl-CoA: These two-carbon units can enter the Krebs cycle (also known as the citric acid cycle or TCA cycle) to generate ATP, the primary energy currency of the cell.[4]
-
One molecule of Propionyl-CoA: This three-carbon unit is the key to heptanoate's unique anaplerotic properties.[4]
Figure 1: Beta-oxidation of sodium heptanoate.
Anaplerotic Role in the Krebs Cycle
Anaplerosis refers to the replenishment of intermediates of the Krebs cycle that are extracted for biosynthetic purposes. The propionyl-CoA generated from heptanoate metabolism is a key anaplerotic substrate.[4] Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA.[4] Succinyl-CoA is an intermediate of the Krebs cycle, and its replenishment can enhance the cycle's capacity to produce reducing equivalents (NADH and FADH2) for ATP synthesis and to provide precursors for other metabolic pathways.[1][4] This anaplerotic effect is particularly beneficial in conditions where Krebs cycle intermediates are depleted, such as in certain genetic metabolic disorders.[7]
Figure 2: Anaplerotic entry of heptanoate into the Krebs cycle.
Effects on Neurotransmitter Synthesis and Gluconeogenesis
The anaplerotic effect of heptanoate has significant implications for neurotransmitter synthesis in the brain. The Krebs cycle intermediate α-ketoglutarate is a precursor for the neurotransmitters glutamate (B1630785) and GABA. By replenishing Krebs cycle intermediates, heptanoate metabolism can support the synthesis of these crucial signaling molecules.[6]
Furthermore, the propionyl-CoA from heptanoate can be converted to succinyl-CoA, which can then be converted to malate and exit the mitochondria to participate in gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[4] This makes heptanoate a potential substrate for maintaining glucose homeostasis.
Quantitative Data Summary
The following tables summarize the available quantitative data on the pharmacokinetics of heptanoate.
Table 1: Pharmacokinetic Parameters of Heptanoate
| Parameter | Healthy Subjects | Patients with LC-FAOD | Reference |
| Apparent Clearance (CL/F) | 544 L/h | ~19% lower than healthy subjects | [4][5] |
| Elimination Half-life (t½) | Not explicitly stated | ~1.7 hours | [1][4] |
| Maximum Concentration (Cmax) | Variable, multiple peaks observed | Variable, multiple peaks observed | [5] |
| Area Under the Curve (AUC) | Dose-dependent increase | Dose-dependent increase | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biochemical pathways of sodium heptanoate.
Protocol 1: Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is used to quantify the levels of heptanoate and other fatty acids in biological samples.
1. Lipid Extraction:
- Homogenize tissue or cell samples in a methanol-based solution.
- Perform lipid extraction using a chloroform/methanol (B129727) mixture according to standard methods like the Folch or Bligh-Dyer procedure.
2. Transesterification:
- Evaporate the solvent from the lipid extract under a stream of nitrogen.
- Resuspend the lipid residue in a solution of methanol containing an acid catalyst (e.g., 2.5% H2SO4).
- Heat the mixture to convert fatty acids to their fatty acid methyl esters (FAMEs).
3. FAMEs Extraction:
- Add hexane (B92381) and water to the reaction mixture to extract the FAMEs into the hexane layer.
- Collect the upper hexane layer containing the FAMEs.
4. GC-MS Analysis:
- Inject the FAME sample into a gas chromatograph equipped with a mass spectrometer.
- Use a suitable capillary column (e.g., a DB-23 or similar polar column) for the separation of FAMEs.
- Set the GC oven temperature program to effectively separate the different fatty acid methyl esters.
- The mass spectrometer is used to identify and quantify individual FAMEs based on their retention times and mass spectra.
"Sample (Tissue/Cells)" -> "Lipid Extraction\n(Folch/Bligh-Dyer)" -> "Transesterification\n(FAMEs synthesis)" -> "FAMEs Extraction\n(Hexane)" -> "GC-MS Analysis" [style=bold];
"GC-MS Analysis" -> "Quantification of\nHeptanoate" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
Figure 3: Workflow for fatty acid analysis by GC-MS.
Protocol 2: Fatty Acid Oxidation Assay
This protocol measures the rate of fatty acid oxidation in cultured cells.
1. Cell Culture:
- Plate cells in a suitable multi-well plate and culture until they reach the desired confluency.
2. Preparation of Radiolabeled Fatty Acid Substrate:
- Prepare a solution of [1-14C]-palmitate (as a representative fatty acid) complexed with bovine serum albumin (BSA).
3. Incubation:
- Wash the cells with a serum-free medium.
- Add the medium containing the [1-14C]-palmitate-BSA complex to the cells.
- Incubate the cells at 37°C for a defined period (e.g., 2-4 hours).
4. Measurement of 14CO2 Production:
- During incubation, trap the produced 14CO2 using a filter paper soaked in a trapping agent (e.g., NaOH) placed in the well.
- After incubation, stop the reaction by adding an acid (e.g., perchloric acid).
- Measure the radioactivity on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the rate of fatty acid oxidation.
5. Measurement of Acid-Soluble Metabolites (ASMs):
- Collect the cell culture medium.
- Precipitate the proteins and collect the supernatant containing the ASMs (e.g., acetyl-CoA).
- Measure the radioactivity in the ASM fraction using a scintillation counter.
Protocol 3: Analysis of Krebs Cycle Anaplerosis using Isotopic Tracers
This protocol uses stable isotope-labeled substrates to trace the contribution of heptanoate to the Krebs cycle.
1. Cell Culture and Labeling:
- Culture cells in a medium containing a stable isotope-labeled form of heptanoate (e.g., [U-13C7]heptanoate).
- Incubate the cells for a sufficient time to allow for the incorporation of the labeled carbons into metabolic intermediates.
2. Metabolite Extraction:
- Quench the metabolic activity of the cells rapidly (e.g., with cold methanol).
- Extract the intracellular metabolites using a suitable solvent system.
3. Mass Spectrometry Analysis:
- Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).
- Identify and quantify the mass isotopologues of Krebs cycle intermediates (e.g., citrate, succinate, malate).
4. Data Analysis:
- Determine the fractional contribution of the labeled heptanoate to each Krebs cycle intermediate by analyzing the mass isotopologue distribution.
- This data provides a quantitative measure of the anaplerotic flux from heptanoate into the Krebs cycle.
Conclusion
Sodium heptanoate presents a fascinating case of a fatty acid with dual metabolic roles: as an energy substrate and an anaplerotic agent. Its ability to generate both acetyl-CoA and propionyl-CoA provides a unique advantage, particularly in disease states characterized by impaired energy metabolism and Krebs cycle dysfunction. The methodologies outlined in this guide provide a framework for the continued investigation of sodium heptanoate's biochemical pathways and its potential therapeutic applications. Further research, particularly in generating more comprehensive quantitative data on its enzymatic interactions and cellular energetic effects, will be crucial in fully elucidating its role in health and disease and in advancing its clinical utility.
References
- 1. Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Intracellular ATP concentration is a key regulator of bacterial cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long‐Chain Fatty Acid Oxidation Disorders Treated With Triheptanoin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heptanoate as a neural fuel: energetic and neurotransmitter precursors in normal and glucose transporter I-deficient (G1D) brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of octanoate and heptanoate on myocardial metabolism during extracorporeal membrane oxygenation in an infant swine model - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on the Antimicrobial Activity of Sodium Heptanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium heptanoate (B1214049), the sodium salt of the seven-carbon saturated fatty acid heptanoic acid, has long been recognized for its antimicrobial properties. As a member of the medium-chain fatty acids (MCFAs), its ability to inhibit the growth of a range of microorganisms has made it a subject of interest in the food preservation and pharmaceutical industries. This technical guide delves into the early research on the antimicrobial activity of sodium heptanoate, presenting quantitative data, detailed experimental protocols, and a visualization of its proposed mechanism of action.
Quantitative Antimicrobial Activity
The effectiveness of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. Early studies have determined the MIC of sodium heptanoate against various bacteria and fungi. The following tables summarize these findings, providing a comparative overview of its antimicrobial spectrum.
Table 1: Antibacterial Activity of Sodium Heptanoate (MIC values)
| Bacterial Species | Strain(s) | MIC (ppm) | pH | Reference(s) |
| Escherichia coli | Field isolates (swine) | >5000 | 7.0 | [1] |
| Salmonella enterica serovar Typhimurium | Field isolate (swine) | >5000 | 7.0 | [1] |
| Salmonella enterica serovar Derby | Field isolate (swine) | >5000 | 7.0 | [1] |
| Brachyspira hyodysenteriae | B78, 8dII, 6bI | Not specified | 7.2 and 6.0 | [2] |
Note: ppm (parts per million) is equivalent to µg/mL.
Experimental Protocols
The determination of the antimicrobial activity of sodium heptanoate has been primarily conducted using standardized laboratory methods such as broth microdilution and agar (B569324) dilution. These methods are fundamental in antimicrobial susceptibility testing.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Protocol:
-
Preparation of Antimicrobial Stock Solution: A stock solution of sodium heptanoate is prepared in a suitable solvent or buffer, such as 50 mM sodium phosphate (B84403) buffer (pH 6.0), to a known concentration (e.g., 50,000 ppm)[1].
-
Serial Dilutions: A series of twofold dilutions of the sodium heptanoate stock solution are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth). This creates a gradient of decreasing concentrations of the antimicrobial agent.
-
Inoculum Preparation: The test microorganism is cultured overnight on an appropriate agar medium. A suspension of the microorganism is then prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Inoculation: Each well of the microtiter plate containing the diluted sodium heptanoate is inoculated with a standardized suspension of the test microorganism. A growth control well (containing only broth and the microorganism) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the test microorganism.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of sodium heptanoate that completely inhibits the visible growth of the microorganism[3].
Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into the agar medium to determine the MIC.
Protocol:
-
Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of sodium heptanoate. This is achieved by adding a specific volume of the sodium heptanoate stock solution to the molten agar before it solidifies.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described in the broth microdilution method.
-
Inoculation: A small, standardized volume of the microbial suspension is spotted onto the surface of each agar plate. Multiple strains can be tested on a single plate.
-
Incubation: The plates are incubated under suitable conditions for the growth of the test microorganism.
-
MIC Determination: After incubation, the plates are examined for microbial growth. The MIC is the lowest concentration of sodium heptanoate that prevents the growth of the microorganism on the agar surface[4][5].
Mechanism of Action
The antimicrobial action of sodium heptanoate, like other medium-chain fatty acids, is primarily attributed to its ability to disrupt the cell membrane of microorganisms. The lipophilic nature of the undissociated heptanoic acid allows it to easily pass through the lipid bilayer of the cell membrane[1].
Once inside the cell, the acid dissociates in the more alkaline cytoplasm, releasing protons (H+) and leading to a decrease in the intracellular pH. This acidification can disrupt essential metabolic processes and inhibit the activity of critical enzymes, ultimately leading to cell death[1]. Furthermore, the accumulation of the heptanoate anion within the cell can cause osmotic stress and further damage to the cell membrane.
The following diagram illustrates the proposed general mechanism of action for sodium heptanoate.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. woah.org [woah.org]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
Methodological & Application
Application Notes and Protocols for Sodium Heptanoate in Corrosion Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of sodium heptanoate (B1214049) as a corrosion inhibitor, with a focus on experimental protocols for its evaluation. Sodium heptanoate (CH₃(CH₂)₅COONa) is a straight-chain aliphatic carboxylate that has demonstrated significant potential as a low-toxicity and biodegradable corrosion inhibitor for metals such as carbon steel.[1]
Mechanism of Corrosion Inhibition
Sodium heptanoate functions as a corrosion inhibitor by forming a protective film on the metal surface. In aqueous solutions containing dissolved oxygen, sodium heptanoate reacts with the metal surface, such as carbon steel, to form a complex. This film is believed to be a mixture of sodium heptanoate and an iron (II) heptanoate complex.[1] The presence of dissolved oxygen is crucial for the formation of a stable passive film, as it facilitates the oxidation process necessary for the inhibitor to be effective.[1] However, it is important to note that while oxygen enhances the general corrosion inhibition, it can accelerate localized forms of corrosion, such as crevice corrosion.[1]
The formation of this protective layer acts as a barrier, isolating the metal from the corrosive environment and thus reducing the rate of corrosion.
Data Presentation
The following tables summarize quantitative data from various experimental techniques used to evaluate the corrosion inhibition performance of sodium heptanoate.
Table 1: Potentiodynamic Polarization Data for A210 Grade A1 Carbon Steel in 100 ppm NaCl Solution [1]
| Sodium Heptanoate Concentration (%) | Dissolved Oxygen (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) |
| 0 | - | ~ -700 |
| 0.1 | Deaerated | More positive than -700 |
| 0.3 | Deaerated | More positive than -700 |
| 1.0 | 0.01 | -620 |
| 1.0 | 0.5 | -183 |
Note: In the presence of sodium heptanoate (above 0.3%), a stable passive film was observed up to high potentials (1000 mV vs. SCE).[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be a starting point and may require optimization based on specific experimental conditions and equipment.
Weight Loss Measurement Protocol
This method provides a direct measure of the corrosion rate by determining the loss in mass of a metal specimen over a period of exposure to a corrosive environment with and without the inhibitor.
Materials and Equipment:
-
Metal coupons (e.g., A210 Grade A1 carbon steel) with a known surface area
-
Corrosive solution (e.g., 100 ppm NaCl in bidistilled water)
-
Sodium heptanoate solutions of varying concentrations
-
Beakers or corrosion cells
-
Analytical balance (±0.1 mg accuracy)
-
Abrasive paper (e.g., up to 600 grit)
-
Acetone and distilled water for cleaning
-
Drying oven or desiccator
Procedure:
-
Specimen Preparation: a. Mechanically polish the metal coupons with abrasive paper to a uniform finish. b. Degrease the coupons by washing with acetone, followed by rinsing with distilled water. c. Dry the coupons thoroughly in an oven or desiccator. d. Accurately weigh each coupon to the nearest 0.1 mg (this is the initial weight, W₁).
-
Exposure: a. Prepare the corrosive solutions with and without the desired concentrations of sodium heptanoate. b. Immerse the prepared coupons completely in the respective solutions in beakers or corrosion cells. Ensure the coupons are suspended and not in contact with the bottom or sides of the container. c. Cover the containers to prevent evaporation and contamination. d. Maintain the test at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 24, 48, 72 hours).
-
Post-Exposure Cleaning and Weighing: a. After the exposure period, carefully remove the coupons from the solutions. b. Clean the coupons to remove corrosion products according to standard procedures (e.g., using an appropriate cleaning solution, followed by gentle brushing). c. Rinse the cleaned coupons with distilled water and then acetone. d. Dry the coupons thoroughly. e. Accurately weigh each coupon to the nearest 0.1 mg (this is the final weight, W₂).
-
Calculations: a. Weight Loss (ΔW): ΔW = W₁ - W₂ b. Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D) Where:
-
ΔW is the weight loss in milligrams
-
A is the surface area of the coupon in cm²
-
T is the exposure time in hours
-
D is the density of the metal in g/cm³ c. Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 Where:
-
CR₀ is the corrosion rate in the absence of the inhibitor
-
CRᵢ is the corrosion rate in the presence of the inhibitor
-
Potentiodynamic Polarization Protocol
This electrochemical technique measures the relationship between the potential applied to a metal and the resulting current flow. It provides information about the corrosion potential, corrosion current, and the anodic and cathodic behavior of the metal.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell:
-
Working Electrode (WE): The metal specimen to be tested (e.g., A210 Grade A1 carbon steel), mounted in epoxy resin with a known exposed surface area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite (B72142) rod/mesh.
-
-
Corrosive solution with and without sodium heptanoate.
-
Abrasive paper and polishing materials.
-
Deaeration setup (e.g., nitrogen or argon gas).
Procedure:
-
Working Electrode Preparation: a. Mount the metal specimen in epoxy resin, leaving a defined surface area exposed. b. Polish the exposed surface to a mirror finish (e.g., down to 600 grit silicon carbide paper). c. Clean the electrode with distilled water and acetone, then dry.
-
Electrochemical Measurement: a. Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. b. Fill the cell with the test solution (with or without sodium heptanoate). c. If studying the effect of deaeration, purge the solution with nitrogen or argon gas for at least 30 minutes before and during the experiment. d. Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes). e. Perform the potentiodynamic polarization scan, typically starting from a potential cathodic to the OCP (e.g., -250 mV vs. OCP) and scanning in the anodic direction to a potential anodic to the OCP (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).
-
Data Analysis: a. Plot the resulting potential versus the logarithm of the current density (Tafel plot). b. Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection. c. Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 Where:
-
icorr₀ is the corrosion current density in the absence of the inhibitor.
-
icorrᵢ is the corrosion current density in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS) Protocol
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, allowing for the characterization of the protective film formed by the inhibitor.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
Three-electrode corrosion cell (same as for potentiodynamic polarization).
-
Corrosive solution with and without sodium heptanoate.
Procedure:
-
Electrode and Cell Setup: Prepare the working electrode and set up the three-electrode cell as described in the potentiodynamic polarization protocol.
-
EIS Measurement: a. Allow the system to stabilize at the OCP. b. Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz). c. Record the impedance response of the system.
-
Data Analysis: a. The data is typically presented as Nyquist and Bode plots. b. Fit the experimental data to an appropriate equivalent electrical circuit (EEC) model to extract electrochemical parameters. A common simple model for a corrosion system includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl). c. The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A higher Rct value in the presence of the inhibitor indicates better corrosion protection. d. Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 Where:
-
Rct₀ is the charge transfer resistance in the absence of the inhibitor.
-
Rctᵢ is the charge transfer resistance in the presence of the inhibitor.
-
Visualizations
Caption: Experimental workflow for corrosion inhibition studies.
Caption: Proposed mechanism of corrosion inhibition by sodium heptanoate.
References
Application Notes and Protocols for Sodium Heptanoate as a Preservative in Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium heptanoate (B1214049), the sodium salt of heptanoic acid, is a medium-chain fatty acid salt with established antimicrobial properties.[1][2][3] It is utilized as a preservative in various formulations across the food, cosmetic, and pharmaceutical industries to inhibit the growth of bacteria and fungi, thereby extending product shelf life and ensuring consumer safety.[3][4] This document provides detailed application notes and experimental protocols for the effective use of sodium heptanoate as a preservative.
Physicochemical Properties
A clear understanding of the physicochemical properties of sodium heptanoate is essential for its effective application in formulations.
| Property | Value | Reference(s) |
| Synonyms | Sodium enanthate, Heptanoic acid sodium salt | [3] |
| CAS Number | 10051-45-3 | [3] |
| Molecular Formula | C₇H₁₃NaO₂ | [3] |
| Molecular Weight | 152.17 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water | [5] |
Antimicrobial Spectrum and Efficacy
Sodium heptanoate exhibits broad-spectrum antimicrobial activity against a range of microorganisms, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes.
Mechanism of Action
The primary antimicrobial mechanism of sodium heptanoate, as a medium-chain fatty acid salt, involves the disruption of the cell membrane of microorganisms. The lipophilic alkyl chain of the heptanoate molecule intercalates into the lipid bilayer of the microbial cell membrane. This insertion disrupts the membrane's structural integrity, leading to increased permeability. The consequence of this disruption is the leakage of essential intracellular components, such as ions and small molecules, ultimately resulting in cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium Heptanoate [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Sodium hexametaphosphate sensitizes Pseudomonas aeruginosa, several other species of Pseudomonas, and Escherichia coli to hydrophobic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of preservatives used in ocular medications on the eye: a comparative review | Sarkar | Ophthalmology Journal [journals.viamedica.pl]
Application Notes and Protocols: Sodium Heptanoate in Fatty Acid Metabolism Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium heptanoate (B1214049), the sodium salt of the seven-carbon fatty acid heptanoic acid, serves as a crucial tool in the investigation of fatty acid metabolism. As an odd-chain fatty acid, its metabolism offers unique insights into cellular energetics, particularly through its anaplerotic role in replenishing Krebs cycle intermediates. Unlike even-chain fatty acids, which are catabolized exclusively to acetyl-CoA, the β-oxidation of heptanoate yields both acetyl-CoA and propionyl-CoA. Propionyl-CoA is subsequently converted to succinyl-CoA, a direct intermediate of the Krebs cycle, thereby restoring the cycle's capacity for energy production and biosynthesis.[1] This property makes sodium heptanoate an invaluable substrate for studying metabolic disorders characterized by impaired energy production, such as long-chain fatty acid oxidation disorders (LC-FAODs).[2][3] In these conditions, the inability to efficiently metabolize long-chain fatty acids leads to a deficit in Krebs cycle intermediates, a state that can be mitigated by the anaplerotic effect of heptanoate.[4][5] These application notes provide a comprehensive overview of the use of sodium heptanoate in fatty acid metabolism research, including detailed protocols for key experiments.
Data Presentation
Table 1: Pharmacokinetic Parameters of Heptanoate
| Parameter | Value | Species | Study Type | Reference |
| Apparent Clearance (CL/F) | ~19% lower in LC-FAOD patients than healthy subjects | Human | Population Pharmacokinetics | [6][7] |
| 6.05 L/h/kg (at 0.3 g/kg triheptanoin) | Human (Healthy) | Pharmacokinetics | [8] | |
| 4.31 L/h/kg (at 0.4 g/kg triheptanoin) | Human (Healthy) | Pharmacokinetics | [8] | |
| Elimination Half-life | ~1.7 hours | Human (LC-FAOD) | Population Pharmacokinetics | [6][7] |
| Time to First Peak Concentration (Tmax) | 0.4–1.0 h (median 0.5 h) after single 0.3 g/kg dose of triheptanoin | Human (Healthy) | Pharmacokinetics | [8] |
| 0.4–6.4 h (median 0.8 h) after single 0.4 g/kg dose of triheptanoin | Human (Healthy) | Pharmacokinetics | [8] | |
| 0.0–2.4 h (median 1.2 h) after multiple 0.3 g/kg doses of triheptanoin | Human (Healthy) | Pharmacokinetics | [8] |
Table 2: Effects of Triheptanoin Treatment in LC-FAOD Patients
| Outcome | Reduction | Study Design | Reference |
| Mean Annualized Major Event Rate | 48% | Retrospective Chart Review | [2] |
| Mean Annualized Duration of Major Events | 50.3% | Retrospective Chart Review | [2] |
| Mean Annualized Hospitalization Rate | 53.1% | Retrospective Chart Review | [2] |
| Mean Annualized Hospitalization Duration | 51.5% | Retrospective Chart Review | [2] |
| Mean Annualized Rhabdomyolysis Rate | 36.1% | Retrospective Chart Review | [2] |
| Mean Annualized Rhabdomyolysis Duration | 29.3% | Retrospective Chart Review | [2] |
| Mean Annualized Hypoglycemia Event Rate | 92.8% | Retrospective Chart Review | [2] |
Signaling Pathways and Metabolic Fate
The metabolism of sodium heptanoate provides a direct route for replenishing Krebs cycle intermediates. After entering the cell, heptanoate is activated to heptanoyl-CoA and undergoes β-oxidation in the mitochondria. This process generates two molecules of acetyl-CoA and one molecule of propionyl-CoA. While acetyl-CoA enters the Krebs cycle by condensing with oxaloacetate, propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA. Succinyl-CoA directly enters the Krebs cycle, thus increasing the pool of its intermediates, a process known as anaplerosis.
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCA Protein Assay Kit (ab253410) is not available | Abcam [abcam.co.jp]
- 5. Gas chromatography/mass spectroscopy (GC/MS) analysis of plasma fatty acid compositions [bio-protocol.org]
- 6. thisisepigenetics.ca [thisisepigenetics.ca]
- 7. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for Sodium Heptanoate as an Emulsifier in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium heptanoate (B1214049), the sodium salt of heptanoic acid, is a versatile anionic surfactant increasingly utilized in pharmaceutical formulations.[1] Its amphiphilic nature, comprising a seven-carbon hydrophobic tail and a polar carboxylate head group, allows it to act as an effective emulsifying agent. In drug delivery, sodium heptanoate is particularly valuable for its ability to formulate stable oil-in-water (O/W) nanoemulsions, which can enhance the solubility and bioavailability of poorly water-soluble drugs (BCS Class II and IV).[2][3] Furthermore, as a medium-chain fatty acid salt, it can act as a permeation enhancer, facilitating the transport of drugs across biological membranes.[4][5]
These application notes provide a comprehensive overview of the use of sodium heptanoate as an emulsifier in drug delivery systems. Detailed protocols for the formulation, characterization, and in vitro evaluation of drug-loaded nanoemulsions are presented, along with illustrative data and diagrams to guide researchers in their formulation development efforts.
Physicochemical Properties of Sodium Heptanoate
A thorough understanding of the physicochemical properties of sodium heptanoate is essential for its effective application in emulsion formulation.
| Property | Value | Reference(s) |
| Synonyms | Sodium enanthate, Heptanoic acid sodium salt | [1] |
| CAS Number | 10051-45-3 | [6] |
| Molecular Formula | C₇H₁₃NaO₂ | [6] |
| Molecular Weight | 152.17 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
| Critical Micelle Concentration (CMC) | Estimated to be in the range of 80-150 mM | [7][8] |
Application: Formulation of a Drug-Loaded Nanoemulsion
This section provides a protocol for the preparation of a model oil-in-water (O/W) nanoemulsion using sodium heptanoate to encapsulate a poorly water-soluble drug. The solvent evaporation method is described here, as it is a widely used technique for encapsulating hydrophobic drugs into nanoparticles.[9][10][11]
Experimental Protocol: Preparation of a Model Drug-Loaded Nanoemulsion
Objective: To prepare a stable nanoemulsion of a model hydrophobic drug (e.g., Fenofibrate) using sodium heptanoate as the emulsifier.
Materials:
-
Sodium Heptanoate
-
Model Hydrophobic Drug (e.g., Fenofibrate)
-
Oil Phase: Medium-chain triglyceride (MCT) oil (e.g., Caprylic/Capric Triglyceride)
-
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate
-
Aqueous Phase: Deionized water
-
High-shear homogenizer or probe sonicator
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation:
-
Dissolve a pre-weighed amount of the model drug (e.g., 100 mg of Fenofibrate) and MCT oil (e.g., 500 mg) in a suitable volume of organic solvent (e.g., 10 mL of DCM).
-
Stir the mixture until a clear solution is obtained.
-
-
Aqueous Phase Preparation:
-
Dissolve sodium heptanoate in deionized water to a concentration above its estimated CMC (e.g., 200 mM).
-
Stir until the sodium heptanoate is completely dissolved.
-
-
Emulsification:
-
Slowly add the organic phase to the aqueous phase under continuous high-shear homogenization (e.g., 10,000 rpm for 10 minutes) or probe sonication. This will form a coarse oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a round-bottom flask and connect it to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
The removal of the organic solvent will lead to the formation of drug-loaded nanodroplets dispersed in the aqueous phase.
-
-
Final Formulation:
-
The resulting nanoemulsion can be further processed, for example, by filtration through a 0.22 µm filter to remove any aggregates.
-
Store the final formulation at 4°C for further characterization.
-
Visualization of the Experimental Workflow
Caption: Workflow for the preparation of a drug-loaded nanoemulsion.
Characterization of the Nanoemulsion
Thorough characterization of the prepared nanoemulsion is crucial to ensure its quality, stability, and potential in vivo performance.
Data Presentation: Illustrative Characterization Data
The following table presents example data for a model Fenofibrate-loaded nanoemulsion prepared using the protocol described above. Note: This data is for illustrative purposes and actual results may vary depending on the specific drug, formulation components, and process parameters.
| Parameter | Method | Result | Reference(s) |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 150 ± 5 nm | |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 0.15 ± 0.02 | |
| Zeta Potential | Laser Doppler Velocimetry | -35 ± 3 mV | [12][13] |
| Drug Encapsulation Efficiency (EE) | Ultracentrifugation / HPLC | 92 ± 4 % | [14][15] |
| Drug Loading (DL) | Ultracentrifugation / HPLC | 8.5 ± 0.5 % | [14][15] |
Experimental Protocols for Characterization
1. Particle Size, PDI, and Zeta Potential Analysis:
-
Principle: DLS measures the fluctuation of scattered light intensity due to the Brownian motion of particles to determine their size distribution. The PDI indicates the breadth of the size distribution. Laser Doppler velocimetry measures the velocity of charged particles in an electric field to determine their zeta potential, which is an indicator of emulsion stability.[16][12]
-
Procedure:
-
Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).
-
Perform the measurement at a constant temperature (e.g., 25°C).
-
For zeta potential, use a specific folded capillary cell and apply an electric field.
-
Record the Z-average diameter, PDI, and zeta potential values.
-
2. Drug Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Principle: The amount of encapsulated drug is determined by separating the free, unencapsulated drug from the nanoemulsion and quantifying the drug in the nanoemulsion.[14][15]
-
Procedure:
-
Place a known volume of the nanoemulsion into an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 100,000 x g for 1 hour) to pellet the nanoemulsion droplets.
-
Carefully collect the supernatant containing the free drug.
-
Lyse the pellet (nanoemulsion) with a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the drug concentration in the supernatant and the lysed pellet using a validated analytical method (e.g., HPLC).
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DL (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100
-
-
In Vitro Drug Release Studies
In vitro drug release studies are performed to evaluate the rate and extent of drug release from the nanoemulsion, which can provide insights into its potential in vivo performance.[17][18][19]
Experimental Protocol: In Vitro Drug Release using the Dialysis Bag Method
-
Principle: The dialysis bag method separates the nanoemulsion from the release medium by a semi-permeable membrane, allowing the released drug to diffuse into the medium over time.[18]
-
Procedure:
-
Place a known volume of the drug-loaded nanoemulsion (e.g., 1 mL) into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the passage of the drug but retains the nanoemulsion droplets.
-
Immerse the sealed dialysis bag in a vessel containing a known volume of release medium (e.g., 100 mL of phosphate-buffered saline, pH 7.4, with 0.5% Tween 80 to maintain sink conditions).
-
Maintain the temperature at 37°C and stir the release medium at a constant speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time.
-
Data Presentation: Illustrative In Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) |
| 0 | 0 |
| 1 | 25 |
| 2 | 45 |
| 4 | 65 |
| 8 | 80 |
| 12 | 90 |
| 24 | 98 |
Mechanism of Permeation Enhancement
Sodium heptanoate, as a medium-chain fatty acid salt, is believed to enhance the intestinal permeation of drugs through a combination of mechanisms, primarily by transiently opening the tight junctions between epithelial cells (paracellular transport).[4][5][20]
Visualization of the Proposed Signaling Pathway
Caption: Proposed mechanism of drug permeation enhancement by sodium heptanoate.
Stability Studies
Assessing the stability of the nanoemulsion formulation is critical to ensure its shelf-life and performance over time.
Experimental Protocol: Accelerated Stability Testing
-
Principle: The formulation is stored under stressed conditions (e.g., elevated temperature) to accelerate degradation and predict its long-term stability.[21][22][23]
-
Procedure:
-
Store the nanoemulsion samples in sealed containers at different temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for:
-
Physical appearance: Visual inspection for any signs of creaming, phase separation, or precipitation.
-
Particle size and PDI: To monitor for droplet aggregation or coalescence.
-
Zeta potential: To assess changes in surface charge.
-
Drug content: To check for drug degradation.
-
-
Conclusion
Sodium heptanoate is a promising emulsifier and permeation enhancer for the development of oral drug delivery systems for poorly soluble drugs. Its ability to form stable nanoemulsions can significantly improve drug dissolution and absorption. The protocols and data presented in these application notes provide a foundational framework for researchers to formulate and characterize sodium heptanoate-based nanoemulsions. It is important to note that formulation and process parameters should be optimized for each specific drug candidate to achieve the desired product performance characteristics.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Mechanisms of absorption enhancement by medium chain fatty acids in intestinal epithelial Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium heptanoate | C7H13NaO2 | CID 23663651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gwsionline.com [gwsionline.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpsonline.com [ijpsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmacyjournal.in [pharmacyjournal.in]
- 17. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 18. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of in vitro release kinetics and mechanisms of curcumin-loaded cockle shell-derived calcium carbonate nanoparticles | Biomedical Research and Therapy [bmrat.org]
- 20. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. Comparative Study of Heptane and Nonane in Emulsion Stability [eureka.patsnap.com]
- 23. View of Emulsion types, stability mechanisms and rheology: A review | International Journal of Innovative Research and Scientific Studies [ijirss.com]
Application Notes and Protocols for HPLC Analysis of Sodium Heptanoate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium heptanoate (B1214049), a medium-chain fatty acid, is of growing interest in various fields of biomedical research and drug development. Accurate and reliable quantification of sodium heptanoate in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, metabolism research, and understanding its physiological and pathological roles. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers a sensitive and specific method for this analysis. Due to the volatile and polar nature of short-chain fatty acids, derivatization is often employed to improve chromatographic retention and detection sensitivity.[1] This document provides detailed protocols for the analysis of sodium heptanoate in biological samples using a robust LC-MS/MS method following derivatization.
Experimental Workflow Overview
The following diagram outlines the major steps involved in the analysis of sodium heptanoate from biological samples.
References
Application Note: Gas Chromatography Methods for the Detection of Sodium Heptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium heptanoate (B1214049), the sodium salt of heptanoic acid, is a short-chain fatty acid (SCFA) of interest in various fields, including pharmaceutical development and microbiome research. Accurate and robust quantification of sodium heptanoate in complex biological matrices is crucial for understanding its physiological roles and for quality control in manufacturing processes. Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile compounds. However, due to the low volatility and polar nature of sodium heptanoate, direct analysis is challenging. This application note provides detailed protocols for the analysis of sodium heptanoate using GC with Flame Ionization Detection (GC-FID), including essential sample preparation and derivatization steps to ensure volatility and accurate quantification.
Principle of Analysis
To make sodium heptanoate amenable to GC analysis, it must first be converted to its more volatile free acid form (heptanoic acid) and then often derivatized to an even less polar and more volatile species, such as an ester. The general workflow involves:
-
Acidification: The sample containing sodium heptanoate is acidified to convert the salt to heptanoic acid.
-
Extraction: The heptanoic acid is extracted from the aqueous sample matrix into an organic solvent.
-
Derivatization (Optional but Recommended): The extracted heptanoic acid is chemically modified to increase its volatility. Esterification is a common method.
-
GC Analysis: The prepared sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase.
-
Detection: A Flame Ionization Detector (FID) is typically used for the quantification of hydrocarbon-containing compounds like heptanoic acid derivatives.
General Workflow for Sodium Heptanoate Analysis
Caption: General workflow for the GC analysis of sodium heptanoate.
Chemical Derivatization: Esterification
While direct injection of the extracted free acid is possible, derivatization into an ester form can improve peak shape and sensitivity.[1][2] A common method is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. For example, methylation converts heptanoic acid into the more volatile methyl heptanoate.
Caption: The chemical process of esterification for GC analysis.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated GC-FID method for the analysis of heptanoic acid, the acidified form of sodium heptanoate.[3] This direct injection method does not require a derivatization step.
| Parameter | Heptanoic Acid |
| Retention Time (min) | 7.957 |
| Linearity (R²) | 0.99997 |
| Limit of Detection (LOD) | 0.04 µg/mL |
| Limit of Quantification (LOQ) | 0.14 µg/mL |
| Recovery (at 100 ppm) | 98.40 ± 1.83% |
| Recovery (at 1000 ppm) | 97.43 ± 1.34% |
| Intra-day Precision (%RSD) | 0.56 - 1.03 |
| Inter-day Precision (%RSD) | 0.10 - 4.76 |
Data sourced from a validated method for short-chain fatty acids in human fecal samples.[3]
Experimental Protocols
This section provides a detailed protocol for the quantification of heptanoic acid derived from sodium heptanoate in a biological matrix, based on a validated direct injection GC-FID method.[3]
Materials and Reagents
-
Diethyl ether (ACS grade)
-
Perchloric acid (70%)
-
Sodium hydroxide (B78521) (NaOH)
-
Heptanoic acid standard
-
Internal Standard (e.g., 4-methyl valeric acid)
-
Deionized water
-
Sample matrix (e.g., fecal homogenate, culture media)
-
Centrifuge tubes (glass, screw-cap)
-
Autosampler vials with inserts
Sample Preparation Protocol
-
Sample Homogenization: For solid or semi-solid samples, prepare a homogenate in deionized water. For example, homogenize 100-200 mg of sample in 1-2 mL of deionized water.[4]
-
Aliquoting: Transfer a precise volume (e.g., 500 µL) of the sample homogenate or liquid sample into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of internal standard solution to each sample, standard, and blank.
-
Acidification: Acidify the sample by adding 250 µL of cold 70% perchloric acid. This step converts sodium heptanoate to heptanoic acid.[3] Vortex the mixture for 30 seconds.
-
Incubation: Incubate the acidified sample on ice for 30 minutes to precipitate proteins and other interfering substances.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C.[3]
-
Extraction: Carefully transfer the supernatant to a new glass centrifuge tube. Add 500 µL of diethyl ether.
-
Vortex and Centrifuge: Vortex the tube vigorously for 3 minutes to ensure thorough mixing of the aqueous and organic phases. Centrifuge at 3,000 rpm for 10 minutes to separate the layers.
-
Collection: Carefully collect the top organic layer (diethyl ether containing heptanoic acid) and transfer it to an autosampler vial for GC analysis.
GC-FID Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of heptanoic acid.[3]
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A GC-FID or equivalent |
| Column | Agilent J&W DB-FFAP (30 m x 0.25 mm x 0.5 µm) |
| Carrier Gas | Helium at a flow rate of 1.77 mL/min |
| Injection Mode | Pulsed Split (e.g., 20:1 split ratio) |
| Injection Volume | 1 µL |
| Injector Temperature | 300°C |
| Oven Temperature Program | Initial temperature of 100°C, ramp at 20°C/min to 250°C, hold for 0 minutes. |
| Total Run Time | 10 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 450 mL/min |
| Makeup Gas (Helium) | 30 mL/min |
Calibration and Quantification
-
Stock Solutions: Prepare stock solutions of heptanoic acid and the internal standard in deionized water.
-
Calibration Standards: Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.
-
Analysis: Process the calibration standards using the same sample preparation protocol as the unknown samples.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of heptanoic acid to the internal standard against the concentration of the standards.
-
Quantification: Determine the concentration of heptanoic acid in the unknown samples by using the regression equation from the calibration curve.
Conclusion
Gas chromatography offers a reliable and sensitive method for the quantification of sodium heptanoate after appropriate sample preparation. The provided direct injection GC-FID protocol is a validated approach that avoids a separate derivatization step, offering good linearity, sensitivity, and recovery.[3] For applications requiring enhanced sensitivity or improved peak symmetry, an additional esterification step can be incorporated. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required detection limits, and available instrumentation.
References
- 1. scispace.com [scispace.com]
- 2. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 3. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Application Notes and Protocols for the Use of Sodium Heptanoate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium heptanoate (B1214049), the sodium salt of the seven-carbon fatty acid heptanoic acid, is a versatile tool in biochemical and cell biology research. As a medium-chain fatty acid (MCFA), it serves as an energy substrate for cells, feeding into central carbon metabolism. Furthermore, emerging evidence suggests that sodium heptanoate, like other short-chain fatty acids, may function as a histone deacetylase (HDAC) inhibitor, thereby influencing gene expression and cellular processes such as proliferation and differentiation.[1]
These dual functionalities make sodium heptanoate a compound of interest for studying fatty acid metabolism, energy production, and epigenetic regulation in various in vitro models. This document provides detailed protocols for the preparation and application of sodium heptanoate solutions in mammalian cell culture, along with methods to assess its biological effects.
Data Presentation
The biological activity of sodium heptanoate and related short-chain fatty acids is often quantified by their half-maximal inhibitory concentration (IC50) in various assays. The following tables summarize key quantitative data for heptanoic acid and the well-characterized HDAC inhibitor, sodium butyrate.
Table 1: HDAC6 Inhibitory Activity of Odd-Chain Fatty Acids
| Compound | Carbon Chain Length | Relative HDAC6 Inhibitory Activity |
| Valeric Acid | C5 | Weak |
| Heptanoic Acid | C7 | Moderate |
| Nonanoic Acid | C9 | Moderate |
| Undecanoic Acid | C11 | Strong |
| Pentadecanoic Acid | C15 | Strong |
Data adapted from a study on the effects of odd-chain fatty acids as novel HDAC6 inhibitors. The study demonstrated that the inhibitory activity on HDAC6 increased with the length of the carbon chain.[1]
Table 2: Comparative IC50 Values of Sodium Butyrate against HDAC Isoforms
| HDAC Isoform | IC50 (mM) |
| HDAC1 | 0.3 |
| HDAC2 | 0.4 |
| HDAC7 | 0.3 |
These values are for the well-characterized short-chain fatty acid and HDAC inhibitor, sodium butyrate, and are provided for comparative purposes.[2]
Signaling and Metabolic Pathways
Fatty Acid β-Oxidation Pathway
Sodium heptanoate is readily transported into cells and subsequently into the mitochondria, where it undergoes β-oxidation. As an odd-chain fatty acid, its breakdown yields both acetyl-CoA and propionyl-CoA. Acetyl-CoA enters the Krebs cycle (TCA cycle) to generate ATP, while propionyl-CoA is converted to succinyl-CoA, an anaplerotic substrate that replenishes TCA cycle intermediates.[3]
Histone Deacetylase (HDAC) Inhibition Pathway
Short-chain fatty acids can inhibit the activity of histone deacetylases (HDACs). HDACs remove acetyl groups from histone proteins, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, sodium heptanoate can induce histone hyperacetylation, resulting in a more open chromatin structure that allows for the transcription of various genes, including those involved in cell cycle arrest and apoptosis.
Experimental Protocols
Protocol 1: Preparation of Sodium Heptanoate Solutions
This protocol details the preparation of sterile stock and working solutions of sodium heptanoate for use in cell culture.
Materials:
-
Sodium Heptanoate powder (CAS No: 10051-45-3)
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile 0.22 µm syringe filters
-
Sterile conical tubes (15 mL and 50 mL)
-
Appropriate cell culture medium
Procedure for 100 mM Stock Solution:
-
Calculation: The molecular weight of sodium heptanoate is 152.17 g/mol . To prepare a 100 mM (0.1 M) stock solution, weigh out 152.17 mg of sodium heptanoate powder.
-
Dissolution: Aseptically add the powder to a 15 mL sterile conical tube. Add 10 mL of sterile, nuclease-free water or PBS to achieve a final concentration of 100 mM.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Sterilization: It is critical to sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. This step removes any potential microbial contamination.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 100 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentrations using complete cell culture medium. For example, to prepare 1 mL of a 1 mM working solution, add 10 µL of the 100 mM stock solution to 990 µL of cell culture medium.
-
Prepare a range of concentrations for dose-response experiments (e.g., 0.1, 0.5, 1, 5, 10 mM).
-
Always prepare a vehicle control using the same volume of the solvent (water or PBS) used for the stock solution in an equivalent volume of culture medium.
Protocol 2: General Cell Treatment and Viability (MTT) Assay
This protocol provides a general workflow for treating adherent cells with sodium heptanoate and assessing cell viability using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest cultured in appropriate medium
-
96-well flat-bottom cell culture plates
-
Sodium Heptanoate working solutions (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Cell Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of medium containing the various concentrations of sodium heptanoate or the vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the log of the sodium heptanoate concentration to generate a dose-response curve and determine the IC50 value.
-
Conclusion
Sodium heptanoate is a valuable research tool for investigating cellular metabolism and epigenetic regulation. The protocols provided herein offer a framework for preparing and utilizing sodium heptanoate solutions in a cell culture setting. Researchers are encouraged to optimize parameters such as cell seeding density, treatment concentrations, and incubation times for their specific cell lines and experimental objectives. The dual role of sodium heptanoate as both a metabolic substrate and a potential HDAC inhibitor makes it a compound of significant interest for a wide range of applications in cell biology and drug discovery.
References
- 1. Odd-chain fatty acids as novel histone deacetylase 6 (HDAC6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium heptanoate | C7H13NaO2 | CID 23663651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Differential effects of octanoate and heptanoate on myocardial metabolism during extracorporeal membrane oxygenation in an infant swine model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Sodium Heptanoate in Microbial Fermentation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium heptanoate (B1214049), the sodium salt of the seven-carbon saturated fatty acid heptanoic acid, is a versatile compound with significant applications in microbial fermentation. Its utility spans from serving as a carbon source and a precursor for biofuel and biochemical production to acting as a potent antimicrobial agent. This document provides detailed application notes and experimental protocols for the use of sodium heptanoate in various microbial fermentation contexts, including its role in chain elongation for the production of valuable chemicals, its antifungal properties, and its application in modulating gut microbiota.
Section 1: Sodium Heptanoate as a Substrate for Heptanoic Acid Production via Microbial Fermentation
Heptanoic acid is a valuable medium-chain fatty acid (MCFA) with applications in the manufacturing of lubricants, hydraulic fluids, and as a precursor for flavors and fragrances. Microbial fermentation, specifically anaerobic chain elongation, offers a sustainable route for its production. Certain bacteria can elongate shorter-chain fatty acids, such as propionate (B1217596), using ethanol (B145695) as an electron donor to produce odd-chain fatty acids like heptanoate.
Key Microorganisms:
-
Megasphaera sp. : Known for its ability to produce a range of medium-chain fatty acids.
-
Clostridium kluyveri : A classic model organism for studying chain elongation.
Data Presentation: Heptanoic Acid Production
| Microorganism | Primary Substrates | Key Fermentation Conditions | Heptanoic Acid (C7) Titer (g/L) | Other Major Products (g/L) | Reference |
| Megasphaera sp. MH | Fructose (B13574) (20 g/L), Sodium Propionate (100 mM) | Anaerobic, mPYF medium | 3.2 | Pentanoic Acid (5.7), Hexanoic Acid (9.7), Octanoic Acid (1.2) | [1][2][3] |
| Mixed Culture | Ethanol, Sodium Propionate | Upflow anaerobic filter, pH ~6.0 | 3.2 | Valerate | [4][5] |
| Megasphaera hexanoica | Fructose (20 g/L), Acetate (2.42 g/L), Propionate (18.91 g/L) | Anaerobic, Optimized Medium | 2.48 | Valeric Acid (9.48), Caproic Acid (0.12) | [6][7] |
| Clostridium kluyveri & A. neopropionicum (Co-culture) | Ethanol (50 mM) | Anaerobic, Continuous Bioreactor | ~0.85 (6.5 mM) | Valerate (~0.55 g/L) | [8] |
Experimental Protocol: Heptanoic Acid Production with Megasphaera sp. MH
This protocol describes the batch fermentation of Megasphaera sp. MH to produce heptanoic acid using fructose and propionate.
Materials:
-
Megasphaera sp. MH culture
-
Modified PYF (mPYF) medium (see recipe below)
-
Fructose (sterile solution)
-
Sodium propionate (sterile solution)
-
Anaerobic serum bottles or a bioreactor
-
Nitrogen gas (oxygen-free)
-
Gas chromatograph with a flame ionization detector (GC-FID)
mPYF Medium Recipe (per liter):
-
Yeast extract: 10 g
-
Tryptone: 5 g
-
Meat peptone: 5 g
-
Meat extract: 5 g
-
K₂HPO₄: 2 g
-
Cysteine-HCl: 0.5 g
-
Saline solution: 40 mL
-
Adjust pH to 6.5-7.0
Procedure:
-
Prepare the mPYF medium and dispense it into serum bottles or a bioreactor.
-
Make the medium anaerobic by sparging with oxygen-free nitrogen gas.
-
Autoclave the medium.
-
Aseptically add sterile fructose to a final concentration of 20 g/L and sterile sodium propionate to a final concentration of 100 mM.
-
Inoculate the medium with an active culture of Megasphaera sp. MH (e.g., 3% v/v).
-
Incubate at 37°C with gentle agitation.
-
Monitor the production of heptanoic acid and other fatty acids over time by taking samples periodically.
-
For analysis, centrifuge the samples to remove cells, and analyze the supernatant using GC-FID.
Visualization: Chain Elongation Pathway (Reverse β-Oxidation)
Caption: Reverse β-oxidation pathway for heptanoate production.
Section 2: Antifungal Activity of Sodium Heptanoate
Sodium heptanoate exhibits significant antifungal activity, particularly against pathogenic yeasts like Candida albicans. Its mechanism of action is believed to involve the disruption of fungal cell membranes and interference with key metabolic pathways, such as ergosterol (B1671047) biosynthesis. This makes it a compound of interest for the development of new antifungal agents.
Data Presentation: Antifungal Activity of Heptanoic Acid
| Fungal Species | Assay Type | Heptanoic Acid Concentration | Observed Effect | Reference |
| Candida albicans | Biofilm Inhibition | 2 µg/mL | Significant inhibition of biofilm formation | [9][10] |
| Candida albicans | Hyphal Growth Inhibition | 2 µg/mL | Potent inhibition of hyphal formation | [9][10] |
| Aspergillus niger | Broth Microdilution | 4 - 16 µg/mL | MIC range observed for various isolates | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay for Aspergillus niger
This protocol is adapted from the CLSI M38 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.
Materials:
-
Sodium heptanoate
-
Aspergillus niger isolate
-
Potato Dextrose Agar (PDA)
-
RPMI 1640 medium buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline with 0.05% Tween 20
-
Hemocytometer or spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Culture Aspergillus niger on PDA plates at 35°C for 5-7 days until sporulation is observed.
-
Harvest conidia by flooding the plate with sterile saline-Tween 20 solution and gently scraping the surface.
-
Allow heavy particles to settle and transfer the conidial suspension to a new tube.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁵ to 5 x 10⁵ CFU/mL using a hemocytometer.[12]
-
-
Drug Dilution:
-
Prepare a stock solution of sodium heptanoate in RPMI 1640 medium.
-
Perform serial twofold dilutions of the sodium heptanoate stock solution in a 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared Aspergillus niger inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of sodium heptanoate that causes complete visual inhibition of growth.
-
Visualization: Antifungal Mechanism - Inhibition of Ergosterol Biosynthesis
Caption: Inhibition of the ergosterol biosynthesis pathway by heptanoic acid.
Section 3: Modulation of Gut Microbiota by Sodium Heptanoate
Sodium heptanoate, often used in combination with other medium-chain fatty acids, is being explored as a feed additive in livestock to promote gut health and prevent post-weaning diarrhea. It can modulate the composition and metabolic activity of the gut microbiota.
Application Note: Piglet Feeding Trial
Supplementing piglet feed with sodium heptanoate has been shown to reduce the abundance of certain pathogenic bacteria, such as Enterobacteriaceae, in the colon.[13][14] This modulation of the gut microbiota can contribute to improved gut health during the critical post-weaning period.
Data Presentation: Effect of Sodium Heptanoate on Piglet Gut Microbiota
| Treatment Group | Dosage | Duration | Key Microbial Changes | Reference |
| Sodium Heptanoate (HPT+) | 0.3% in feed | 1 week post-weaning | Reduced Enterobacteriaceae in the colon on day 4 post-inoculation with ETEC F4+ | [4][14][15] |
| Control (CTR) | - | 1 week post-weaning | Higher prevalence of E. coli F4 in the colon | [4][14][15] |
Experimental Protocol: Piglet Feeding Trial and Microbiota Analysis
This protocol outlines a typical experimental design for a piglet feeding trial to assess the impact of sodium heptanoate on gut microbiota.
Materials:
-
Weaned piglets
-
Basal diet
-
Sodium heptanoate (feed grade)
-
Fecal sample collection tubes
-
DNA extraction kit for fecal samples
-
Materials for 16S rRNA gene sequencing
Procedure:
-
Animal Trial:
-
Acclimatize weaned piglets to the basal diet for one week.
-
Divide piglets into a control group (basal diet) and a treatment group (basal diet supplemented with sodium heptanoate, e.g., 0.3%).
-
Provide the respective diets and water ad libitum for a specified period (e.g., 2-4 weeks).
-
Collect fresh fecal samples at different time points (e.g., beginning, middle, and end of the trial) and store them at -80°C.
-
-
DNA Extraction and 16S rRNA Sequencing:
-
Data Analysis:
-
Process the raw sequencing reads (quality filtering, chimera removal).
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs.
-
Analyze alpha and beta diversity to compare the microbial communities between the control and treatment groups.
-
Identify specific bacterial taxa that are significantly different in abundance between the groups.
-
Visualization: Workflow for Gut Microbiota Analysis
Caption: Workflow for analyzing the impact of sodium heptanoate on gut microbiota.
Section 4: Analytical Methods
Accurate quantification of heptanoic acid in fermentation broth is crucial for process monitoring and optimization. Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for this purpose.
Protocol: Quantification of Heptanoic Acid by GC-FID
Materials:
-
Fermentation broth samples
-
Heptanoic acid standard
-
Internal standard (e.g., hexanoic acid or octanoic acid)
-
Extraction solvent (e.g., diethyl ether)
-
Acidifying agent (e.g., HCl)
-
Anhydrous sodium sulfate
-
GC-FID system with a suitable column (e.g., a wax column)
Procedure:
-
Sample Preparation:
-
Take a known volume of fermentation broth (e.g., 1 mL).
-
Acidify the sample to a pH < 2 with HCl to protonate the fatty acids.
-
Add a known amount of the internal standard.
-
Extract the fatty acids with an organic solvent like diethyl ether.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Transfer the dried organic phase to a GC vial.
-
-
GC-FID Analysis:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) to elute the fatty acids.
-
Inject 1 µL of the prepared sample.
-
-
Quantification:
Conclusion
Sodium heptanoate is a multifaceted compound with significant potential in microbial fermentation. Whether used as a building block for chemical synthesis, an antifungal agent, or a modulator of complex microbial communities, understanding its properties and having access to detailed protocols are essential for its effective application in research and development. The information provided in these application notes serves as a comprehensive guide for scientists and professionals working in these fields.
References
- 1. content.ilabsolutions.com [content.ilabsolutions.com]
- 2. scispace.com [scispace.com]
- 3. Production of medium-chain carboxylic acids by Megasphaera sp. MH with supplemental electron acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of in-feed sodium butyrate or sodium heptanoate protected with medium-chain fatty acids on gut health in weaned piglets challenged with Escherichia coli F4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Effect of pH and medium composition on chain elongation with Megasphaera hexanoica producing C4-C8 fatty acids [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 9. DNA extraction protocols for animal fecal material on blood spot cards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA extraction from fecal samples [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sodium butyrate, sodium heptanoate in weaned piglets with E. coli F4+ - Swine abstracts - pig333, pig to pork community [pig333.com]
- 15. researchgate.net [researchgate.net]
- 16. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Experimental Use of Sodium Heptanoate in Metabolic Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of sodium heptanoate (B1214049), a seven-carbon medium-chain fatty acid, in the study and potential treatment of various metabolic disorders. Sodium heptanoate serves as a valuable research tool and a potential therapeutic agent due to its unique metabolic properties, primarily its role in anaplerosis.
Introduction
Sodium heptanoate, and its triglyceride form, triheptanoin (B1683035), have garnered significant interest in the field of metabolic disorders. Unlike even-chain fatty acids, the beta-oxidation of heptanoate yields both acetyl-CoA and propionyl-CoA.[1] Propionyl-CoA is subsequently converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This process, known as anaplerosis, replenishes TCA cycle intermediates that may be depleted in certain metabolic diseases, thereby improving energy production and cellular function.[1][2] This document outlines key quantitative data from preclinical and clinical studies, detailed experimental protocols, and relevant metabolic pathways.
Data Presentation
The following tables summarize the quantitative outcomes from clinical studies investigating the effects of triheptanoin, the prodrug of heptanoate, in Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD) and Glucose Transporter Type 1 Deficiency Syndrome (Glut1DS).
Table 1: Efficacy of Triheptanoin in Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD)
| Outcome Measure | Pre-Triheptanoin | With Triheptanoin | Percent Reduction | p-value | Citation |
| Triheptanoin-naïve Cohort | |||||
| Median Annualized Major Clinical Event (MCE) Rate | 2.00 events/patient/year | 0.28 events/patient/year | 86% | p = 0.0343 | [3] |
| Median Annualized Hospitalization Event Rate | 2.33 events/year | 0.71 events/year | 70% | p = 0.1072 | [4][5] |
| Mean Hospitalization Days/Year | 17.55 | 5.76 | 67% | p = 0.0242 | [6] |
| CL201 Rollover Cohort | |||||
| Mean Annualized MCE Rate | 1.76 events/patient/year | 1.00 events/patient/year | 43% | p = 0.0347 | [3] |
| Hypoglycemia Events (n=9) | |||||
| Hypoglycemia Event Rate (events/year) | 0.92 | 0.04 | 96% | p = 0.0091 | [6] |
| Mean Hospitalization Days/Year for Hypoglycemia | 8.42 | 0.18 | 98% | p = 0.0257 | [6] |
Table 2: Efficacy of Triheptanoin in Glucose Transporter Type 1 Deficiency Syndrome (Glut1DS)
| Outcome Measure | Baseline | With Triheptanoin | Percent Reduction | p-value | Citation |
| Median Overall Seizure Frequency | - | - | 12.6% (relative to baseline) | p = 0.58 | [7][8] |
| Median Absence Seizure Frequency (n=8) | - | - | 62.2% (relative to baseline) | - | [7][8] |
| Non-epileptic Paroxysmal Manifestations (Short-term) | - | - | 90% | - | [9] |
| Non-epileptic Paroxysmal Manifestations (Long-term, 3 years) | - | - | 97% | - | [9] |
Table 3: Pharmacokinetic Parameters of Heptanoate
| Parameter | Value | Subject Group | Citation |
| Apparent Clearance (CL/F) | 544 L/h | Healthy Subjects | [10] |
| Apparent Clearance (CL/F) | ~19% lower than healthy subjects | Patients with LC-FAOD | [10] |
| Elimination Half-life | ~1.7 hours | Patients with LC-FAOD | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving sodium heptanoate in metabolic disorder research.
Protocol 1: In Vivo Stable Isotope Tracing of Heptanoate Metabolism in a Mouse Model of Metabolic Disorder (e.g., VLCAD-/- Mouse)
Objective: To trace the metabolic fate of sodium heptanoate and its contribution to the TCA cycle and gluconeogenesis in a disease model.
Materials:
-
[5,6,7-13C3]sodium heptanoate (or other suitably labeled heptanoate).
-
Standard laboratory animal diet and metabolic cages.
-
Equipment for blood and tissue collection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
Procedure:
-
Animal Acclimatization: House mice in metabolic cages for several days to acclimate. Provide ad libitum access to water and a standard chow diet.
-
Tracer Administration: Administer a bolus of [5,6,7-13C3]sodium heptanoate to the mice via oral gavage or intraperitoneal injection. The dosage should be determined based on previous studies (e.g., a bolus of heptanoate has been used in VLCAD-/- mice).[13]
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120 minutes) to analyze plasma for labeled metabolites. At the final time point, euthanize the animals and rapidly collect tissues of interest (e.g., liver, brain, heart, skeletal muscle).[13][14] Freeze tissues immediately in liquid nitrogen and store at -80°C until analysis.
-
Metabolite Extraction:
-
Plasma: Precipitate proteins using a cold solvent (e.g., methanol (B129727) or acetonitrile). Centrifuge to pellet the protein and collect the supernatant.
-
Tissues: Homogenize frozen tissue in a cold extraction solvent (e.g., 80% methanol). Centrifuge to remove debris and collect the supernatant.
-
-
Sample Analysis:
-
Analyze the extracted metabolites using GC-MS or LC-MS/MS to measure the incorporation of 13C into TCA cycle intermediates, glucose, and other relevant metabolites.[14]
-
For GC-MS analysis of TCA cycle intermediates, derivatization is typically required (see Protocol 2).
-
-
Data Analysis: Calculate the isotopic enrichment and fractional contribution of heptanoate to the different metabolic pools. This will provide insights into the activity of anaplerotic and gluconeogenic pathways.
Protocol 2: Analysis of Tricarboxylic Acid (TCA) Cycle Intermediates by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the levels of TCA cycle intermediates in biological samples following sodium heptanoate treatment.
Materials:
-
Metabolite extracts from plasma or tissue samples (as prepared in Protocol 1).
-
Internal standards for each TCA cycle intermediate.
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine (B92270), followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)).[15][16]
-
GC-MS system with a suitable column (e.g., DB-5MS).[15]
Procedure:
-
Sample Preparation:
-
Thaw frozen metabolite extracts on ice.
-
Add a known amount of internal standard mixture to each sample.
-
Dry the samples completely under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization:
-
Oximation: Add methoxyamine hydrochloride in pyridine to the dried extract. Incubate to protect the keto groups of oxaloacetate and α-ketoglutarate.
-
Silylation: Add MSTFA or MTBSTFA to the sample and incubate to derivatize the hydroxyl and carboxyl groups, making the metabolites volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a temperature gradient program to separate the derivatized TCA cycle intermediates on the GC column.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for targeted analysis or in full scan mode for untargeted analysis.[16]
-
-
Data Analysis:
-
Identify and quantify each TCA cycle intermediate based on its retention time and mass spectrum, comparing it to the respective internal standard.
-
Normalize the data to the tissue weight or protein concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathways influenced by sodium heptanoate and a general workflow for its investigation in metabolic disorder models.
References
- 1. Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triheptanoin for the treatment of long-chain fatty acid oxidation disorders: Final results of an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Long-Term Major Clinical Outcomes in Patients With Long Chain Fatty Acid Oxidation Disorders Before and After Transition to Triheptanoin Treatment—A Retrospective Chart Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized, double‐blind trial of triheptanoin for drug‐resistant epilepsy in glucose transporter 1 deficiency syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-term follow-up in an open-label trial of triheptanoin in GLUT1 deficiency syndrome: a sustained dramatic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long‐Chain Fatty Acid Oxidation Disorders Treated With Triheptanoin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triheptanoin: long-term effects in the very long-chain acyl-CoA dehydrogenase-deficient mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triheptanoin: long-term effects in the very long-chain acyl-CoA dehydrogenase-deficient mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heptanoate Improves Compensatory Mechanism of Glucose Homeostasis in Mitochondrial Long-Chain Fatty Acid Oxidation Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heptanoate as a neural fuel: energetic and neurotransmitter precursors in normal and glucose transporter I-deficient (G1D) brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic profiling by gas chromatography-mass spectrometry of energy metabolism in high-fat diet-fed obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Heptanoate Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing sodium heptanoate (B1214049) concentration in cell viability experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cell viability assays involving sodium heptanoate.
| Issue/Question | Possible Cause(s) | Suggested Solution(s) |
| High cell toxicity observed even at low concentrations of sodium heptanoate. | - Cell line is particularly sensitive to short-chain fatty acids.- Incorrect stock solution preparation leading to a higher than intended concentration.- Contamination of the sodium heptanoate stock or cell culture. | - Perform a preliminary dose-response experiment with a wide range of concentrations (e.g., 1 µM to 10 mM) to determine the optimal range for your specific cell line.- Verify the molecular weight of sodium heptanoate and double-check all calculations for stock solution preparation.- Ensure aseptic techniques are followed during solution preparation and cell culture. Filter-sterilize the sodium heptanoate stock solution. |
| Inconsistent or non-reproducible cell viability results. | - Variability in cell seeding density.- Fluctuation in incubation time.- Edge effects in the multi-well plate.- Instability of sodium heptanoate in the culture medium over time. | - Ensure a uniform cell suspension before seeding and use a multichannel pipette for consistency.- Standardize the incubation time with sodium heptanoate across all experiments.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Prepare fresh dilutions of sodium heptanoate from a stock solution for each experiment. |
| No significant effect on cell viability is observed, even at high concentrations. | - The chosen cell line is resistant to the effects of sodium heptanoate.- The concentration range tested is too low.- Insufficient incubation time for the effects to manifest.- The cell viability assay is not sensitive enough. | - Test a higher range of concentrations.- Increase the incubation time (e.g., from 24 hours to 48 or 72 hours).- Consider using a more sensitive cell viability assay (e.g., a fluorescence-based assay like Calcein AM or a luminescence-based ATP assay). |
| Precipitation of sodium heptanoate in the culture medium. | - The concentration of sodium heptanoate exceeds its solubility in the medium.- Interaction with components of the serum or medium. | - Prepare the sodium heptanoate stock solution in a suitable solvent (e.g., sterile water or PBS) at a higher concentration and then dilute it in the culture medium.- Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade components.- Consider using serum-free medium for the experiment if compatible with your cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for sodium heptanoate in cell viability assays?
A1: While specific optimal concentrations are cell-line dependent and not widely published for sodium heptanoate, for related short-chain fatty acids like sodium butyrate (B1204436), concentrations in the range of 1-10 mM are often used to induce effects on cell proliferation and viability in cancer cell lines. It is crucial to perform a dose-response experiment starting from a low concentration (e.g., 10 µM) and extending to a high concentration (e.g., 20 mM) to determine the effective range for your specific cell line.
Q2: What is the mechanism of action of sodium heptanoate on cells?
A2: The precise mechanism of sodium heptanoate is not as extensively studied as other short-chain fatty acids. However, it is known to serve as a carbon source for cellular metabolism. Like other short-chain fatty acids, it can enter the mitochondria and be metabolized through the TCA cycle, potentially influencing cellular energy status. Additionally, short-chain fatty acids are known to modulate signaling pathways involved in cell growth and proliferation, such as the mTOR pathway.
Q3: How does sodium heptanoate affect cell signaling pathways?
A3: Short-chain fatty acids (SCFAs) can influence key signaling pathways that regulate cell growth, proliferation, and survival. One of the well-documented targets of SCFAs is the mTOR (mammalian target of rapamycin) pathway. Depending on the cellular context and the specific SCFA, it can either activate or inhibit mTOR signaling. For instance, in some cancer cells, SCFAs have been shown to suppress mTOR activity, leading to reduced cell proliferation and induction of autophagy.
Q4: Which cell viability assay is most suitable for experiments with sodium heptanoate?
A4: The choice of assay depends on the specific research question.
-
MTT or MTS Assays: These colorimetric assays measure metabolic activity and are a good starting point for assessing general cell viability and cytotoxicity.
-
Neutral Red Uptake Assay: This assay assesses lysosomal integrity and is a good indicator of cell membrane damage.[1]
-
ATP-based Luminescence Assays: These provide a highly sensitive measure of viable cells based on intracellular ATP levels.
-
Fluorescence-based Assays (e.g., Calcein AM/Ethidium Homodimer-1): These assays allow for the simultaneous visualization of live and dead cells and can provide more detailed information on cytotoxicity.
Q5: Should I use serum-containing or serum-free medium for my experiments?
A5: The presence of serum can influence the effects of sodium heptanoate, as serum components may interact with the fatty acid. If your cell line can be maintained in serum-free or low-serum conditions for the duration of the experiment, it is recommended to do so to obtain more defined and reproducible results. If serum is required, ensure the same batch and concentration of serum are used across all experiments to minimize variability.
Quantitative Data Summary
Currently, there is a lack of publicly available, specific dose-response data for sodium heptanoate on the viability of various cell lines. The table below is a template that researchers can use to summarize their own experimental findings. For reference, data for a related short-chain fatty acid, sodium butyrate, is often reported in the low millimolar range for effects on cancer cell lines.
Table 1: Example Dose-Response of a Short-Chain Fatty Acid on Cell Viability (Hypothetical Data)
| Cell Line | Treatment Duration (hours) | IC50 (mM) |
| HepG2 (Liver Cancer) | 48 | ~1.5 |
| C6 (Glioblastoma) | 48 | ~3.4 |
Note: The IC50 values above are for sodium butyrate and are provided as an example. Researchers should determine the IC50 for sodium heptanoate in their specific cell line.
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a detailed methodology for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Sodium Heptanoate
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with Sodium Heptanoate:
-
Prepare serial dilutions of sodium heptanoate in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the 2x sodium heptanoate dilutions to the respective wells.
-
Include a vehicle control (medium without sodium heptanoate).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, until purple formazan (B1609692) crystals are visible.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Visualizations
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability after sodium heptanoate treatment.
Simplified mTOR Signaling Pathway and Potential Influence of SCFAs
Caption: Potential modulation of the mTOR signaling pathway by short-chain fatty acids.
References
"common issues with sodium heptanoate stability in experiments"
Welcome to the Technical Support Center for sodium heptanoate (B1214049). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues related to the stability of sodium heptanoate in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges encountered during the storage, handling, and use of sodium heptanoate in experiments.
1. Storage and Handling
-
Q: What are the recommended storage conditions for solid sodium heptanoate?
-
Q: How should I prepare and store sodium heptanoate solutions?
-
A: Sodium heptanoate is soluble in water. For aqueous stock solutions, it is recommended to use sterile, purified water. To prevent degradation, stock solutions should be stored frozen. For long-term storage of up to 6 months, store at -80°C. For short-term storage of up to 1 month, -20°C is suitable.[1][3] It is advisable to aliquot the solution before freezing to avoid repeated freeze-thaw cycles.[3] For cell culture applications, the solution should be sterile-filtered through a 0.22 µm filter before use.[3]
-
-
Q: My sodium heptanoate solution appears cloudy. What should I do?
-
A: Cloudiness can indicate several issues:
-
Precipitation: The concentration of sodium heptanoate may be too high for the solubility at a given temperature. Gently warming the solution may help redissolve the compound.
-
Contamination: Microbial contamination can cause cloudiness. If suspected, the solution should be discarded and a fresh, sterile-filtered solution prepared.
-
Degradation: Incompatibility with the solvent or buffer can lead to the formation of insoluble degradation products.
-
-
2. Stability in Experimental Conditions
-
Q: What is the general stability of sodium heptanoate in aqueous solutions?
-
A: Sodium heptanoate is generally stable in aqueous solutions under recommended storage conditions.[1] However, its stability can be affected by pH, temperature, and the presence of other reactive chemicals.
-
-
Q: How does pH affect the stability of sodium heptanoate?
-
A: As the sodium salt of a weak acid (heptanoic acid), the pH of the solution is critical. In strongly acidic solutions, sodium heptanoate will be converted to heptanoic acid, which has lower water solubility and may precipitate. In strongly alkaline conditions, while the salt form is maintained, other base-catalyzed degradation pathways could be initiated. For optimal stability, it is recommended to maintain the pH of the solution close to neutral, unless the experimental protocol requires otherwise.
-
-
Q: Is sodium heptanoate sensitive to temperature?
-
A: Yes, elevated temperatures can accelerate the degradation of sodium heptanoate. For experimental incubations at elevated temperatures (e.g., 37°C), it is best to use freshly prepared solutions or solutions that have been stored properly at low temperatures. Prolonged incubation at high temperatures should be avoided if stability is a concern.
-
-
Q: What are the known chemical incompatibilities of sodium heptanoate?
-
A: Sodium heptanoate is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[1] Contact with these substances can lead to rapid degradation.
-
3. Use in Specific Assays
-
Q: I am using sodium heptanoate as a histone deacetylase (HDAC) inhibitor. Are there any specific stability concerns?
-
A: When used in HDAC assays, it is important to ensure the compatibility of sodium heptanoate with the assay buffer components. The pH of the assay buffer should be controlled to maintain the compound in its active form. It is also crucial to verify that the solvent used to dissolve the compound (if not water) does not interfere with the assay or the stability of the compound.
-
-
Q: I am observing inconsistent results in my cell culture experiments with sodium heptanoate. Could this be a stability issue?
-
A: Yes, inconsistent results can be due to the degradation of sodium heptanoate in the cell culture medium. The complex composition of cell culture media, including various salts, amino acids, and vitamins, could potentially affect its stability over time, especially during prolonged incubations. It is recommended to add freshly diluted sodium heptanoate to the culture medium shortly before the experiment.
-
Quantitative Data on Stability
While specific kinetic data for the degradation of sodium heptanoate under a wide range of experimental conditions is not extensively available in public literature, the following tables provide illustrative (hypothetical) data based on the general principles of stability for sodium salts of short-chain fatty acids. This data is intended to guide researchers in designing their experiments and should be confirmed by in-house stability studies.
Table 1: Hypothetical Effect of pH on Sodium Heptanoate Stability in Aqueous Solution at 25°C
| pH | Storage Duration (Days) | Remaining Sodium Heptanoate (%) |
| 3 | 7 | 92 |
| 5 | 7 | 98 |
| 7 | 7 | 99 |
| 9 | 7 | 96 |
| 11 | 7 | 88 |
Table 2: Hypothetical Effect of Temperature on Sodium Heptanoate Stability in Aqueous Solution (pH 7.0)
| Temperature (°C) | Storage Duration (Days) | Remaining Sodium Heptanoate (%) |
| 4 | 30 | 98 |
| 25 | 30 | 90 |
| 37 | 30 | 82 |
| 50 | 30 | 70 |
Experimental Protocols
Protocol 1: Stability Testing of Sodium Heptanoate in Aqueous Solution
This protocol outlines a general procedure for assessing the stability of sodium heptanoate under different pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of sodium heptanoate in a suitable solvent (e.g., water or a buffer of known pH).
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 1 mg/mL in different buffers with varying pH values (e.g., pH 3, 5, 7, 9, 11).
-
Incubation: Aliquot the test solutions into separate vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 7 days), remove a vial from each condition.
-
Sample Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of sodium heptanoate.
-
Data Analysis: Calculate the percentage of remaining sodium heptanoate at each time point relative to the initial concentration (time 0).
Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of sodium heptanoate on HDAC enzymes.
-
Reagent Preparation:
-
Prepare a stock solution of sodium heptanoate in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of the sodium heptanoate stock solution in the HDAC assay buffer.
-
Prepare the HDAC enzyme, substrate (e.g., a fluorogenic acetylated peptide), and developer solution as per the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well microplate, add the HDAC assay buffer.
-
Add the diluted sodium heptanoate solutions (or solvent control).
-
Add the diluted HDAC enzyme to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Add the HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Add the developer solution to stop the reaction and generate a fluorescent signal.
-
Incubate at room temperature for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of HDAC inhibition for each concentration of sodium heptanoate and determine the IC50 value.
-
Visualizations
References
"improving the efficiency of sodium heptanoate in corrosion inhibition"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of sodium heptanoate (B1214049) in corrosion inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of corrosion inhibition by sodium heptanoate?
A1: Sodium heptanoate is a straight-chain aliphatic carboxylate that functions as a corrosion inhibitor by forming a protective film on the metal surface.[1] The inhibition film is believed to be a mixture of sodium heptanoate and an iron (II) heptanoate complex, which forms as a reaction product between the iron surface and the inhibitor.[1] This layer acts as a barrier, hindering the electrochemical reactions that cause corrosion.
Q2: What is the optimal concentration range for sodium heptanoate?
A2: The optimal concentration depends on the specific conditions of the system, such as the presence of aggressive ions and dissolved oxygen. Studies on carbon steel have shown that stable passive film behavior is achieved at concentrations of 0.3% and above.[1] For copper, an optimal concentration of 0.08 M has been reported.[2] It is crucial to determine the effective concentration for your specific application, as insufficient amounts may not provide adequate protection.
Q3: How does pH affect the performance of sodium heptanoate?
A3: The pH of the corrosive medium is a critical factor. For copper, the optimal efficiency of sodium heptanoate has been observed at a pH of 8.[2] Generally, the stability and effectiveness of the protective film formed by carboxylate inhibitors can be highly dependent on pH.[3][4] It is recommended to monitor and control the pH within the optimal range for your specific metal and environment.
Q4: What is the role of dissolved oxygen in the inhibition process?
A4: The presence of dissolved oxygen can have a dual effect. It can enhance the general corrosion inhibition efficiency of sodium heptanoate by promoting the formation of a stable passive film.[1] However, it can also significantly accelerate localized corrosion, particularly crevice corrosion, by creating a potential difference between the area inside the crevice and the area outside.[1]
Q5: Can sodium heptanoate be used in combination with other substances?
A5: Yes, using inhibitors in combination, known as synergistic inhibition, can enhance overall performance. While specific studies on sodium heptanoate with other inhibitors were not detailed in the provided results, the principle of using surfactants or other inhibitors to improve film quality and adsorption is a common strategy in corrosion science.[5][6][7][8] For example, surfactants can enhance the adsorption of inhibitor molecules onto the metal surface.[5]
Troubleshooting Guide
Issue 1: Low or Inconsistent Inhibition Efficiency
-
Question: My experiment shows lower-than-expected inhibition efficiency. What are the possible causes?
-
Answer:
-
Inhibitor Concentration: The concentration may be too low. Below a critical concentration, the protective film may be incomplete. For carbon steel in some aqueous solutions, concentrations above 0.3% are more effective.[1]
-
pH of the Medium: The pH may be outside the optimal range for film formation. For copper, a pH of 8 is considered optimal.[2] The stability of the protective film is highly pH-dependent.[3][4]
-
Presence of Aggressive Ions: High concentrations of ions like chlorides can compete with the inhibitor for adsorption sites on the metal surface, reducing efficiency.[9]
-
Inadequate Immersion Time: The protective film requires time to form. Ensure the metal specimen has been immersed in the inhibited solution for a sufficient duration before starting measurements.
-
Issue 2: Evidence of Localized Corrosion (Pitting or Crevice Corrosion)
-
Question: I observe pitting or crevice corrosion on my specimens despite using sodium heptanoate. Why is this happening?
-
Answer:
-
Dissolved Oxygen: The presence of dissolved oxygen is a major factor in accelerating crevice corrosion.[1] Oxygen depletion inside the crevice creates an anodic site, while the oxygen-rich area outside becomes cathodic, driving accelerated localized attack.
-
Inhibitor Concentration: While a certain concentration might be effective for uniform corrosion, a higher concentration may be needed to protect against localized forms, especially in the presence of oxygen. For example, a 1.0% concentration of sodium heptanoate delayed crevice corrosion failure longer than 0.3% or 0.5% solutions.[1]
-
Solution Stagnation: Stagnant conditions can promote the formation of deposits or crevices, leading to localized corrosion. Ensure adequate circulation if representative of the target environment.
-
Issue 3: Interpreting Electrochemical Test Results
-
Question: How do I interpret my Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) data?
-
Answer:
-
Potentiodynamic Polarization (PDP): In an effective inhibited system, you should observe a decrease in the corrosion current density (i_corr) and often a shift in the corrosion potential (E_corr) compared to the uninhibited solution.[10][11] A significant reduction in both anodic and cathodic currents indicates a mixed-type inhibitor.[9]
-
Electrochemical Impedance Spectroscopy (EIS): A successful inhibitor will increase the overall impedance of the system. In a Nyquist plot, this is seen as a larger semicircle diameter, which corresponds to a higher charge-transfer resistance (R_ct).[9][12] A decrease in the double-layer capacitance (C_dl) also suggests the adsorption of inhibitor molecules, which displaces water from the metal surface.[9]
-
Quantitative Data Summary
Table 1: Effect of Sodium Heptanoate Concentration on Carbon Steel Corrosion
| Concentration | Test Condition | Observation | Source |
|---|---|---|---|
| 0.1% | Anodic Polarization | Unstable passive film at high potential. | [1] |
| 0.3% | Anodic Polarization | Stable passive film behavior. | [1] |
| 0.5% | Anodic Polarization | Stable passive film behavior. | [1] |
| 1.0% | Crevice Corrosion Test | Failure after approximately 14 hours. | [1] |
| 0.3% - 0.5% | Crevice Corrosion Test | Failure around 8-10 hours. |[1] |
Table 2: Influence of Dissolved Oxygen on Carbon Steel in 1.0% Sodium Heptanoate
| Dissolved Oxygen | Corrosion Potential (E_corr) | Observation | Source |
|---|---|---|---|
| 0.01 ppm | -620 mV (S.C.E) | Active corrosion region was present. | [1] |
| 0.5 ppm | -183 mV (S.C.E) | Active corrosion region almost disappeared. |[1] |
Experimental Protocols
1. Protocol: Weight Loss (Gravimetric) Measurement
This method determines the average corrosion rate by measuring the weight loss of a metal specimen over a specific period.
-
Materials: Metal coupons, corrosive solution (with and without inhibitor), analytical balance, polishing paper, desiccator, cleaning solution (e.g., inhibited acid).
-
Procedure:
-
Preparation: Mechanically polish the surface of the metal coupons, clean and degrease them with a suitable solvent (e.g., acetone), rinse with distilled water, and dry.
-
Weighing: Accurately weigh the prepared coupons to four decimal places (W_initial).
-
Immersion: Suspend the coupons in the corrosive media (blank and inhibited solutions) for a predetermined time (e.g., 24, 48, 72 hours) at a constant temperature.
-
Cleaning: After immersion, retrieve the coupons. Remove corrosion products by chemical cleaning in an appropriate solution (e.g., Clarke's solution for steel).
-
Final Weighing: Rinse, dry, and re-weigh the coupons (W_final).
-
Calculation:
-
Weight Loss (ΔW) = W_initial - W_final
-
Corrosion Rate (CR) can be calculated in mm/year.
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
-
2. Protocol: Potentiodynamic Polarization (PDP)
This electrochemical technique measures the relationship between current and potential to determine corrosion kinetics.[13][14][15]
-
Apparatus: Potentiostat, three-electrode cell (working electrode: metal specimen; reference electrode: e.g., Saturated Calomel Electrode (SCE)[1] or Ag/AgCl[14]; counter electrode: e.g., platinum wire[1] or mesh[14]).
-
Procedure:
-
Setup: Assemble the three-electrode cell with the test solution. Ensure the working electrode has a well-defined exposed surface area.[16]
-
Stabilization: Immerse the electrodes and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Scan: Apply a potential scan, typically starting from ~250 mV below the OCP to ~250 mV above the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).[9]
-
Analysis: Plot the potential versus the logarithm of the current density. Extrapolate the linear Tafel regions of the anodic and cathodic curves back to their intersection point.[13]
-
Data Extraction: From the plot, determine the corrosion potential (E_corr) and corrosion current density (i_corr). The inhibition efficiency can be calculated using the i_corr values from the blank and inhibited tests.
-
3. Protocol: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface.[12][17][18]
-
Apparatus: Potentiostat with a frequency response analyzer, three-electrode cell (same as PDP).
-
Procedure:
-
Setup and Stabilization: Prepare the cell and allow the OCP to stabilize as described for the PDP method.
-
Measurement: At the steady-state OCP, apply a small amplitude AC voltage signal (e.g., 10 mV peak-to-peak[16]) over a wide frequency range (e.g., 100 kHz to 10 mHz[16]).
-
Data Analysis: The impedance data is commonly represented in Nyquist and Bode plots.
-
Nyquist Plot: Plots the imaginary impedance vs. the real impedance. The diameter of the semicircle corresponds to the charge-transfer resistance (R_ct).
-
Bode Plot: Plots the impedance magnitude and phase angle versus frequency.
-
-
Modeling: Fit the data to an appropriate equivalent electrical circuit to quantify parameters like solution resistance (R_s), charge-transfer resistance (R_ct), and double-layer capacitance (C_dl).[17] Inhibition efficiency is calculated from the R_ct values.
-
Visualizations
Caption: Mechanism of corrosion inhibition by sodium heptanoate on an iron surface.
Caption: General experimental workflow for evaluating a corrosion inhibitor.
Caption: Troubleshooting decision tree for low inhibition efficiency.
References
- 1. j-cst.org [j-cst.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Effects of surfactants and their mixtures on inhibition of the corrosion process of ferritic stainless steel | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. kosartech.com [kosartech.com]
- 14. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. corrosionpedia.com [corrosionpedia.com]
- 16. jmaterenvironsci.com [jmaterenvironsci.com]
- 17. ijcsi.pro [ijcsi.pro]
- 18. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
Technical Support Center: Interference of Sodium Heptanoate in Analytical Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of sodium heptanoate (B1214049) in your analytical assays.
Sodium heptanoate (also known as sodium enanthate or sodium caprylate) is a medium-chain fatty acid salt commonly used as an excipient in pharmaceutical formulations, a food additive, and a reagent in various biochemical applications.[1] Its surfactant properties, which are beneficial in many contexts, can sometimes lead to interference in sensitive analytical assays. This guide will help you identify, troubleshoot, and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is sodium heptanoate and why might it interfere with my assay?
A1: Sodium heptanoate is the sodium salt of heptanoic acid, a seven-carbon saturated fatty acid. Its amphiphilic nature, possessing both a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail, gives it surfactant properties.[1] Interference in analytical assays can arise from several of its characteristics:
-
Surfactant Properties: Like other detergents, sodium heptanoate can disrupt protein structures, interfere with antibody-antigen binding, and affect enzyme kinetics.
-
Micelle Formation: Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules aggregate to form micelles. These micelles can sequester analytes or assay reagents, altering their effective concentrations. The CMC for sodium caprylate (a synonym for sodium heptanoate) has been reported to be approximately 300 mM.
-
Protein Binding: Sodium heptanoate can bind to proteins, including antibodies and enzymes, potentially altering their conformation and function. This is a known property of similar medium-chain fatty acids like caprylate, which is used to stabilize human serum albumin.[2][3][4]
-
Non-specific Binding: The hydrophobic tail of sodium heptanoate can promote non-specific binding to surfaces, such as microplate wells or chromatography columns, leading to high background signals or altered analyte retention.
Q2: In which types of assays is interference from sodium heptanoate most common?
A2: Interference can occur in a variety of assays, including:
-
Immunoassays (e.g., ELISA): Disruption of antibody-antigen binding, non-specific binding to plate surfaces, and interference with enzyme-conjugated secondary antibodies are common issues. Surfactants are known to interfere with these assays, and strategies to mitigate their effects are often necessary.
-
Enzymatic Assays: Sodium heptanoate can directly inhibit or, in some cases, activate enzymes by binding to them and altering their conformation. Studies on other medium-chain fatty acids have shown both inhibitory and activating effects on various enzymes.
-
Chromatography (e.g., HPLC): In High-Performance Liquid Chromatography (HPLC), surfactants can cause baseline instability, ghost peaks, and shifts in retention times. They can also accumulate on the column, affecting its performance over time.
-
Cell-Based Assays: The surfactant properties of sodium heptanoate can impact cell membrane integrity and viability, leading to misleading results in cytotoxicity or other cell-based functional assays.
-
Mass Spectrometry (MS): The presence of sodium ions can lead to the formation of sodium adducts, complicating mass spectra interpretation. Surfactants can also cause ion suppression in the MS source.[5][6]
-
Quantitative PCR (qPCR): While less common, high concentrations of salts and other formulation components can inhibit PCR reactions.
Troubleshooting Guides
Immunoassay (ELISA) Interference
Problem: You are observing high background, low signal, or poor reproducibility in your ELISA, and your samples contain sodium heptanoate.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Non-specific Binding | Optimize blocking and washing steps. | Protocol: 1. Blocking: Test different blocking buffers (e.g., 1-5% BSA, non-fat dry milk, or commercial protein-free blockers). Ensure the blocker is free of fatty acids. 2. Washing: Increase the number of wash steps (from 3 to 5-6) and the volume of wash buffer. Add a non-ionic surfactant like Tween-20 (0.05-0.1%) to the wash buffer to help remove non-specifically bound molecules. |
| Disruption of Antibody-Antigen Interaction | Adjust sample and buffer composition. | Protocol: 1. Sample Dilution: Dilute the sample to reduce the concentration of sodium heptanoate below a level that causes interference. 2. Buffer Additives: Include a non-ionic surfactant (e.g., Tween-20 at 0.05%) in the antibody and sample dilution buffers. This can help to counteract the effects of the ionic sodium heptanoate. 3. Increase Salt Concentration: Increasing the ionic strength of the buffers (e.g., with NaCl) can sometimes reduce non-specific hydrophobic interactions. |
| Micelle Entrapment of Analytes/Reagents | Ensure sodium heptanoate concentration is below the CMC. | Protocol: If possible, dilute the sample so that the final concentration of sodium heptanoate in the assay well is well below its CMC of ~300 mM. |
Logical Workflow for Troubleshooting Immunoassay Interference
Caption: Troubleshooting workflow for ELISA interference.
Enzymatic Assay Interference
Problem: You observe unexpected changes in enzyme activity (inhibition or activation) when assaying samples containing sodium heptanoate.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Direct Enzyme Inhibition/Activation | Determine the effect of sodium heptanoate on enzyme kinetics. | Protocol: 1. Run a control experiment with varying concentrations of sodium heptanoate in the absence of your test sample to characterize its direct effect on the enzyme. 2. Perform a full kinetic analysis (e.g., Michaelis-Menten plot) at different fixed concentrations of sodium heptanoate to determine the mechanism of inhibition/activation (e.g., competitive, non-competitive). |
| Substrate Sequestration in Micelles | Ensure sodium heptanoate concentration is below the CMC. | Protocol: Dilute the sample to bring the sodium heptanoate concentration below its CMC (~300 mM) and re-measure enzyme activity. |
| Protein Denaturation | Assess enzyme stability in the presence of sodium heptanoate. | Protocol: Pre-incubate the enzyme with different concentrations of sodium heptanoate for various time intervals before adding the substrate. A time-dependent loss of activity suggests denaturation. |
Signaling Pathway of Potential Enzymatic Interference
Caption: Potential mechanisms of enzymatic assay interference.
Chromatography (HPLC) Interference
Problem: You are experiencing baseline noise, ghost peaks, or retention time shifts in your HPLC analysis of samples containing sodium heptanoate.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Column Contamination/Fouling | Implement a robust column washing procedure. | Protocol: After each analytical run or batch, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) for an extended period (e.g., 30-60 minutes) to remove adsorbed sodium heptanoate. |
| Mobile Phase Incompatibility | Adjust mobile phase composition. | Protocol: 1. Increase Organic Content: A higher percentage of organic solvent in the mobile phase can help to elute sodium heptanoate more effectively. 2. Adjust pH: Modify the mobile phase pH to alter the ionization state of heptanoic acid and potentially improve peak shape and resolution. |
| Sample Matrix Effects | Employ sample preparation techniques to remove interference. | Protocol: 1. Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., reversed-phase C18) to separate the analyte of interest from sodium heptanoate before injection. 2. Liquid-Liquid Extraction (LLE): Perform an LLE to partition the analyte into a solvent where sodium heptanoate is less soluble. |
Experimental Workflow for HPLC Sample Preparation
Caption: HPLC sample preparation workflow to mitigate interference.
This technical support guide provides a starting point for addressing interference from sodium heptanoate in your analytical assays. Remember that the optimal solution will depend on the specific assay, analyte, and sample matrix. Systematic troubleshooting and validation are key to ensuring accurate and reliable results.
References
- 1. Hexanoate and octanoate inhibit transcription of the malic enzyme and fatty acid synthase genes in chick embryo hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. ojp.gov [ojp.gov]
- 4. journalssystem.com [journalssystem.com]
- 5. Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Protocol Refinement for Sodium Heptanoate-Based Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sodium heptanoate (B1214049). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you refine your experimental protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is sodium heptanoate and what are its common applications in research?
Sodium heptanoate is the sodium salt of heptanoic acid, a medium-chain fatty acid. In research, it is utilized in biochemical studies, particularly in cell culture and metabolic research.[1] It can serve as a carbon source for microbial growth and is used to study fatty acid metabolism and energy production in cells.[2] Its surfactant properties also make it useful as an emulsifier or stabilizer in various formulations.[1]
Q2: How should I prepare and store a stock solution of sodium heptanoate?
Sodium heptanoate is soluble in water. For a stock solution, dissolve the powder in sterile water; gentle heating or ultrasonic agitation may be necessary for higher concentrations. It is recommended to sterile-filter the stock solution using a 0.22 µm filter before adding it to cell culture media. Stock solutions can typically be stored at -20°C for about a month or at -80°C for up to six months.[3] Always refer to the manufacturer's instructions for specific storage recommendations.
Q3: At what concentrations should I use sodium heptanoate in my cell culture experiments?
The optimal concentration of sodium heptanoate will vary depending on the cell type and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup. As a starting point, you can test a range of concentrations, for example, from low micromolar (µM) to millimolar (mM) levels.
Q4: Can sodium heptanoate interfere with common cell-based assays?
Yes, due to its chemical properties, sodium heptanoate can potentially interfere with certain assays:
-
Cell Viability Assays: As a surfactant, high concentrations of sodium heptanoate can disrupt cell membranes, leading to cell lysis and affecting viability readouts.[4]
-
Fluorescence-Based Assays: The sodium ions may interfere with certain fluorescent probes used for measuring intracellular ion concentrations or membrane potential.[5][6][7] It is advisable to run appropriate controls to check for any direct effect of sodium heptanoate on the fluorescent dye.
-
Mass Spectrometry: High salt concentrations can interfere with the ionization process in mass spectrometry, potentially leading to signal suppression or the formation of adducts.[8][9] Proper sample cleanup to remove excess salts is crucial.
Troubleshooting Guides
Cell Viability Assays
Problem: Inconsistent or unexpected cell viability results (e.g., high cytotoxicity at low concentrations).
| Possible Cause | Troubleshooting Steps |
| Surfactant-induced cell lysis | Sodium heptanoate is a surfactant and can disrupt cell membranes at higher concentrations, leading to cell death.[4] • Solution: Determine the critical micellar concentration (CMC) of sodium heptanoate in your specific cell culture medium. Perform a dose-response curve starting from very low concentrations to identify the threshold for cytotoxicity. |
| Precipitation in media | Sodium heptanoate may precipitate in complex culture media, especially at high concentrations or after temperature changes. This can lead to inaccurate dosing and affect cell health. • Solution: Visually inspect the media for any precipitates after adding sodium heptanoate. Prepare fresh solutions for each experiment. Consider using a different solvent or adjusting the pH if solubility issues persist, though be mindful of the impact on your cells.[10] |
| Alteration of media pH | The addition of a sodium salt solution can slightly alter the pH of the cell culture medium, which can impact cell viability. • Solution: Measure the pH of the medium after adding sodium heptanoate. If necessary, adjust the pH with sterile HCl or NaOH. |
| Interaction with assay reagents | Sodium heptanoate may directly interact with the viability assay reagents (e.g., MTT, resazurin). • Solution: Run a control experiment with the assay reagent and sodium heptanoate in cell-free media to check for any direct chemical reactions that could alter the readout. |
Mitochondrial Function Assays (e.g., Membrane Potential using JC-1)
Problem: Difficulty in interpreting changes in mitochondrial membrane potential.
| Possible Cause | Troubleshooting Steps |
| Interference with JC-1 dye | High concentrations of sodium ions might affect the aggregation of the JC-1 dye within the mitochondria, leading to ambiguous results.[7] • Solution: Use the lowest effective concentration of sodium heptanoate. Include a positive control for mitochondrial depolarization (e.g., CCCP) to ensure the assay is working correctly. Consider using an alternative membrane potential dye that is less sensitive to sodium ions. |
| Cytotoxicity masking mitochondrial effects | If the concentration of sodium heptanoate is too high, it may cause general cytotoxicity, which will indirectly lead to mitochondrial depolarization. • Solution: Perform a cell viability assay in parallel to distinguish between direct effects on mitochondria and general cytotoxicity. Use a concentration of sodium heptanoate that is non-toxic or minimally toxic. |
| Incorrect dye concentration or incubation time | The optimal concentration of JC-1 and incubation time can be cell-type specific. • Solution: Titrate the JC-1 concentration and optimize the incubation time for your specific cell line to achieve a clear distinction between red and green fluorescence in control cells.[7] |
Mass Spectrometry Analysis
Problem: Poor signal or detection of adducts in mass spectrometry data.
| Possible Cause | Troubleshooting Steps |
| Ion suppression from sodium ions | High concentrations of sodium salts in the sample can suppress the ionization of the analyte of interest.[8][9] • Solution: Desalt your sample before analysis using techniques like solid-phase extraction (SPE) or dialysis. If possible, use a lower concentration of sodium heptanoate in your experiment. |
| Formation of sodium adducts | The presence of sodium ions can lead to the formation of [M+Na]+ adducts, which can complicate data interpretation. • Solution: While difficult to completely avoid, using a lower concentration of sodium heptanoate can reduce the prevalence of adducts. Utilize mass spectrometry software that can identify and account for common adducts. |
| Contamination from other sources | Contaminants from plastics, detergents, or other reagents can interfere with the analysis.[11] • Solution: Use high-purity solvents and reagents. Avoid using plasticware that may leach plasticizers. Include blank samples (matrix without the analyte) to identify potential contaminants. |
Quantitative Data Summary
The following table provides representative data on the cytotoxic effects of a generic surfactant on a cancer cell line after 48 hours of exposure, as determined by an MTT assay. This data is for illustrative purposes to guide the setup of a dose-response experiment for sodium heptanoate. Actual IC50 values for sodium heptanoate must be determined experimentally for each cell line.
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 10 | 95.3 ± 4.8 |
| 50 | 82.1 ± 6.1 |
| 100 | 55.4 ± 7.3 |
| 250 | 25.8 ± 3.9 |
| 500 | 5.2 ± 1.5 |
| Estimated IC50 | ~120 µM |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin (B115843) Assay
This protocol outlines a method to assess the effect of sodium heptanoate on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Sodium heptanoate
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of sodium heptanoate in complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of sodium heptanoate solution. Include a vehicle control (medium without sodium heptanoate).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: After incubation, add 10 µL of resazurin solution to each well.
-
Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells). Calculate the percentage of cell viability relative to the vehicle-treated control cells (considered 100% viable).
Protocol 2: Fatty Acid β-Oxidation Assay
This protocol is adapted for measuring the cellular metabolism of sodium heptanoate.
Materials:
-
Cells of interest (e.g., hepatocytes, myotubes)
-
24-well cell culture plates
-
Sodium heptanoate
-
Radio-labeled [1-14C]heptanoic acid (if available, otherwise a non-radioactive method would be required)
-
Scintillation fluid and vials
-
Perchloric acid (PCA)
Procedure:
-
Cell Culture: Culture cells to the desired confluency in 24-well plates.
-
Pre-incubation: Wash the cells with PBS and pre-incubate with a serum-free medium for 2 hours to deplete endogenous fatty acids.
-
Oxidation Reaction: Add the reaction medium containing a known concentration of sodium heptanoate and a tracer amount of [1-14C]heptanoic acid.
-
Incubation: Incubate the cells for 1-2 hours at 37°C.
-
Stopping the Reaction: Stop the reaction by adding ice-cold perchloric acid to each well. This will precipitate proteins and cell debris.
-
Separation of Metabolites: Centrifuge the plates, and collect the supernatant which contains the acid-soluble metabolites (including [14C]acetyl-CoA).
-
Quantification: Add the supernatant to scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of β-oxidation.
-
Normalization: Normalize the results to the total protein content in each well.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Heptanoate as a neural fuel: energetic and neurotransmitter precursors in normal and glucose transporter I-deficient (G1D) brain. [vivo.weill.cornell.edu]
- 4. Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sodium regulates PLC and IP3R‐mediated calcium signaling in invasive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium signaling in Arabidopsis - Wikipedia [en.wikipedia.org]
- 10. Heptanoate as a neural fuel: energetic and neurotransmitter precursors in normal and glucose transporter I-deficient (G1D) brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
"addressing batch-to-batch variability of sodium heptanoate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing batch-to-batch variability with sodium heptanoate (B1214049).
Frequently Asked Questions (FAQs)
Q1: What is sodium heptanoate and what are its common applications in research?
A1: Sodium heptanoate (also known as sodium enanthate) is the sodium salt of heptanoic acid, a seven-carbon saturated fatty acid.[1][2] In research and development, it is widely used in several fields:
-
Biotechnology and Cell Culture: It serves as a carbon source for microbial growth and in various bioprocesses for the production of biopharmaceuticals.[1]
-
Pharmaceutical Development: It is used in drug formulations, particularly in lipid-based drug delivery systems, to improve the bioavailability of poorly soluble drugs.[1]
-
Metabolic Research: It is used to study fatty acid metabolism and energy production in cells. Because it has an odd-numbered carbon chain, its metabolism produces both acetyl-CoA and propionyl-CoA, making it a valuable tool for studying the tricarboxylic acid (TCA) cycle.[3][4]
-
Food and Cosmetics: It also finds use as a preservative, emulsifier, and stabilizer in the food and cosmetic industries.[1]
Q2: What are the ideal storage conditions for sodium heptanoate to ensure its stability?
A2: To maintain stability and prevent degradation, sodium heptanoate should be stored in a tightly sealed container in a cool, dry place, away from moisture.[5] Some suppliers recommend storage at room temperature, while others suggest refrigeration at 0-8°C.[1] For solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended, though aqueous stock solutions should be sterile-filtered (0.22 µm filter) before use.[5]
Q3: What are the potential sources of batch-to-batch variability in sodium heptanoate?
A3: Batch-to-batch variability can arise from several factors during the manufacturing process and handling.[6] Key sources include:
-
Raw Material Heterogeneity: Variations in the purity of starting materials for synthesis.[6]
-
Manufacturing Process Deviations: Minor changes in reaction conditions, purification methods, or equipment can lead to differences between batches.
-
Physical Properties: Differences in physical characteristics such as particle size, crystal structure, and packing density, which may not be captured by standard purity assays but can affect dissolution rates and processability.
-
Impurity Profile: The type and concentration of residual impurities can differ from batch to batch.
Q4: What are the likely impurities in a batch of sodium heptanoate?
A4: Potential impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. If synthesized from the oxidation of heptan-1-ol, residual starting material or intermediate products like heptanal (B48729) could be present.[7] Hydrolysis due to improper storage can also lead to the presence of free heptanoic acid. Other potential impurities are residual solvents or other fatty acid salts.
Troubleshooting Guides
Problem 1: Inconsistent Experimental Results in Cell Culture
You are using sodium heptanoate as a carbon source supplement in your cell culture medium, but you observe significant differences in cell growth, viability, or metabolic output between different batches.
| Possible Cause | Troubleshooting Step |
| Variable Purity/Impurity Profile | 1. Review Certificate of Analysis (CofA): Compare the CofAs for the different batches. Look for variations in purity, moisture content, and any listed impurities. 2. Perform Quality Control: If possible, perform in-house QC tests such as HPLC or GC-MS to analyze the purity and identify any unexpected peaks in the problematic batch. 3. Test a New Lot: Obtain a new lot of sodium heptanoate, preferably from a different supplier, and repeat the experiment with proper controls. |
| Physical Property Differences | 1. Ensure Complete Dissolution: Visually inspect the media after adding sodium heptanoate to ensure it has fully dissolved. Variability in particle size can affect the dissolution rate. Gentle warming or extended mixing may be required.[8] 2. Prepare a Concentrated Stock Solution: Prepare a large, homogenous stock solution from a single batch, sterile-filter it, and use aliquots for your experiments to ensure consistency. |
| Media Interaction/Precipitation | 1. Check for Precipitates: After adding the sodium heptanoate stock solution to your culture medium, inspect for any cloudiness or precipitate, which could indicate an interaction with media components.[6][9] 2. Adjust pH: The addition of sodium heptanoate may slightly alter the pH of the medium. Check and, if necessary, adjust the pH of the final medium. |
Problem 2: Discrepancies in Analytical Quantification (Titration, HPLC, GC)
You are quantifying sodium heptanoate or a formulation containing it, and you are getting inconsistent or unexpected results between batches.
| Possible Cause | Troubleshooting Step |
| Inaccurate Titrant Concentration (Titration) | 1. Standardize Titrant: Always standardize your titrant (e.g., perchloric acid for non-aqueous titrations) against a primary standard before use.[8] 2. Maintain Consistent Conditions: Ensure that temperature is stable throughout the titration process, as temperature changes can affect solvent volume and reaction rates. |
| Interfering Impurities (HPLC/GC) | 1. Analyze by High-Resolution MS: If you suspect an impurity is co-eluting with your main peak in HPLC or GC, use a mass spectrometry detector to check the mass-to-charge ratio across the peak. 2. Modify Chromatographic Method: Adjust the mobile phase gradient (HPLC) or temperature program (GC) to try and resolve the impurity from the main analyte peak. |
| Moisture Content Variation | 1. Dry the Sample: Sodium heptanoate can be hygroscopic. As purity assays are often performed on a dried basis, ensure the sample is adequately dried according to the protocol before weighing to account for variable water content. |
| Sample Preparation Issues | 1. Ensure Complete Extraction: When analyzing complex matrices, ensure your sample preparation (e.g., liquid-liquid extraction, derivatization) is robust and consistently recovers the analyte.[10][11][12] Use an internal standard to correct for extraction efficiency variations. |
Data Presentation
Table 1: Comparison of Common Analytical Methods for Sodium Heptanoate QC
| Parameter | Gas Chromatography (GC-FID/GC-MS) | High-Performance Liquid Chromatography (HPLC) | Non-Aqueous Titration |
| Principle | Separation of volatile compounds. | Separation based on polarity. | Acid-base reaction in a non-aqueous solvent. |
| Primary Use | Purity analysis, identification of volatile/semi-volatile impurities. | Purity analysis, quantification of non-volatile impurities. | Assay of total salt content. |
| Sample Prep | Requires derivatization to volatile esters (e.g., FAMEs). | Can analyze directly or with derivatization for improved detection. | Dissolution in a suitable non-aqueous solvent (e.g., glacial acetic acid). |
| Sensitivity | High (ng level). | Moderate to High (ng to µg level), detector-dependent. | Lower (mg level). |
| Specificity | High, especially with MS detection. | Moderate to High, depending on detector and column. | Low (titrates all basic components). |
Experimental Protocols
Protocol 1: Purity Assay by Non-Aqueous Titration
This method determines the purity of sodium heptanoate by titrating it as a weak base in a non-aqueous solvent.
Materials:
-
Sodium Heptanoate sample
-
Glacial Acetic Acid (anhydrous)
-
0.1 M Perchloric Acid in glacial acetic acid (standardized)
-
Crystal Violet indicator solution (0.5% w/v in glacial acetic acid)
-
Potassium Acid Phthalate (B1215562) (primary standard, dried)
Procedure:
-
Standardization of 0.1 M Perchloric Acid:
-
Accurately weigh about 500 mg of dried potassium acid phthalate into a flask.
-
Dissolve in 25 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the 0.1 M perchloric acid solution until the color changes from violet to blue-green.
-
Calculate the exact molarity of the perchloric acid solution.
-
-
Assay of Sodium Heptanoate:
-
Accurately weigh approximately 250 mg of the sodium heptanoate sample (previously dried if necessary).[8]
-
Dissolve the sample in 20-25 mL of glacial acetic acid. Gentle warming may be necessary.[8] Cool to room temperature if heated.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the standardized 0.1 M perchloric acid to the same blue-green endpoint.
-
Perform a blank titration using the same volume of glacial acetic acid.
-
-
Calculation:
-
Calculate the percentage purity using the volume of titrant consumed, its molarity, and the molecular weight of sodium heptanoate (152.17 g/mol ).
-
Protocol 2: Analysis by HPLC-UV
This method is suitable for determining the purity of sodium heptanoate and detecting non-volatile impurities.
Materials:
-
Sodium Heptanoate sample and standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sulfuric Acid or Formic Acid
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of dilute acidic water (e.g., 0.01 M H₂SO₄) and acetonitrile. A common starting point is a gradient or isocratic elution with a high aqueous component (e.g., 98:2 Water:Acetonitrile).[5]
-
Standard Preparation: Prepare a stock solution of sodium heptanoate standard in the mobile phase (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare the sodium heptanoate sample in the mobile phase at a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standards and samples. Identify the sodium heptanoate peak based on the retention time of the standard. Calculate the purity by comparing the peak area of the sample to the calibration curve.
Visualizations
Caption: Troubleshooting workflow for batch-to-batch variability.
Caption: Anaplerotic metabolism of heptanoate via the TCA cycle.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Heptanoate as a neural fuel: energetic and neurotransmitter precursors in normal and glucose transporter I-deficient (G1D) brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Suppose you have just synthesized heptanoic acid from heptan-1-ol... | Study Prep in Pearson+ [pearson.com]
- 8. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 9. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 12. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting guide for sodium heptanoate synthesis"
Welcome to the technical support center for sodium heptanoate (B1214049) synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of sodium heptanoate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing sodium heptanoate?
Sodium heptanoate is synthesized through a neutralization reaction between heptanoic acid and a sodium base, most commonly sodium hydroxide (B78521). The reaction is a straightforward acid-base reaction that yields the sodium salt of heptanoic acid (sodium heptanoate) and water.[1][2][3][4]
Q2: What are the primary applications of sodium heptanoate?
Sodium heptanoate is utilized in various fields. It serves as an emulsifier and stabilizer in the food and cosmetic industries.[5][6][7] In pharmaceuticals, it can be used in drug formulations, particularly in lipid-based drug delivery systems.[6][7] Additionally, it finds use in biochemical research as a carbon source in cell culture.[6]
Troubleshooting Guide
Low Product Yield
Q3: My final yield of sodium heptanoate is significantly lower than expected. What are the potential causes?
Several factors can contribute to a low yield.[8] These include:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to incorrect stoichiometry of reactants, insufficient reaction time, or poor mixing.
-
Loss During Workup: Product may be lost during filtration, washing, or drying steps.
-
Side Reactions: Although the primary reaction is robust, the presence of impurities in the starting materials could lead to side reactions.
-
Inaccurate Measurements: Errors in measuring the initial amounts of heptanoic acid or sodium hydroxide will directly impact the theoretical yield calculation and the actual yield.
Experimental Protocol: Synthesis of Sodium Heptanoate
This protocol details the synthesis of sodium heptanoate from heptanoic acid and sodium hydroxide.
Materials:
-
Heptanoic acid (C₇H₁₄O₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol (B145695) (for washing)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a known molar equivalent of sodium hydroxide in deionized water with stirring.
-
Addition of Heptanoic Acid: Slowly add a stoichiometric equivalent of heptanoic acid to the sodium hydroxide solution while stirring continuously. The reaction is exothermic, so the addition should be controlled to manage the temperature.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the reaction goes to completion. The solution should become clear.
-
Solvent Removal: Remove the water using a rotary evaporator to obtain the crude sodium heptanoate.
-
Washing and Filtration: Wash the crude product with cold ethanol to remove any unreacted heptanoic acid or other organic impurities. Filter the product using a Büchner funnel.
-
Drying: Dry the collected solid under vacuum or in a desiccator containing a drying agent to remove residual solvent and water.
-
Characterization: Analyze the final product for purity and yield.
Data Presentation
| Parameter | Expected Value | Troubleshooting Considerations |
| Purity | >97% | Lower purity may indicate the presence of unreacted starting materials or byproducts. Consider additional washing steps or recrystallization. |
| Yield | 85-95% | Low yields can result from incomplete reactions or loss of product during workup.[8] Review reactant stoichiometry, reaction time, and handling techniques. |
| Appearance | White to off-white crystalline powder | Discoloration may suggest impurities. Ensure starting materials are of high purity. |
| Melting Point | 230-240 °C[9] | A broad or depressed melting point range is indicative of impurities. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of sodium heptanoate.
Troubleshooting Logic
Caption: Troubleshooting flowchart for addressing low yield in sodium heptanoate synthesis.
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. nagwa.com [nagwa.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CAS 10051-45-3: Sodium heptanoate | CymitQuimica [cymitquimica.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimization of pH for Sodium Heptanoate Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium heptanoate (B1214049). The information provided is based on established principles for short-chain fatty acids and surfactants and is intended to serve as a guide for optimizing its activity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the antimicrobial activity of sodium heptanoate?
A1: The antimicrobial activity of sodium heptanoate, like other short-chain fatty acids, is pH-dependent. Its efficacy is generally higher in more acidic conditions. This is because the undissociated form of heptanoic acid, which is more prevalent at a lower pH, is the more active antimicrobial agent. At a pH below the pKa of heptanoic acid (approximately 4.89), the equilibrium shifts towards the undissociated form, which can more readily penetrate microbial cell membranes.
Q2: How does pH affect the surfactant properties of sodium heptanoate?
A2: The surfactant properties of sodium heptanoate can also be influenced by pH. While it can function as a surfactant over a range of pH values, significant changes in pH can affect its solubility and interaction with other components in a formulation. Extreme pH values may lead to precipitation or a reduction in emulsifying capacity. It is crucial to determine the optimal pH for your specific application, considering both surfactant efficacy and the stability of your formulation.
Q3: I am observing reduced antimicrobial efficacy of my sodium heptanoate solution. What are the possible causes related to pH?
A3: Reduced antimicrobial efficacy is often linked to the pH of your formulation. If the pH of your solution is significantly above the pKa of heptanoic acid (~4.89), a larger proportion of the sodium heptanoate will be in its dissociated (ionic) form, which is less effective at inhibiting microbial growth. Ensure you measure and, if necessary, adjust the pH of your final formulation to be in the acidic range for optimal performance.
Q4: Can I use sodium heptanoate in a neutral or alkaline formulation?
A4: While sodium heptanoate will have some activity at neutral or alkaline pH, its antimicrobial efficacy will be significantly lower than in acidic conditions. If your formulation requires a neutral or alkaline pH, you may need to use a higher concentration of sodium heptanoate or combine it with other preservatives that are more effective at that pH range.
Troubleshooting Guides
Issue 1: Poor Antimicrobial Performance
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High pH of Formulation | Measure the pH of your final formulation. Adjust the pH to a value between 4.0 and 5.0 using a suitable acidulant (e.g., citric acid). | Increased antimicrobial activity, as evidenced by lower minimum inhibitory concentration (MIC) values. |
| Interaction with Other Components | Evaluate the compatibility of sodium heptanoate with other excipients in your formulation at the target pH. Some components may buffer the solution or interact with the heptanoate. | Identification of any antagonistic interactions, allowing for reformulation. |
| Incorrect Concentration | Verify the concentration of sodium heptanoate in your stock solution and final formulation. | Accurate concentration will ensure expected antimicrobial efficacy. |
Issue 2: Formulation Instability (Precipitation, Phase Separation)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH is too low | While acidic pH enhances antimicrobial activity, a very low pH (e.g., < 3.0) might cause the precipitation of heptanoic acid, which has limited water solubility. | Determine the pH at which precipitation occurs and maintain the formulation pH above this point. |
| Incompatible Excipients | Certain salts or polymers can interact with sodium heptanoate and cause instability. | Reformulate by replacing or removing the incompatible excipient. |
| Temperature Effects | Changes in temperature can affect the solubility of sodium heptanoate and the stability of the formulation. | Assess formulation stability at different storage temperatures. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for Antimicrobial Activity (MIC Assay)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of sodium heptanoate against a target microorganism at various pH levels.
Materials:
-
Sodium Heptanoate
-
Target microorganism (e.g., E. coli, S. aureus)
-
Sterile growth medium (e.g., Tryptic Soy Broth)
-
Sterile phosphate (B84403) or citrate (B86180) buffers of varying pH (e.g., 4.0, 5.0, 6.0, 7.0)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Stock Solutions: Prepare a concentrated stock solution of sodium heptanoate in sterile deionized water.
-
Prepare pH-Adjusted Media: Prepare the growth medium and adjust the pH to the desired levels using the sterile buffers.
-
Serial Dilutions: In the 96-well plates, perform serial dilutions of the sodium heptanoate stock solution in the pH-adjusted media.
-
Inoculation: Inoculate each well with a standardized suspension of the target microorganism. Include positive (microorganism, no heptanoate) and negative (no microorganism) controls for each pH.
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of sodium heptanoate that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 2: Evaluating the Effect of pH on Surfactant Activity (Surface Tension Measurement)
This protocol describes how to measure the surface tension of sodium heptanoate solutions at different pH values to assess its surfactant activity.
Materials:
-
Sodium Heptanoate
-
Deionized water
-
pH meter
-
Buffers of varying pH
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
Procedure:
-
Prepare Solutions: Prepare a series of sodium heptanoate solutions at a fixed concentration in deionized water.
-
pH Adjustment: Adjust the pH of each solution to the desired value using appropriate buffers.
-
Surface Tension Measurement: Measure the surface tension of each solution using a calibrated tensiometer according to the instrument's instructions.
-
Data Analysis: Plot the surface tension as a function of pH. A lower surface tension indicates greater surfactant activity at the air-water interface.
Data Presentation
Table 1: Expected Trend of Minimum Inhibitory Concentration (MIC) of Sodium Heptanoate at Different pH Values
| pH | Expected MIC (µg/mL) | Rationale |
| 4.0 | Lower | Higher concentration of undissociated, more active heptanoic acid. |
| 5.0 | Moderate | Significant portion of heptanoic acid is still in its undissociated form. |
| 6.0 | Higher | Increased dissociation to the less active heptanoate ion. |
| 7.0 | Highest | Predominantly in the dissociated, less active form. |
| Note: These are expected trends. Actual MIC values must be determined experimentally. |
Table 2: Expected Trend of Surface Tension of Sodium Heptanoate Solutions at Different pH Values
| pH | Expected Surface Tension (mN/m) | Rationale |
| 4.0 | Moderate to High | Potential for reduced solubility of the protonated form. |
| 5.0 - 8.0 | Lower | Good solubility and surfactant activity of the dissociated form. |
| > 8.0 | Lower | Remains in the soluble, active surfactant form. |
| Note: These are expected trends. Actual surface tension values should be determined experimentally for your specific formulation. |
Visualizations
Caption: pH-dependent antimicrobial activity of sodium heptanoate.
Validation & Comparative
A Researcher's Guide to Validating the Purity of Commercial Sodium Heptanoate
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount to the validity and reproducibility of experimental results. Sodium heptanoate (B1214049), a widely used excipient and research chemical, is commercially available in various grades. This guide provides an objective comparison of analytical methods to validate the purity of commercial sodium heptanoate, supported by experimental data and detailed protocols.
Comparison of Commercial Sodium Heptanoate Grades
Commercial sodium heptanoate is available in grades ranging from technical to high-purity research grades. The primary distinction between these grades lies in the guaranteed purity level and the extent of quality control testing performed by the manufacturer.
| Grade | Typical Purity (%) | Common Assay Method(s) | Intended Use |
| Technical Grade | 95 - 98 | Titration | Industrial applications, non-critical laboratory use |
| Reagent Grade | > 98 | Titration, HPLC | General laboratory use, qualitative analysis |
| Research Grade | > 99 | HPLC, GC-MS, qNMR | Sensitive analytical applications, drug development |
| High-Purity / HPLC Grade | > 99.5 | HPLC, qNMR | High-performance liquid chromatography, quantitative analysis |
Analytical Techniques for Purity Validation
A comprehensive assessment of sodium heptanoate purity involves a combination of techniques to determine the content of the main component and to identify and quantify any impurities. The most common methods include acid-base titration, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Performance Comparison of Analytical Methods
| Parameter | Acid-Base Titration | HPLC | GC-MS | qNMR |
| Principle | Neutralization reaction | Differential partitioning | Separation by volatility and mass-to-charge ratio | Nuclear magnetic resonance signal intensity |
| Information Provided | Total basicity (assay) | Purity, impurity profile | Identification and quantification of volatile impurities | Absolute purity, structural confirmation |
| Advantages | Simple, inexpensive, rapid | High resolution, sensitive, quantitative | High sensitivity, excellent for impurity identification | Primary analytical method, no need for a specific reference standard |
| Limitations | Non-specific, assumes all basicity is from sodium heptanoate | Requires a reference standard for quantification | Requires derivatization for non-volatile impurities | Lower sensitivity than chromatographic methods |
| Typical Accuracy | ± 1-2% | ± 0.5-1% | ± 1-5% (for impurities) | ± 0.1-0.5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Acid-Base Titration for Assay Determination
This method determines the total amount of basic substance, assumed to be sodium heptanoate, in the sample.
Principle: A known weight of sodium heptanoate is dissolved in a suitable solvent and titrated with a standardized acid solution to a predetermined endpoint.
Reagents and Equipment:
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Glacial acetic acid
-
Crystal violet indicator
-
Analytical balance
-
Burette (50 mL)
-
Erlenmeyer flask (250 mL)
Procedure:
-
Accurately weigh approximately 300 mg of the sodium heptanoate sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator. The solution will appear violet.
-
Titrate with standardized 0.1 M HCl until the color of the solution changes from violet to blue-green.
-
Record the volume of HCl used.
-
Perform a blank titration using 50 mL of glacial acetic acid and the indicator, and subtract this volume from the sample titration volume.
Calculation: Purity (%) = (V_HCl × M_HCl × MW_NaHeptanoate) / (W_sample × 10)
Where:
-
V_HCl = Volume of HCl used in mL (corrected for blank)
-
M_HCl = Molarity of HCl solution
-
MW_NaHeptanoate = Molecular weight of sodium heptanoate (152.17 g/mol )
-
W_sample = Weight of the sample in grams
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture.
Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components are separated based on their affinity for the stationary phase and mobile phase. Detection is typically performed using an ultraviolet (UV) detector.
Instrumentation and Conditions:
-
HPLC System: With a UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required for optimal separation of impurities)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
Procedure:
-
Standard Preparation: Prepare a standard solution of high-purity sodium heptanoate (or heptanoic acid) of known concentration in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the commercial sodium heptanoate sample in the mobile phase to a similar concentration as the standard.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to heptanoate based on the retention time of the standard.
-
Calculate the purity by the area normalization method or by using an external standard calibration curve.
Purity Calculation (Area Normalization): Purity (%) = (Area_main_peak / Total_area_of_all_peaks) × 100
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification
GC-MS is an ideal method for identifying and quantifying volatile and semi-volatile impurities, particularly other fatty acids that may be present.[1][2][3]
Principle: The fatty acid salt is first converted to a more volatile ester derivative (e.g., methyl ester). The derivatized sample is then injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which provides mass information for identification.
Derivatization (Esterification):
-
Weigh approximately 10 mg of the sodium heptanoate sample into a vial.
-
Add 1 mL of 2% sulfuric acid in methanol.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of water, and vortex.
-
Collect the upper hexane layer containing the fatty acid methyl esters for GC-MS analysis.
Instrumentation and Conditions:
-
GC-MS System: With a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Data Analysis:
-
Identify the peak for heptanoic acid methyl ester based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify impurities using an internal standard or by relative peak area.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[4][5]
Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard, the absolute purity of the analyte can be calculated.
Instrumentation and Reagents:
-
NMR Spectrometer: 400 MHz or higher
-
Internal Standard: A high-purity compound with a known structure and a simple NMR spectrum that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Deuterated Solvent: Deuterium oxide (D₂O) or another suitable solvent.
Procedure:
-
Accurately weigh a specific amount of the sodium heptanoate sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay).
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal for both the sodium heptanoate and the internal standard.
Calculation: Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (W_std / W_analyte) × P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
Visualizing the Workflow
The following diagrams illustrate the logical workflow for validating the purity of commercial sodium heptanoate.
Caption: Workflow for the comprehensive purity validation of commercial sodium heptanoate.
Signaling Pathway of Impurity Identification
The identification of impurities is a critical step in purity validation. The following diagram illustrates the logical flow for identifying potential impurities in sodium heptanoate.
Caption: Logical flow for the identification of potential impurities in sodium heptanoate.
By employing a multi-technique approach, researchers can confidently validate the purity of commercial sodium heptanoate, ensuring the integrity and reliability of their scientific work. The choice of methods will depend on the specific requirements of the application and the desired level of analytical detail.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. rssl.com [rssl.com]
A Comparative Analysis of Sodium Heptanoate and Sodium Octanoate for Research and Drug Development
For Immediate Release
This guide provides a detailed comparative analysis of sodium heptanoate (B1214049) and sodium octanoate (B1194180), two medium-chain fatty acid salts with significant applications in research and pharmaceutical development. The following sections offer a comprehensive overview of their physicochemical properties, pharmacokinetic profiles, pharmacodynamic effects, and relevant experimental protocols to assist researchers, scientists, and drug development professionals in selecting the appropriate compound for their specific applications.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of sodium heptanoate and sodium octanoate is crucial for their application in various formulations and experimental settings. The key properties are summarized in the table below.
| Property | Sodium Heptanoate | Sodium Octanoate |
| Synonyms | Sodium enanthate, Heptanoic acid sodium salt[1][2] | Sodium caprylate, Caprylic acid sodium salt[3][4] |
| Molecular Formula | C₇H₁₃NaO₂[1][2] | C₈H₁₅NaO₂[5] |
| Molecular Weight | 152.17 g/mol [2][6] | 166.19 g/mol [5] |
| Appearance | White to off-white crystalline powder[1][7] | White powder[3] |
| Melting Point | 230-240 °C[8] or 350 °C[9] | Data not readily available |
| pKa (of parent acid) | 4.89 (Heptanoic acid)[2][4][10][11] | 4.9 (Octanoic acid, surface pKa)[12] |
| Critical Micelle Concentration (CMC) | No specific value found; diffusion coefficient decreases smoothly with concentration[13] | ~0.95 mM[14] or decreases from 0.3828 mol·kg⁻¹ at 298.15 K to 0.3589 mol·kg⁻¹ at 318.15 K[15] |
| Solubility | Soluble in water[1] | Soluble in water[3] |
Note on conflicting data: Different sources report varying melting points for sodium heptanoate, which may be due to different experimental conditions or purity levels.
Pharmacokinetics and Metabolism
Sodium heptanoate and sodium octanoate, as medium-chain fatty acids (MCFAs), are absorbed more efficiently than their long-chain counterparts and are primarily metabolized in the liver via mitochondrial β-oxidation.[16][17][18] A key distinction lies in their metabolic end-products.
The β-oxidation of sodium heptanoate , an odd-chain fatty acid, yields two molecules of acetyl-CoA and one molecule of propionyl-CoA.[19] The propionyl-CoA can then be converted to succinyl-CoA, which serves to replenish intermediates of the tricarboxylic acid (TCA) cycle in a process known as anaplerosis.[20]
In contrast, the β-oxidation of sodium octanoate , an even-chain fatty acid, produces four molecules of acetyl-CoA.[19] This metabolic difference can lead to distinct downstream energetic and metabolic effects.
Metabolic pathways of sodium heptanoate and sodium octanoate.
Pharmacodynamics and Signaling Pathways
Recent research has begun to elucidate the specific signaling pathways modulated by these fatty acid salts, revealing distinct pharmacodynamic profiles.
Sodium Heptanoate
The primary pharmacodynamic effect of sodium heptanoate is linked to its unique metabolism. By providing propionyl-CoA for anaplerosis, it can support the TCA cycle, which is crucial for cellular energy production.[20] This makes it a compound of interest for conditions associated with metabolic dysregulation.
Sodium Octanoate
Sodium octanoate has been shown to modulate several key signaling pathways involved in inflammation and cellular metabolism:
-
TLR2/MAPK Pathway: It can modulate the innate immune response in bovine mammary epithelial cells through the Toll-like receptor 2 (TLR2) and downstream p38, JNK, and ERK1/2 mitogen-activated protein kinase (MAPK) pathways.[1][21]
-
AMPK Signaling: Sodium octanoate can regulate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a central role in cellular energy homeostasis, to alleviate conditions like cadmium-induced toxicity.[22][23]
-
ACSL4/NF-κB Pathway: It has demonstrated anti-inflammatory effects by binding to the acyl-CoA synthetase long-chain family member 4 (ACSL4), a key regulator of ferroptosis, thereby mitigating oxidative stress and inflammation through the NF-κB pathway.[5]
Signaling pathways modulated by sodium octanoate.
Experimental Protocols
The following protocols provide standardized methodologies for the comparative evaluation of sodium heptanoate and sodium octanoate.
In Vitro Dissolution Testing
This protocol is adapted from a general methodology for testing fatty acid salts and can be used to compare their release profiles from solid dosage forms.[3]
Objective: To compare the in vitro release rate of sodium heptanoate and sodium octanoate from a tablet formulation.
Apparatus: USP Apparatus 2 (Paddle Apparatus)
Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl) for the first 2 hours, followed by a change to 900 mL of pH 6.8 phosphate (B84403) buffer to simulate gastrointestinal transit.
Temperature: 37 ± 0.5 °C
Paddle Speed: 50 RPM
Procedure:
-
Place one tablet of each formulation (sodium heptanoate and sodium octanoate) into separate dissolution vessels.
-
Withdraw 5 mL samples at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, and 12 hours).
-
Replace the withdrawn sample volume with fresh dissolution medium.
-
Filter the samples and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC.
Workflow for in vitro dissolution testing.
Preparation of Fatty Acid Salt Solutions for Cell Culture
This protocol provides a method for preparing stock solutions of sodium heptanoate and sodium octanoate for use in cell-based assays.[24][25]
Objective: To prepare sterile, homogenous stock solutions of fatty acid salts for in vitro experiments.
Materials:
-
Sodium heptanoate or sodium octanoate powder
-
Ethanol (B145695) (anhydrous)
-
Sterile culture medium or buffer
-
Sonicator
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the desired amount of fatty acid salt powder in a sterile tube.
-
Add ethanol to the desired stock concentration (e.g., 150 mM).
-
Sonicate the mixture on ice until a homogenous, milky solution is formed.
-
This stock solution can be stored at 4°C in the dark.
-
For experiments, dilute the stock solution directly into the culture medium to the final desired concentration.
-
If required, sterile filter the final solution before adding to cell cultures.
In Vivo Administration for Metabolic Studies
This protocol is based on a study comparing the myocardial metabolic effects of heptanoate and octanoate in an animal model.[19][26]
Objective: To compare the in vivo metabolic effects of intravenously administered sodium heptanoate and sodium octanoate.
Animal Model: Swine or other suitable large animal model.
Materials:
-
Sodium heptanoate
-
Sodium octanoate
-
Sterile 0.9% NaCl solution
-
Infusion pump
-
Catheters for intravenous infusion and blood sampling
Procedure:
-
Prepare sterile infusion solutions of sodium heptanoate and sodium octanoate in 0.9% NaCl.
-
Surgically implant catheters for intravenous infusion and arterial blood sampling in anesthetized animals.
-
Following a baseline period, intravenously infuse either the sodium heptanoate solution, the sodium octanoate solution, or a saline control at a constant rate (e.g., 2.3 µmol·kg⁻¹·min⁻¹).
-
Collect blood samples at baseline and at specified time points during the infusion.
-
Analyze plasma for fatty acid concentrations and other relevant metabolites.
-
At the end of the experiment, tissue samples can be collected for metabolomic analysis.
Conclusion
Sodium heptanoate and sodium octanoate, while structurally similar, exhibit important differences in their physicochemical properties, metabolism, and pharmacodynamic effects. The anaplerotic potential of sodium heptanoate makes it a candidate for studying and potentially treating metabolic disorders characterized by TCA cycle dysfunction. Conversely, the demonstrated effects of sodium octanoate on inflammatory and metabolic signaling pathways, such as TLR2/MAPK and AMPK, suggest its utility in research related to immunology and metabolic regulation. The provided experimental protocols offer a framework for the direct and objective comparison of these compounds to guide further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Frontiers | Cadmium induced ferroptosis and inflammation in sheep via targeting ACSL4/NF-κB axis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. brainly.com [brainly.com]
- 11. Heptanoic acid CAS#: 111-14-8 [m.chemicalbook.com]
- 12. chemistry.ohio-state.edu [chemistry.ohio-state.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolism and pharmacokinetics of medium chain fatty acids after oral administration of royal jelly to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolism and pharmacokinetics of medium chain fatty acids after oral administration of royal jelly to healthy subjects - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02991E [pubs.rsc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Differential effects of octanoate and heptanoate on myocardial metabolism during extracorporeal membrane oxygenation in an infant swine model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CID 71650512 | 10051-45-3 | Benchchem [benchchem.com]
- 21. Sodium Octanoate Modulates the Innate Immune Response of Bovine Mammary Epithelial Cells through the TLR2/P38/JNK/ERK1/2 Pathway: Implications during Staphylococcus aureus Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AMPK Signaling Axis-Mediated Regulation of Lipid Metabolism: Ameliorative Effects of Sodium Octanoate on Intestinal Dysfunction in Hu Sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. AMPK Signaling Axis-Mediated Regulation of Lipid Metabolism: Ameliorative Effects of Sodium Octanoate on Intestinal Dysfunction in Hu Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of Sodium Heptanoate and Traditional Preservatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of sodium heptanoate (B1214049) against traditional preservatives such as sodium benzoate (B1203000) and potassium sorbate (B1223678). This analysis is supported by available experimental data on their antimicrobial properties.
Introduction
The demand for effective and safe food preservatives is a cornerstone of the food industry, ensuring product quality and consumer safety. Traditional preservatives like sodium benzoate and potassium sorbate have been widely used for their ability to inhibit the growth of bacteria, yeast, and molds. However, the exploration of alternative preservatives continues, driven by the need for broader-spectrum efficacy and consumer demand for clean-label products. Sodium heptanoate, the sodium salt of heptanoic acid (a medium-chain fatty acid), has emerged as a promising alternative. This guide delves into a comparative analysis of the efficacy of sodium heptanoate against its traditional counterparts, presenting available quantitative data, experimental methodologies, and insights into their mechanisms of action.
Mechanism of Action
The antimicrobial efficacy of these preservatives stems from their distinct modes of action at the cellular level.
Sodium Heptanoate: As a medium-chain fatty acid salt, the antimicrobial activity of sodium heptanoate is primarily attributed to its ability to disrupt the cell membranes of microorganisms. The lipophilic nature of the heptanoate molecule allows it to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Traditional Preservatives (Sodium Benzoate and Potassium Sorbate): The efficacy of sodium benzoate and potassium sorbate is highly dependent on the pH of the surrounding medium. In their undissociated (acid) forms, benzoic acid and sorbic acid can penetrate the microbial cell wall. Once inside the more alkaline cytoplasm, they dissociate, releasing protons and acidifying the cell's interior. This acidification inhibits key metabolic enzymes, disrupting cellular processes and preventing microbial growth.[1][2]
Comparative Efficacy: A Look at the Data
While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, we can analyze existing data on the minimum inhibitory concentrations (MICs) of each preservative against various microorganisms to draw inferences about their relative efficacy. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
Data Presentation
| Preservative | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Heptanoic Acid | Candida albicans | 100 - 200 µg/mL | |
| Sodium Benzoate | Escherichia coli | >10,000 ppm (pH 7.0), 1000 ppm (pH 4.0) | [3] |
| Salmonella enterica | >10,000 ppm (pH 7.0), 1000 ppm (pH 4.0) | [3] | |
| Listeria monocytogenes | >10,000 ppm (pH 7.0), 1000 ppm (pH 4.0) | [3] | |
| Bacillus cereus | 400 mg/L | [4] | |
| Aspergillus sp. | 400 mg/L | [4] | |
| Potassium Sorbate | Various bacteria and fungi | Effective at 100 mg/L | [4] |
| Vibrio parahaemolyticus | 30 µg/mL | [5] |
Note: The efficacy of sodium benzoate and potassium sorbate is significantly influenced by pH, with greater activity observed in more acidic environments. The provided data for these preservatives may not be directly comparable to that of heptanoic acid without consistent pH values across studies. Further research is required to establish a direct comparative dataset for sodium heptanoate against a broader range of foodborne pathogens.
Experimental Protocols
To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized experimental protocols are crucial. The following outlines a general methodology for determining the Minimum Inhibitory Concentration (MIC) of a preservative.
Broth Microdilution Method
This method is a widely used technique for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of a preservative that inhibits the visible growth of a specific microorganism in a liquid growth medium.
Materials:
-
Test preservative (e.g., sodium heptanoate, sodium benzoate, potassium sorbate)
-
Target microorganism (e.g., Escherichia coli, Salmonella enterica, Listeria monocytogenes, Aspergillus niger)
-
Appropriate sterile liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Sterile 96-well microtiter plates
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Preservative Stock Solution: Prepare a concentrated stock solution of the test preservative in a suitable sterile solvent.
-
Serial Dilutions: Perform a series of two-fold serial dilutions of the preservative stock solution in the appropriate growth medium directly within the wells of a 96-well microtiter plate. This creates a gradient of preservative concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism in the growth medium, adjusted to a specific cell density (e.g., 1 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate (containing the different preservative concentrations) with the prepared microbial suspension. Include positive control wells (microorganism in broth without preservative) and negative control wells (broth only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the target microorganism for a specified period (e.g., 24-48 hours).
-
Observation and MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the preservative at which no visible growth is observed.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanisms of action for sodium heptanoate and traditional preservatives.
Caption: Experimental workflow for the Broth Microdilution Method to determine MIC.
Regulatory Status
Sodium Benzoate and Potassium Sorbate: Both sodium benzoate and potassium sorbate are widely approved for use as food preservatives in many countries and are generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) when used in accordance with good manufacturing practices.
Sodium Heptanoate: Heptanoic acid, the parent acid of sodium heptanoate, is listed by the Flavor and Extract Manufacturers Association (FEMA) as GRAS for use as a flavoring agent. However, a specific GRAS notification for sodium heptanoate for use as a primary food preservative could not be readily identified in the public FDA GRAS Notice Inventory as of the time of this writing. Further regulatory clarification for this specific application may be necessary.
Conclusion
Sodium heptanoate presents a potentially effective antimicrobial agent with a distinct mechanism of action compared to traditional preservatives like sodium benzoate and potassium sorbate. Its ability to disrupt cell membranes offers a pH-independent mode of action, which could be advantageous in certain food matrices. However, a comprehensive, direct comparison of its efficacy against a broad spectrum of foodborne pathogens and spoilage organisms through standardized testing is necessary to fully elucidate its potential as a primary food preservative. The available data suggests that while traditional preservatives remain effective, particularly in acidic environments, sodium heptanoate warrants further investigation as a valuable alternative or synergistic component in food preservation systems. Researchers and developers are encouraged to conduct further studies to generate the comparative data needed to fully assess its role in modern food safety and preservation.
References
- 1. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of medium chain fatty acid amides and their potential application as food preservatives [morressier.com]
- 4. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. femaflavor.org [femaflavor.org]
Cross-Validation of Experimental Results: Sodium Heptanoate as an Anaplerotic Agent
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sodium heptanoate (B1214049) and its alternatives, focusing on their application as anaplerotic therapies in metabolic disorders. The information presented is based on experimental data from preclinical and clinical studies, offering an objective overview for researchers and professionals in drug development.
Introduction
Sodium heptanoate, the sodium salt of the seven-carbon fatty acid heptanoic acid, has garnered significant interest for its potential therapeutic applications, particularly in the management of inherited metabolic disorders. Its primary mechanism of action is believed to be through anaplerosis, the replenishment of citric acid cycle (TCA cycle) intermediates. This is crucial in conditions where energy metabolism is impaired. A common alternative and comparator in clinical studies is trioctanoin, a triglyceride of the eight-carbon fatty acid octanoic acid. This guide will delve into a comparative analysis of these two compounds, presenting key experimental findings and methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from a double-blind, randomized controlled trial comparing triheptanoin (B1683035) (a triglyceride of heptanoate) with trioctanoin in patients with long-chain fatty acid oxidation disorders (LC-FAODs).
Table 1: Cardiac Function Assessment [1][2][3]
| Parameter | Triheptanoin (C7) Group | Trioctanoin (C8) Group | p-value |
| Change in Left Ventricular Ejection Fraction | +7.4% | No significant change | 0.046 |
| Change in Left Ventricular Wall Mass | -20% | No significant change | 0.041 |
Table 2: Exercise Tolerance [1]
| Parameter | Triheptanoin (C7) Group | Trioctanoin (C8) Group | Observation |
| Heart Rate during Moderate-Intensity Exercise | Lower | Higher | Patients on triheptanoin required a lower heart rate for the same amount of work. |
Table 3: Adverse Events [4]
| Adverse Event | Triheptanoin (C7) Group | Trioctanoin (C8) Group |
| Diarrhea | Most common | Most common |
| Abdominal Pain | Common | Common |
| Serious Adverse Events (causally related) | None reported | None reported |
Experimental Protocols
A detailed understanding of the methodologies employed in these comparative studies is essential for the critical evaluation of the results.
1. Clinical Trial Protocol: Triheptanoin vs. Trioctanoin in LC-FAODs [1][2]
-
Study Design: A double-blind, randomized controlled trial.
-
Participants: 32 subjects diagnosed with long-chain fatty acid oxidation disorders (carnitine palmitoyltransferase-2, very long-chain acyl-CoA dehydrogenase, trifunctional protein, or long-chain 3-hydroxy acyl-CoA dehydrogenase deficiencies).
-
Intervention: Patients were randomly assigned to a diet where 20% of their total daily energy intake was derived from either triheptanoin (C7) or trioctanoin (C8) for a duration of 4 months.
-
Primary Outcome Measures:
-
Cardiac Function: Assessed via echocardiogram to measure left ventricular ejection fraction and left ventricular wall mass.
-
Exercise Tolerance: Evaluated using a moderate-intensity exercise stress test, monitoring heart rate and workload.
-
-
Secondary Outcome Measures: Body composition, blood biomarkers, and the incidence of adverse events, including rhabdomyolysis.
2. Preclinical Myocardial Metabolism Study Protocol [5]
-
Animal Model: Infant swine model (26-45 days old).
-
Intervention: Animals underwent 8 hours of extracorporeal membrane oxygenation (ECMO) and received systemic infusions of either normal saline, heptanoate, or octanoate (B1194180).
-
Metabolic Analysis:
-
Infusion of 13C-labeled substrates ([2-13C]lactate, [5,6,7-13C3]heptanoate, and [U-13C6]leucine) during the final 60 minutes.
-
Left ventricular tissue was extracted and analyzed for 13C-labeled and absolute concentrations of metabolites using nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS).
-
-
Primary Outcome Measures: Myocardial citrate (B86180) concentration and the [ATP]/[ADP] ratio.
Signaling and Metabolic Pathways
The therapeutic potential of heptanoate is rooted in its unique metabolism and its role in replenishing Krebs cycle intermediates.
Heptanoate, an odd-chain fatty acid, is metabolized via β-oxidation to yield both acetyl-CoA and propionyl-CoA.[6][7] Acetyl-CoA enters the Krebs cycle by condensing with oxaloacetate to form citrate. Propionyl-CoA is converted to succinyl-CoA, which directly enters the Krebs cycle, thus replenishing its intermediates (anaplerosis).[6][8] This dual contribution is hypothesized to provide a more robust support to the Krebs cycle compared to even-chain fatty acids like octanoate, which primarily produce acetyl-CoA.[6]
Caption: Metabolic fate of sodium heptanoate.
The experimental workflow for comparing the anaplerotic potential of different medium-chain fatty acids often involves stable isotope tracing to follow the metabolic fate of the compounds.
Caption: Isotope tracing workflow.
References
- 1. Triheptanoin versus trioctanoin for long-chain fatty acid oxidation disorders: a double blinded, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Review - Triheptanoin (Dojolvi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Triheptanoin (Dojolvi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Randomized trial of add‐on triheptanoin vs medium chain triglycerides in adults with refractory epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of octanoate and heptanoate on myocardial metabolism during extracorporeal membrane oxygenation in an infant swine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders [frontiersin.org]
- 7. Heptanoate as a neural fuel: energetic and neurotransmitter precursors in normal and glucose transporter I-deficient (G1D) brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anaplerotic Triheptanoin Diet Enhances Mitochondrial Substrate Use to Remodel the Metabolome and Improve Lifespan, Motor Function, and Sociability in MeCP2-Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Corrosion Inhibition Properties of Carboxylates
For Researchers, Scientists, and Drug Development Professionals
The use of carboxylates as corrosion inhibitors is a topic of significant interest across various fields, from industrial applications to the protection of metallic materials used in biomedical devices. Their effectiveness, environmental friendliness, and versatility make them a compelling alternative to traditional, often more toxic, corrosion inhibitors. This guide provides an objective comparison of the corrosion inhibition properties of different carboxylates, supported by experimental data, to aid in the selection and development of effective corrosion mitigation strategies.
Performance Comparison of Carboxylate Inhibitors
The corrosion inhibition efficiency of carboxylates is influenced by several factors, including the length of the alkyl chain, the presence of other functional groups, the concentration of the inhibitor, and the nature of the metallic substrate and the corrosive environment. The following table summarizes quantitative data from various studies on the performance of different carboxylate inhibitors on steel.
| Carboxylate Inhibitor | Metal Substrate | Corrosive Medium | Inhibitor Concentration | Test Method | Inhibition Efficiency (%) | Reference |
| Sodium Acetate (C2) | API 5L Steel | Acidic NaCl Solution | Not Specified | Not Specified | 75 | [1] |
| Undecylenic acid (C11) | Q235 Steel | Simulated Concrete Pore Solution (pH 11.5) + NaCl | 1000 ppm | Weight Loss | 90.2 | [2][3] |
| Trisodium Citrate | Carbon Steel | Simulated Concrete Pore Solution + 0.5 M NaCl | 0.1 M | Electrochemical Impedance Spectroscopy | 91 | [4] |
| 4-ferrocenylbutyl propionate (B1217596) (C3 ester) | Mild Steel | 1M HCl | 2 mM | Potentiodynamic Polarization | 96.53 | [5] |
| Sodium Caprylate (C8) | Carbon Steel | 0.5 M H2SO4 | 30 mM | Electrochemical Impedance Spectroscopy | 77 | [6] |
| Sodium Caprylate (C8) | Carbon Steel | 3.5 wt.% NaCl | Not Specified | Electrochemical Impedance Spectroscopy | 80 ± 2 | [6] |
| Fluticasone Propionate | API 5L Grade B Steel | 3.5% NaCl | Not Specified | Weight Loss | 90.10 | [6] |
| Fluticasone Propionate | API 5L Grade B Steel | 3.5% NaCl | Not Specified | Potentiodynamic Polarization | 91.86 | [6] |
Note: The experimental conditions, such as temperature and specific composition of the corrosive media, can vary between studies, which may affect the reported inhibition efficiencies. Direct comparison is most effective when data is derived from studies employing identical methodologies.
Experimental Protocols
The data presented in this guide is primarily derived from two common experimental techniques for evaluating corrosion inhibition: weight loss measurements and potentiodynamic polarization. The following are generalized protocols for these methods.
Weight Loss Measurement
This gravimetric method provides an average corrosion rate over a period of time.
-
Specimen Preparation: Metallic specimens of a defined surface area are cleaned, degreased, and weighed accurately.
-
Immersion: The specimens are fully immersed in the corrosive solution, both with and without the carboxylate inhibitor, for a predetermined duration.
-
Cleaning: After immersion, the specimens are removed, and any corrosion products are cleaned off according to standard procedures (e.g., using an inhibited acid solution).
-
Final Weighing: The cleaned and dried specimens are weighed again.
-
Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss of the specimen in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.[7]
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and the type of inhibition.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Electrolyte: The corrosive solution, with and without the carboxylate inhibitor, serves as the electrolyte.
-
Open Circuit Potential (OCP) Stabilization: The working electrode is immersed in the electrolyte, and the OCP is allowed to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a slow, constant scan rate.
-
Data Analysis: The resulting current is measured, and a Tafel plot (logarithm of current density vs. potential) is generated. The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr).
-
Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100 Where i_corr(blank) is the corrosion current density in the absence of the inhibitor, and i_corr(inhibitor) is the corrosion current density in the presence of the inhibitor.[8][9][10]
Mechanism of Corrosion Inhibition by Carboxylates
The primary mechanism by which carboxylates inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[5] This process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding).
Caption: General mechanism of corrosion inhibition by carboxylates.
The carboxylate head group (COO⁻) interacts with the positively charged metal surface or its oxide layer, while the hydrophobic alkyl chain (R) orients away from the surface, creating a barrier that repels water and other corrosive species.[2] The length and structure of the alkyl chain can significantly influence the packing density and stability of this protective film, thereby affecting the overall inhibition efficiency.[2] For some carboxylates, the inhibition mechanism can also involve the formation of insoluble metal-carboxylate complexes that precipitate on the surface, further enhancing the protective layer.
Experimental Workflow for Inhibitor Evaluation
The systematic evaluation of a new carboxylate-based corrosion inhibitor typically follows a multi-step process, beginning with fundamental electrochemical and gravimetric tests and progressing to surface analysis for a deeper mechanistic understanding.
Caption: A typical experimental workflow for evaluating carboxylate corrosion inhibitors.
This structured approach ensures a comprehensive understanding of the inhibitor's performance and mechanism of action, which is crucial for its effective application in real-world scenarios.
References
- 1. researchgate.net [researchgate.net]
- 2. Corrosion inhibition of carboxylate inhibitors with different alkylene chain lengths on carbon steel in an alkaline solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10083G [pubs.rsc.org]
- 3. Corrosion inhibition of carboxylate inhibitors with different alkylene chain lengths on carbon steel in an alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prolonged corrosion protection via application of 4-ferrocenylbutyl saturated carboxylate ester derivatives with superior inhibition performance for mild steel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. minarjournal.com [minarjournal.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for the Quantification of Sodium Heptanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method with established alternative techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—for the quantitative analysis of sodium heptanoate. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs, with a focus on performance, and adherence to regulatory expectations.
Introduction to the New HPLC-UV Method
The newly validated method is a reverse-phase HPLC technique with UV detection, offering a balance of simplicity, robustness, and cost-effectiveness for the quantification of sodium heptanoate. This method is particularly well-suited for routine quality control and formulation development applications where high throughput and reliability are paramount.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a detailed comparison of the new HPLC-UV method with two powerful alternatives: GC-MS and LC-MS/MS.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for the three analytical methods. The data for the HPLC-UV and LC-MS/MS methods are derived from studies on short-chain fatty acids (SCFAs), which are structurally and chemically similar to heptanoic acid. The GC-MS data is representative of validated methods for related compounds.
| Validation Parameter | New HPLC-UV Method | Alternative Method 1: GC-MS | Alternative Method 2: LC-MS/MS |
| Linearity (R²) | > 0.995[1] | > 0.999[2] | > 0.998[3] |
| Accuracy (% Recovery) | 76 - 96%[4] | 90 - 110% (Typical) | 92 - 120%[3] |
| Precision (%RSD) | < 15% | < 5% | < 12% (Intra-day)[3], < 20% (Inter-day)[3] |
| Limit of Detection (LOD) | 0.13 - 0.33 mM[1] | ~3 µg/g[2] | 0.001 - 0.003 mM[3] |
| Limit of Quantitation (LOQ) | 0.5 - 1.0 mM[1] | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
New Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on a validated approach for the analysis of short-chain fatty acids.[1][5]
-
Sample Preparation:
-
Accurately weigh the sample containing sodium heptanoate.
-
Dissolve the sample in a suitable solvent (e.g., water or a buffer).
-
If necessary, perform a liquid-liquid extraction with a solvent like diethyl ether to isolate the heptanoic acid.[1][5]
-
Acidify the sample to a pH below 2 with phosphoric acid to ensure the analyte is in its protonated form.[1][5]
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 20 mM sodium phosphate (B84403) monobasic (pH adjusted to 2.2 with phosphoric acid).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[5]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Quantification is performed using an external standard calibration curve constructed from the peak areas of known concentrations of sodium heptanoate.
-
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a generalized method for the analysis of fatty acids, which typically requires derivatization to increase volatility.
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve it in a suitable solvent.
-
Perform an extraction if the analyte is in a complex matrix.
-
Evaporate the solvent to dryness.
-
Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the heptanoic acid to its more volatile trimethylsilyl (B98337) ester.[6]
-
Heat the sample to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) to ensure elution of the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
-
Quantification:
-
Quantification is typically performed using an internal standard and a calibration curve constructed from the peak area ratios of the derivatized analyte to the internal standard at known concentrations.
-
Alternative Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and selectivity, often without the need for derivatization.[3]
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent.
-
For complex matrices, a simple protein precipitation with a solvent like methanol (B129727) or acetonitrile may be sufficient.
-
Centrifuge the sample to pellet precipitated proteins and other insoluble material.
-
Dilute the supernatant as needed before injection.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Ion Source: Electrospray ionization (ESI) in negative ion mode.
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for the highest selectivity and sensitivity. Specific precursor-to-product ion transitions for heptanoic acid would be monitored.
-
-
Quantification:
-
Quantification is performed using a stable isotope-labeled internal standard (e.g., ¹³C-labeled heptanoic acid) and a calibration curve constructed from the peak area ratios of the analyte to the internal standard.
-
Visualizing the Method Validation Workflow and Comparison
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for the validation of a new analytical method.
Caption: Comparison of key performance attributes of the analytical methods.
References
- 1. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. mdpi.com [mdpi.com]
- 4. HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction [mdpi.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in paint samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Sodium Heptanoate: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor in determining the efficacy, stability, and bioavailability of a final drug product. This guide provides a comparative analysis of sodium heptanoate (B1214049) against industry-standard excipients, focusing on its performance as a solubility enhancer and a stabilizer for protein-based therapeutics. While direct head-to-head comparative studies are limited, this guide synthesizes available data and outlines standardized experimental protocols for robust in-house evaluation.
Sodium heptanoate, the sodium salt of the seven-carbon fatty acid heptanoic acid, is utilized in pharmaceutical formulations for its properties as an emulsifier, stabilizer, and solubility enhancer.[1][2] Its nature as a short-chain fatty acid (SCFA) also suggests potential interactions with cellular signaling pathways, a factor that may be relevant in specific therapeutic contexts.
Performance as a Solubility Enhancer
Poor aqueous solubility is a major hurdle in the development of many new chemical entities.[3][4] Surfactants are commonly employed to increase the solubility of hydrophobic drugs through the formation of micelles.[3][5] Sodium heptanoate, possessing surfactant properties, can enhance the solubility of other compounds.[1]
Industry Standards for Comparison:
| Feature | Sodium Heptanoate | Polysorbate 80 |
| Chemical Nature | Anionic surfactant (sodium salt of a short-chain fatty acid) | Non-ionic surfactant (polyethoxylated sorbitan (B8754009) and oleic acid) |
| Mechanism of Action | Micellar solubilization | Micellar solubilization |
| Typical Concentration | Dependent on specific formulation and drug | 0.01% to 0.1% for protein formulations, higher for small molecules |
| Known Interactions | As a short-chain fatty acid, may interact with GPCRs (FFAR2, FFAR3) | Generally considered inert, but can undergo autooxidation |
Experimental Protocol: Comparative Solubility Enhancement
This protocol outlines a method for determining and comparing the solubility enhancement capacity of sodium heptanoate and a standard excipient like Polysorbate 80 for a poorly soluble active pharmaceutical ingredient (API).
Objective: To quantify the increase in aqueous solubility of a model poorly soluble drug in the presence of varying concentrations of sodium heptanoate and Polysorbate 80.
Materials:
-
Model poorly soluble drug (e.g., ibuprofen, curcumin)
-
Sodium Heptanoate
-
Polysorbate 80
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector for the model drug
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of sodium heptanoate and Polysorbate 80 in PBS at a high concentration (e.g., 10% w/v).
-
Preparation of Test Solutions: Prepare a series of dilutions from the stock solutions to achieve a range of concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v) of each excipient in PBS.
-
Equilibrium Solubility Determination (Shake-Flask Method):
-
Add an excess amount of the model drug to each test solution and a control (PBS alone).
-
Incubate the samples in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at a high speed to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Analyze the concentration of the dissolved drug in the filtered supernatant using a validated HPLC method.
-
Construct a calibration curve using standard solutions of the drug to determine the concentration in the test samples.
-
-
Data Analysis:
-
Plot the solubility of the drug (mg/mL or µg/mL) as a function of the excipient concentration.
-
Calculate the fold increase in solubility for each excipient at each concentration compared to the control.
-
Determine the Molar Solubilization Ratio (MSR), which is the number of moles of drug solubilized per mole of surfactant in micellar form.[8]
-
Performance as a Protein Stabilizer
Industry Standards for Comparison:
Sucrose (B13894) is a widely used cryoprotectant and lyoprotectant for protein formulations.[9][11][12]
| Feature | Sodium Heptanoate | Sucrose |
| Chemical Nature | Sodium salt of a short-chain fatty acid | Disaccharide |
| Mechanism of Action | Likely acts as a surfactant, reducing interfacial tension and potentially forming protective micelles. | Preferential exclusion from the protein surface, leading to a more compact and stable protein conformation. Forms a rigid, amorphous matrix in lyophilized products.[9][12] |
| Typical Concentration | Formulation-dependent | Typically used at high concentrations (e.g., 5-10% w/v) |
| Known Interactions | Potential for binding to proteins | Can undergo hydrolysis at low pH |
Experimental Protocol: Comparative Protein Stabilization
This protocol provides a framework for assessing the ability of sodium heptanoate to prevent aggregation of a model protein compared to a standard stabilizer like sucrose.
Objective: To evaluate the effectiveness of sodium heptanoate in preventing thermal stress-induced aggregation of a model protein (e.g., Bovine Serum Albumin - BSA) in comparison to sucrose.
Materials:
-
Model protein (e.g., Bovine Serum Albumin - BSA)
-
Sodium Heptanoate
-
Sucrose
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
UV-Vis Spectrophotometer or a dedicated protein aggregation analysis instrument (e.g., using size-exclusion chromatography or dynamic light scattering)
-
Thermostatically controlled water bath or incubator
Procedure:
-
Preparation of Protein Solutions: Prepare a stock solution of the model protein in PBS.
-
Preparation of Test Formulations: Prepare solutions of the protein containing:
-
No stabilizer (control)
-
Varying concentrations of sodium heptanoate (e.g., 10 mM, 50 mM, 100 mM)
-
Varying concentrations of sucrose (e.g., 5%, 10% w/v)
-
-
Thermal Stress:
-
Incubate aliquots of each formulation at an elevated temperature known to induce aggregation of the model protein (e.g., 65°C for BSA) for a specific duration (e.g., 30-60 minutes).
-
Maintain a set of non-stressed samples at a control temperature (e.g., 4°C).
-
-
Quantification of Aggregation:
-
After the stress period, cool the samples to room temperature.
-
Measure the extent of aggregation. A common method is to measure the turbidity of the solution at a specific wavelength (e.g., 350 nm) using a UV-Vis spectrophotometer. An increase in absorbance indicates increased aggregation.
-
Alternatively, more sophisticated techniques like Size-Exclusion Chromatography (SEC-HPLC) can be used to separate and quantify monomers, dimers, and higher-order aggregates.
-
-
Data Analysis:
-
Calculate the percentage of aggregation for each condition relative to the initial, non-stressed sample.
-
Plot the percentage of aggregation against the concentration of the stabilizer.
-
Compare the concentration-dependent stabilizing effect of sodium heptanoate with that of sucrose.
-
Signaling Pathway Involvement
As a short-chain fatty acid (SCFA), heptanoate has the potential to interact with specific G-protein coupled receptors (GPCRs), namely Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[13][14] The activation of these receptors can trigger various downstream signaling cascades.
Caption: SCFA signaling via FFAR2 and FFAR3.
Experimental Workflow: GPCR Activation Assay
To determine if sodium heptanoate activates FFAR2 or FFAR3 in a specific cell type, a calcium mobilization or cAMP assay can be performed.
Caption: Workflow for GPCR activation assay.
Conclusion
Sodium heptanoate presents a viable option as a pharmaceutical excipient for solubility enhancement and formulation stabilization. While it shares functional similarities with industry standards like Polysorbate 80 and sucrose, the lack of direct comparative performance data necessitates careful in-house evaluation. The provided experimental protocols offer a framework for conducting such comparisons, enabling an informed, data-driven selection of the most appropriate excipient for a given formulation. Furthermore, its potential to interact with SCFA receptors introduces a biological activity aspect that should be considered during development, which could be either a desirable trait or an unintended side effect depending on the therapeutic application. Future research focusing on direct, quantitative comparisons of sodium heptanoate with other widely used excipients would be of significant value to the pharmaceutical development community.
References
- 1. CAS 10051-45-3: Sodium heptanoate | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship between polysorbate 80 solubilization descriptors and octanol-water partition coefficients of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Comparative Analysis of Sodium Heptanoate's Effect on Different Cell Lines: A Review of Available Data
Due to the lack of specific data, including 50% inhibitory concentration (IC50) values for commonly studied cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer), a direct comparative analysis as initially intended cannot be constructed.
General Applications of Sodium Heptanoate (B1214049) in Cell Culture
Sodium heptanoate is recognized in biochemical and biotechnological research primarily for its role as a carbon source in cell culture media.[1][2] Its ability to be metabolized by cells makes it a useful tool for studying fatty acid metabolism and cellular energy production.[1][2]
Insights from a Structurally Similar Compound: Sodium Butyrate (B1204436)
To provide some context for researchers, it is useful to consider the effects of a closely related and extensively studied short-chain fatty acid, sodium butyrate. Sodium butyrate has been the subject of numerous studies investigating its effects on a wide range of cancer and normal cell lines.
Generally, sodium butyrate has been shown to:
-
Inhibit cell proliferation: It can arrest the cell cycle, often in the G1 or G2/M phase, in various cancer cell lines.
-
Induce apoptosis (programmed cell death): Sodium butyrate is a known histone deacetylase (HDAC) inhibitor, and this activity is linked to its ability to trigger apoptosis through intrinsic and extrinsic pathways.
-
Promote cell differentiation: In some cancer cell lines, sodium butyrate can induce a more differentiated, less malignant phenotype.
The effects of sodium butyrate can vary significantly between different cell lines, highlighting the importance of cell-type-specific responses to short-chain fatty acids.
Experimental Protocols for Cytotoxicity and Apoptosis Assays
While specific protocols for sodium heptanoate are not available, standard methodologies are employed to assess the effects of compounds on cell lines.
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose cells to a range of concentrations of the test compound (e.g., sodium heptanoate) for a specific duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (e.g., Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
General Protocol:
-
Cell Treatment: Treat cells with the compound of interest for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[3][4][5]
Signaling Pathways and Experimental Workflows
While specific signaling pathways affected by sodium heptanoate are not well-documented, a general workflow for investigating the cytotoxic effects of a compound can be visualized.
Caption: A generalized workflow for assessing the cytotoxic effects of a compound on different cell lines.
Given the potential for medium-chain fatty acids to influence cellular processes, a hypothetical signaling pathway that could be investigated is the induction of apoptosis.
Caption: A simplified, hypothetical pathway illustrating how a compound might induce apoptosis.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. CID 71650512 | 10051-45-3 | Benchchem [benchchem.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecopoeia.com [genecopoeia.com]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
A Comparative Guide to the in Vitro and in Vivo Effects of Sodium Heptanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of sodium heptanoate (B1214049), a medium-chain fatty acid, against other short-chain fatty acids (SCFAs). The information is compiled from various studies to aid in experimental design and data interpretation, with a focus on metabolic effects. While direct studies on the reproducibility of sodium heptanoate experiments are limited, this guide presents quantitative data and detailed methodologies from existing research to facilitate consistent experimental outcomes.
Comparative Analysis of Metabolic Effects: Sodium Heptanoate vs. Other Short-Chain Fatty Acids
Sodium heptanoate, an odd-chain fatty acid, is metabolized differently than even-chain fatty acids, leading to distinct physiological effects. The primary distinguishing feature is its catabolism to both acetyl-CoA and propionyl-CoA, the latter of which can serve as a substrate for anaplerosis in the citric acid cycle (CAC). This contrasts with even-chain fatty acids which primarily yield acetyl-CoA.[1]
Table 1: Comparative Effects of Medium-Chain Fatty Acids on Myocardial Metabolism in an Infant Swine Model
| Parameter | Control (Saline) | Sodium Heptanoate | Sodium Octanoate (B1194180) |
| Myocardial Citrate Concentration | Lower | Higher | Markedly Higher |
| [ATP]/[ADP] Ratio | Lower | Similar to Control | Higher |
| Flux of Propionyl-CoA relative to Acetyl-CoA into CAC | Lower | Increased | Increased |
| Leucine Oxidation | Lower | Increased | Increased |
| Protein Synthesis Rate | No significant difference | No significant difference | No significant difference |
Data synthesized from a study on an infant swine model undergoing extracorporeal membrane oxygenation (ECMO).[1][2]
Table 2: Comparative Effects of Various Short-Chain Fatty Acids on Human Colonic Carcinoma Cell Lines
| Short-Chain Fatty Acid | Effect on Cell Proliferation | Stimulation of Alkaline Phosphatase (AP) | Stimulation of Dipeptidyl Peptidase IV (DPP IV) |
| Acetate | No influence | Ineffective | Ineffective |
| Propionate | Inhibited | Weaker stimulation | Weaker stimulation |
| Butyrate | Inhibited | Strongly stimulated | Strongly stimulated |
| Iso-butyrate | No influence | Ineffective | Ineffective |
| Valerate | Inhibited | Weaker stimulation | Weaker stimulation |
| Iso-valerate | No influence | Ineffective | Ineffective |
| Caproate | No influence | Ineffective | Ineffective |
Data from a study comparing the effects of different SCFAs on the growth and differentiation of three human colonic adenocarcinoma cell lines.[3]
Experimental Protocols
Reproducibility in scientific research is fundamentally linked to the detailed reporting of experimental methods. Below are protocols extracted from studies utilizing sodium heptanoate and other SCFAs.
In Vivo Myocardial Metabolism Study in Swine
-
Animal Model: Fifteen male Yorkshire pigs (26-45 days old).[2]
-
Experimental Groups:
-
Procedure:
-
Pigs underwent 8 hours of extracorporeal membrane oxygenation (ECMO).[2]
-
The respective solutions were systemically infused during the 8-hour ECMO period.[2]
-
For the final 60 minutes, ¹³C-labeled substrates ([2-¹³C]lactate, [5,6,7-¹³C₃]heptanoate, and [U-¹³C₆]leucine) were infused as metabolic markers.[2]
-
Left ventricular tissue was extracted for analysis.[2]
-
-
Analysis:
-
¹³C-labeled and absolute concentrations of metabolites were determined using nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS).[2]
-
In Vitro Human Colonic Carcinoma Cell Line Study
-
Cell Lines: Three human colonic adenocarcinoma cell lines.[3]
-
Treatment: Cells were treated with various short-chain fatty acids: acetate, propionate, butyrate, iso-butyrate, valerate, iso-valerate, and caproate.[3]
-
Assays:
-
Cell Growth: Assessed to determine the effect of SCFAs on cell proliferation.[3]
-
Enzyme Activity: Activities of alkaline phosphatase (AP) and dipeptidyl aminopeptidase (B13392206) IV (DPP IV) were measured as markers of cell differentiation.[3]
-
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Metabolic fate of sodium heptanoate.
Caption: In vivo myocardial metabolism experimental workflow.
References
- 1. Differential effects of octanoate and heptanoate on myocardial metabolism during extracorporeal membrane oxygenation in an infant swine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of octanoate and heptanoate on myocardial metabolism during extracorporeal membrane oxygenation in an infant swine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effect of different short chain fatty acids on the growth and differentiation of human colonic carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sodium Heptanoate: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of sodium heptanoate (B1214049), this guide addresses conflicting hazard information to ensure researchers, scientists, and drug development professionals can manage this chemical waste stream responsibly and in accordance with regulations.
Sodium heptanoate, a salt of the fatty acid heptanoic acid, presents a variable hazard profile across different safety data sheets (SDSs). While some sources classify it as non-hazardous, others indicate it can be harmful if swallowed, cause skin and eye irritation, and lead to respiratory irritation.[1][2][3] Given this discrepancy, a conservative approach to handling and disposal is recommended to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle sodium heptanoate with appropriate personal protective equipment (PPE). This minimizes exposure risks, regardless of the hazard classification you are following.
Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact, as some sources indicate a risk of skin irritation.[2] |
| Eye Protection | Chemical safety goggles or a face shield | To protect against potential eye irritation from dust or splashes.[2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from accidental contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. | To avoid inhalation, as some data suggests it may cause respiratory irritation.[2] |
Step-by-Step Disposal Procedure
The proper disposal of sodium heptanoate and its containers must adhere to local, state, and federal regulations.[1][4] The following steps provide a general guideline; however, always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Waste Identification and Segregation:
-
Treat all sodium heptanoate waste as potentially hazardous chemical waste.
-
Do not mix sodium heptanoate waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Containerization:
-
Use a clearly labeled, sealable, and compatible waste container. The label should include "Hazardous Waste," the chemical name ("Sodium Heptanoate"), and any associated hazard warnings (e.g., "Irritant").
-
For solutions, ensure the container is leak-proof. For solid waste, a securely sealed bag or container is appropriate.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents.
-
-
Disposal Request:
-
Empty Container Disposal:
-
Even if a container appears empty, it may contain residual chemical.
-
Triple-rinse the empty container with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container may be disposed of as regular laboratory glass or plastic waste, provided the label is fully removed or defaced.[5] Always confirm this procedure with your local EHS guidelines.
-
Experimental Protocols Cited
This guidance is based on a review of safety data sheets and general chemical waste disposal regulations. No specific experimental protocols resulting in sodium heptanoate waste were cited; however, the principles outlined are applicable to waste generated from any procedure involving this chemical.
Logical Workflow for Sodium Heptanoate Disposal
The following diagram illustrates the decision-making process for the proper disposal of sodium heptanoate waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of sodium heptanoate.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Sodium heptanoate | C7H13NaO2 | CID 23663651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling sodium;heptanoate
This guide provides crucial safety and logistical information for laboratory professionals working with sodium heptanoate (B1214049). It offers a step-by-step operational and disposal plan to ensure safe handling and build confidence in laboratory safety protocols.
Hazard Assessment
Sodium heptanoate is a white to off-white crystalline powder.[1] There are conflicting classifications regarding its hazards. One safety data sheet (SDS) classifies it as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[2] However, other sources report that the chemical does not meet the criteria for GHS hazard classification.[3][4]
Given this discrepancy, it is imperative to handle sodium heptanoate with a degree of caution, adhering to the more stringent safety precautions to ensure personnel safety. Assume the substance is hazardous and follow the personal protective equipment (PPE) and handling guidelines outlined below.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended equipment based on precautionary statements found in safety data sheets.[2][5]
| Body Part | Required PPE | Specification | Purpose |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[6][7] | Protects against dust particles and potential splashes, preventing serious eye irritation.[2] |
| Hands | Chemical-resistant Gloves | Nitrile or other impervious gloves. Inspect before use.[6][8] | Prevents skin contact which may cause irritation.[2] |
| Body | Laboratory Coat | Standard lab coat. Consider an impervious apron if significant handling is expected.[6][8] | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a Well-Ventilated Area | Work should be conducted in a fume hood or area with appropriate exhaust ventilation.[2][3] | Minimizes inhalation of dust, which may cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Protocol
Following a standardized procedure ensures that safety is maintained throughout the handling process.
Preparation:
-
Consult the SDS: Before beginning work, review the Safety Data Sheet for sodium heptanoate.
-
Ensure Proper Ventilation: Confirm that the fume hood or local exhaust ventilation is operational.[3][6]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.[2]
-
Prepare Work Area: Designate a specific area for handling. Ensure an eyewash station and safety shower are accessible.[8]
Handling and Use:
-
Weighing: Handle the solid carefully to avoid creating dust.[6] If possible, weigh the material directly in a fume hood.
-
Dissolving: When preparing solutions, add sodium heptanoate to the solvent slowly.
-
General Use: Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke in the work area.[2]
Cleanup:
-
Decontaminate Surfaces: Clean the work area and any equipment used.
-
Remove PPE: Remove gloves using the proper technique to avoid skin contact with the outer surface.[6] Remove your lab coat.
-
Wash Hands: Wash hands thoroughly with soap and water after handling is complete.[2][3]
Disposal Plan
All chemical waste must be managed in accordance with local, state, and federal regulations.[2][3]
-
Solid Waste: Collect excess sodium heptanoate and any contaminated disposables (e.g., weigh boats, paper towels) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Place solutions containing sodium heptanoate into a designated and appropriately labeled hazardous waste container.
-
Contaminated PPE: Dispose of contaminated gloves and other single-use PPE in the appropriate waste stream.[6]
-
Waste Pickup: Arrange for disposal through your institution's licensed waste disposal service.[3]
Emergency Procedures
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: Wearing full PPE, prevent the spill from spreading or entering drains.[2]
-
Clean-up: For a solid spill, carefully sweep or scoop up the material to avoid creating dust and place it in a suitable container for disposal.[6] For a liquid spill, absorb with an inert material (e.g., sand, diatomite) and place in a closed container for disposal.[2]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[2][6]
-
Skin Contact: Wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If irritation occurs, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[2]
Caption: Workflow for Safely Handling Sodium Heptanoate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Sodium heptanoate | C7H13NaO2 | CID 23663651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. quora.com [quora.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
